3beta,5alpha,6beta-Trihydroxycholestane
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-RUXQDQFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862612 | |
| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,5a,6b-Cholestanetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1253-84-5 | |
| Record name | Cholestane-3β,5α,6β-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestane-3,5,6-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1253-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1253-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b,5a,6b-Cholestanetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3beta,5alpha,6beta-Trihydroxycholestane natural occurrence in marine sponges
An In-Depth Technical Guide to the Natural Occurrence, Isolation, and Bioactivity of 3β,5α,6β-Trihydroxycholestane and Related Polyhydroxylated Sterols from Marine Sponges
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Marine Sponge Sterols
Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have evolved a sophisticated chemical arsenal to defend against predation, microbial infection, and environmental stress.[1] This has made them a prolific source of novel secondary metabolites, with thousands of unique compounds discovered to date.[1][2] Among these, polyhydroxylated sterols (PHS) and their parent stanols represent a class of molecules with significant, yet underexplored, therapeutic potential. These compounds are characterized by a cholestane or ergostane skeleton adorned with multiple hydroxyl groups, leading to a rich diversity of structures and biological activities.[3]
This guide focuses on the 3β,5α,6β-trihydroxycholestane core, a key structural motif found in a subset of these marine natural products. While the exact compound, 5α-cholestane-3β,5,6β-triol, has been documented in marine gorgonians, sterols possessing this precise trihydroxylated nucleus have also been successfully isolated from several Mediterranean sponge species, including Hippospongia communis, Spongia officinalis, and Ircinia variabilis.[4][5] Understanding the natural occurrence, isolation, and bioactivity of this class of compounds is critical for harnessing their potential in drug discovery and development, particularly in the fields of oncology and cardiovascular disease research.
Section 1: Biosynthesis and Chemosystematics: The Origin of Structural Diversity
The remarkable diversity of sterols in marine sponges is a direct result of their unique biological context. Unlike many other organisms, the sterol profile of a sponge is a complex mosaic derived from three primary sources: de novo biosynthesis, dietary intake, and modification of exogenous sterols by the sponge or its associated microorganisms.
Sponges possess the fundamental genetic machinery for sterol biosynthesis, starting from squalene.[6] However, feeding experiments have shown that many sponges can only perform partial synthesis and rely heavily on acquiring sterols from their diet, which consists of phytoplankton, bacteria, and dissolved organic matter.[6] This dietary intake provides a wide array of precursor molecules that the sponge can then modify through enzymatic processes like hydroxylation, demethylation, and side-chain alkylation, leading to the formation of unconventional sterols not typically found elsewhere in nature. It is this metabolic plasticity that likely gives rise to compounds like 3β,5α,6β-trihydroxycholestane. The presence of a saturated 5α-cholestane ring system, as opposed to a more common Δ⁵-sterol, suggests extensive biosynthetic processing, likely involving epoxidation of a Δ⁵-double bond followed by enzymatic ring-opening to yield the 5α-hydroxy, 6β-hydroxy arrangement.
Caption: Simplified overview of sterol origins in marine sponges.
Section 2: A Self-Validating Protocol for Isolation and Purification
The isolation of polar metabolites like polyhydroxylated sterols from a complex lipid-rich matrix requires a systematic and robust workflow. The protocol described below is a composite methodology derived from established practices for sterol extraction from sponge tissues.[4] Its self-validating nature comes from the sequential chromatographic steps, where each stage purifies the target compounds based on different chemical properties (polarity, size, hydrophobicity), with analytical checks (e.g., TLC, HPLC) ensuring enrichment at each step.
Experimental Protocol: Isolation of Polyhydroxylated Sterols
Step 1: Extraction
-
Obtain fresh or freshly frozen sponge tissue. Lyophilize (freeze-dry) the tissue to remove water, which improves extraction efficiency.
-
Grind the lyophilized tissue into a fine powder.
-
Perform exhaustive extraction by soaking the powder in a 2:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature with stirring. Repeat this process three times to ensure complete extraction of lipids.
-
Combine the organic extracts and partition against water to remove highly polar impurities like salts. The crude lipid extract will be in the lower chloroform layer.
-
Evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.
Step 2: Initial Fractionation via Medium Pressure Liquid Chromatography (MPLC)
-
Subject the crude extract to MPLC on a silica gel column. This is a critical step for separating compound classes based on polarity.
-
Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent like isohexane and gradually increasing polarity by adding ethyl acetate (EtOAc).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a ceric sulfate solution and heating to visualize the sterols. Polyhydroxylated sterols are relatively polar and will typically elute in the mid-to-high polarity fractions (e.g., 50-100% EtOAc in isohexane).
Step 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
Pool the fractions containing the target compounds as identified by TLC.
-
Further purify these pooled fractions using reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use an isocratic or shallow gradient elution system, typically with a mobile phase like 95:5 MeOH:H₂O.
-
Monitor the elution profile with a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as sterols lack a strong UV chromophore.
-
Collect the peaks corresponding to the purified sterols. Multiple rounds of HPLC under different conditions may be necessary to resolve closely related isomers.
Caption: Experimental workflow for isolating polyhydroxylated sterols.
Section 3: Structural Elucidation: Defining Stereochemistry
Confirming the precise structure of an isolated polyhydroxylated sterol, including its absolute stereochemistry, is paramount. This is achieved through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula, which is the first piece of the structural puzzle. The fragmentation pattern can also offer clues about the sterol side chain and the loss of water molecules from the hydroxylated core.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: These 1D experiments identify the number and types of protons and carbons in the molecule, confirming its classification as a sterol.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the carbon skeleton. COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of proton networks. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the different fragments of the molecule.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) is the key to determining the relative stereochemistry. This experiment identifies protons that are close to each other in space, even if they are not directly bonded. For the 3β,5α,6β-trihydroxycholestane core, key NOE correlations would be expected between the axial protons, which confirms their relative orientations on the steroid rings.
-
Section 4: Documented Occurrence and Biological Activity
While a vast number of sterols have been isolated from sponges, the 3β,5α,6β-trihydroxy core is a relatively specialized structural feature. Its presence has been confirmed in several sponge species, often alongside other polyhydroxylated analogues.
| Sponge Species | Order/Family | Location | Isolated Sterol Class | Reference |
| Hippospongia communis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Spongia officinalis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Ircinia variabilis | Dictyoceratida | Mediterranean | 3β,5α,6β-Trihydroxylated sterols | [4] |
| Callyspongia fibrosa | Haplosclerida | Indian Ocean | 3β,5α,6β-Trihydroxy-24S-methyl-sterol | [6] |
Biological Activity Profile
The therapeutic potential of 3β,5α,6β-trihydroxycholestane (referred to as Triol in some studies) and related compounds stems from their ability to modulate fundamental cellular processes.
1. Cytotoxicity and Anti-Cancer Potential: Many polyhydroxylated sterols isolated from sponges exhibit cytotoxic activity against various cancer cell lines.[7][8] This activity is often a cornerstone of bioprospecting efforts involving marine sponges. While specific IC₅₀ values for 3β,5α,6β-trihydroxycholestane from sponges are not extensively reported in initial screens, the general class of PHS is a known source of cytotoxic agents. This bioactivity is often attributed to the induction of apoptosis and disruption of mitochondrial function.[9]
2. Pro-Calcification Effects in Vascular Cells: Perhaps the most well-documented and intriguing activity of 3β,5α,6β-trihydroxycholestane is its role in vascular biology. As an oxysterol, it has been shown to promote the calcification of vascular smooth muscle cells (VSMCs) in vitro.[10] This process is a hallmark of atherosclerosis. The mechanism involves the generation of reactive oxygen species (ROS), which leads to increased activity of alkaline phosphatase (ALP), an enzyme critical for mineralization, and induces apoptosis.[10] Apoptotic bodies released from dying cells can then act as nucleation sites for calcium phosphate deposition.
3. Endothelial Barrier Dysfunction: Further implicating this molecule in vascular pathology, studies have shown that 3β,5α,6β-trihydroxycholestane can decrease the barrier function of cultured endothelial cell monolayers. This disruption of the vascular endothelium is a critical initiating event in the development of atherosclerotic plaques.
4. Mitochondrial Dysfunction: The generation of ROS by 3β,5α,6β-trihydroxycholestane has been shown to directly impact mitochondrial health. It can induce the opening of the mitochondrial permeability transition pore, decrease the mitochondrial membrane potential, and cause the release of cytochrome c, a key step in initiating the apoptotic cascade.
Caption: Pro-calcification mechanism of 3β,5α,6β-trihydroxycholestane.
Section 5: Implications for Drug Discovery and Development
The dual bioactivity profile of 3β,5α,6β-trihydroxycholestane and its analogues presents both opportunities and challenges for drug development.
-
As a Research Tool: Its potent pro-calcification and pro-apoptotic activities make it an invaluable pharmacological tool for studying the molecular mechanisms of atherosclerosis and other diseases involving mitochondrial dysfunction. Researchers can use this compound to induce disease states in cellular models, facilitating the screening of potential therapeutic inhibitors.
-
As a Therapeutic Target: While the parent compound itself may be too cytotoxic or pro-atherogenic for direct therapeutic use, its structure provides a valuable scaffold. Medicinal chemists can synthesize analogues to separate the cytotoxic effects from the vascular effects. For example, modifications could be designed to enhance cytotoxicity against cancer cells while minimizing activity in VSMCs, potentially leading to new anti-cancer drug candidates.
-
Challenges and Future Directions: A major hurdle for the development of sponge-derived natural products is the issue of supply. Harvesting sponges from the wild is not sustainable. Future efforts must focus on total synthesis, semi-synthetic derivatization of more abundant sterol precursors, or biotechnological production through sponge cell culture or heterologous expression of the relevant biosynthetic genes in microbial hosts.
References
-
(Semantic Scholar)
-
(ResearchGate)
-
(ResearchGate)
-
(PubChem)
-
(PMC)
-
(MDPI)
-
(NIH)
-
(RSC Publishing)
-
(PubMed)
-
(PubMed)
-
(PMC)
-
(MDPI)
-
(ResearchGate)
-
(NIH)
-
(PMC)
-
(ResearchGate)
-
(PubChem)
-
(PubMed)
-
(PubMed)
-
(Semantic Scholar)
-
(MDPI)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5α-Cholestane-3β,5,6β-triol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5α-cholestane-3β,5,6β-triol, a significant oxysterol implicated in various physiological and pathological processes. This document delves into the compound's structural and physical characteristics, supported by empirical data and established analytical methodologies. Detailed protocols for its synthesis, purification, and characterization by mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are provided to equip researchers and drug development professionals with the essential knowledge for its study and application.
Introduction: The Significance of 5α-Cholestane-3β,5,6β-triol
5α-Cholestane-3β,5,6β-triol (also known as C-triol) is a trihydroxylated derivative of cholesterol that has garnered significant attention in the scientific community. It is an important autoxidation product of cholesterol and is found to accumulate in various tissues under conditions of oxidative stress.[1] Its biological activities are multifaceted, ranging from serving as a key biomarker for the diagnosis of Niemann-Pick type C (NPC) disease to playing roles in vascular calcification and cancer cell apoptosis.[2][3] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers aiming to elucidate its biological functions and for professionals in drug development exploring its therapeutic potential or targeting its metabolic pathways.
This guide is structured to provide a holistic understanding of 5α-cholestane-3β,5,6β-triol, beginning with its core chemical and physical properties, followed by detailed experimental protocols for its synthesis and characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Core Physicochemical Properties
The distinct stereochemistry of the three hydroxyl groups on the cholestane backbone dictates the molecule's physical and chemical behavior, including its solubility, crystal packing, and interactions with biological macromolecules.
Structural and Physical Data Summary
A compilation of the key physicochemical properties of 5α-cholestane-3β,5,6β-triol is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]tetradecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol | [4] |
| CAS Number | 1253-84-5 | [1] |
| Molecular Formula | C₂₇H₄₈O₃ | [1] |
| Molecular Weight | 420.67 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 230-232 °C | [1] |
| Solubility | Slightly soluble in methanol | [5] |
| Optical Rotation | -0.3° in Ethanol | [1] |
Chemical Structure
The chemical structure of 5α-cholestane-3β,5,6β-triol is fundamental to its properties and biological activity. The rigid tetracyclic cholestane core is adorned with three hydroxyl groups at positions 3, 5, and 6, with specific stereochemistry as indicated by the β, α, and β notations, respectively.
Caption: 2D structure of 5α-cholestane-3β,5,6β-triol.
Synthesis and Purification
The availability of high-purity 5α-cholestane-3β,5,6β-triol is crucial for accurate in vitro and in vivo studies. While it can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach.
Synthetic Pathway Overview
A common synthetic route involves the dihydroxylation of cholesterol. This process typically proceeds through an epoxide intermediate.
Caption: Synthetic pathway from cholesterol.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of cholestane triols.[6][7]
Materials:
-
Cholesterol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Perchloric acid
-
Acetone
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Epoxidation of Cholesterol:
-
Dissolve cholesterol in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cholesterol solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium sulfite solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude cholesterol-5α,6α-epoxide.
-
-
Hydrolysis of the Epoxide:
-
Dissolve the crude epoxide in a mixture of acetone and water.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 5α-cholestane-3β,5,6β-triol.
-
Purification by Column Chromatography
The crude product is purified by silica gel column chromatography to obtain the pure triol.
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude triol in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system is gradually increased to separate the desired triol from less polar impurities.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure 5α-cholestane-3β,5,6β-triol as a white solid.
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of synthesized or isolated 5α-cholestane-3β,5,6β-triol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of sterols. Due to the low volatility of the triol, derivatization is necessary.
4.1.1. Trimethylsilyl (TMS) Derivatization Workflow
Sources
- 1. CHOLESTAN-3β, 5α, 6β-TRIOL | Steraloids Inc. [steraloids.com]
- 2. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
- 6. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3β,5α,6β-Trihydroxycholestane: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 3β,5α,6β-Trihydroxycholestane, a pivotal oxysterol in cellular physiology and a molecule of burgeoning interest in drug development. We will traverse its historical discovery, delve into its intricate biochemical pathways, and present detailed methodologies for its study, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Historical Context and Discovery: Unraveling a Key Cholesterol Metabolite
While a singular "discovery" paper for 3β,5α,6β-Trihydroxycholestane, also known as cholestane-3β,5α,6β-triol (CT), is not readily apparent in the historical literature, its scientific journey began as an offshoot of the broader investigation into cholesterol metabolism and its oxidized derivatives, or oxysterols. By the late 1960s, the scientific community was actively exploring the biological activities of various cholestane derivatives. A notable study from 1967 investigated the hypocholesterolemic effects of cholestane-3β,5α,6β-triol in various animal models, indicating that the compound was known and synthetically accessible to researchers at that time.
A significant milestone in understanding its natural origin came in 1979, with research detailing the biotransformation of cholesterol to cholestane-3β,5α,6β-triol in bovine adrenal cortex. This work elucidated the endogenous pathway, demonstrating that cholesterol is first converted to cholesterol-5α,6α-epoxide, which is then hydrated to form the triol. This established CT as a major metabolite of cholesterol, shifting its perception from a mere chemical derivative to a physiologically relevant molecule. Early on, some studies pointed towards potential cytotoxic effects at high concentrations, particularly on endothelial cells. However, subsequent research has unveiled a more nuanced and often beneficial role for this oxysterol, particularly in the central nervous system.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of 3β,5α,6β-Trihydroxycholestane
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₈O₃ | [1] |
| Molecular Weight | 420.67 g/mol | [2][3] |
| CAS Number | 1253-84-5 | [1] |
| Appearance | Solid, Powder | [1] |
| Melting Point | 226 °C | [2] |
| Boiling Point | 515.7 °C | [2] |
Chemical Synthesis
The synthesis of cholestane-3β,5α,6β-triol is typically achieved through a two-step process starting from cholesterol. The foundational work of Fieser and Fieser on cholesterol epoxides provides the basis for the first step.
Step 1: Epoxidation of Cholesterol
The double bond of cholesterol is first epoxidized to form cholesterol-5α,6α-epoxide.
-
Protocol:
-
Dissolve cholesterol (50 mmol) in methylene chloride (75 ml).
-
At room temperature (25°C), add a solution of m-chloroperbenzoic acid (m-CPBA) (54 mmol) in methylene chloride (120 ml) dropwise over 30 minutes.[4]
-
After the addition is complete, stir the reaction mixture for an additional 2-4 hours.
-
Quench the excess peracid by adding a 10% aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude cholesterol-5α,6α-epoxide can be purified by recrystallization from aqueous acetone or by silica gel chromatography.[4]
-
Step 2: Hydrolysis of the Epoxide
The epoxide ring is then opened via hydrolysis to yield the triol.
-
Protocol:
-
Dissolve the purified cholesterol-5α,6α-epoxide in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a weak base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting cholestane-3β,5α,6β-triol by recrystallization or column chromatography.
-
A one-step synthesis from cholesterol using iodide metaperiodate (HIO₄) has also been reported, which can be particularly useful for radiolabeling.[5]
Enzymatic Synthesis
In biological systems, cholestane-3β,5α,6β-triol is synthesized from cholesterol-5,6-epoxides by the enzyme cholesterol-5,6-oxide hydrolase (ChEH).[6][7] This enzyme stereoselectively hydrates both 5,6α- and 5,6β-epoxides to the same triol product.[7]
-
Conceptual Workflow:
-
Incubate isolated microsomes (containing ChEH) with cholesterol-5,6-epoxide in a suitable buffer.
-
The reaction is typically carried out at 37°C.
-
The product, cholestane-3β,5α,6β-triol, can then be extracted and purified.
-
Biological Activities and Mechanisms of Action
Cholestane-3β,5α,6β-triol exhibits a diverse range of biological activities, often with opposing effects depending on the cellular context and concentration.
Neuroprotection
A significant body of research has established CT as an endogenous neuroprotectant.[8]
-
Negative Modulation of NMDA Receptors: Overstimulation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism of neuronal death in ischemic events. CT has been shown to be a potent negative modulator of NMDA receptors, thereby reducing excitotoxicity.[8] It attenuates the glutamate-induced intracellular calcium influx and decreases inward NMDA-mediated currents in neurons.[8]
-
Inhibition of Acid-Sensing Ion Channels (ASICs): During cerebral ischemia, tissue acidosis activates ASICs, contributing to neuronal injury. CT has been identified as a novel inhibitor of ASICs, further contributing to its neuroprotective effects.
Caption: Neuroprotective mechanisms of 3β,5α,6β-Trihydroxycholestane.
Cancer Cell Death: GSDME-Mediated Pyroptosis
Recent studies have implicated CT in a specific form of programmed cell death called pyroptosis in cancer cells. This process is mediated by Gasdermin E (GSDME).
-
Mechanism:
-
CT treatment in cancer cells leads to the activation of caspase-3.
-
Activated caspase-3 cleaves GSDME.
-
The N-terminal fragment of GSDME translocates to the plasma membrane and forms pores, leading to cell swelling and lysis (pyroptosis).
-
Caption: GSDME-mediated pyroptosis induced by 3β,5α,6β-Trihydroxycholestane.
Vascular Biology
The effects of CT on the vasculature are complex and appear to be concentration-dependent.
-
Vascular Smooth Muscle Cell (VSMC) Calcification: At higher concentrations, CT has been shown to promote the calcification of VSMCs, a process implicated in atherosclerosis. This effect is likely mediated by an increase in alkaline phosphatase activity and apoptosis, possibly through a reactive oxygen species (ROS)-related mechanism.
-
Endothelial Barrier Dysfunction: CT can decrease the barrier function of cultured endothelial cell monolayers, which could potentially contribute to atherogenesis.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This protocol is designed to measure the effect of CT on NMDA receptor currents in cultured neurons.
-
Materials:
-
Procedure:
-
Culture primary neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[10]
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline NMDA receptor-mediated current.
-
After establishing a stable baseline, co-apply CT with NMDA and glycine and record the current.
-
Wash out the CT and re-apply NMDA and glycine to assess recovery.
-
Analyze the peak current amplitude in the presence and absence of CT.
-
Caption: Workflow for patch-clamp analysis of CT's effect on NMDA receptors.
TUNEL Assay for Apoptosis Detection
This protocol details the detection of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.
-
Materials:
-
Procedure:
-
Culture cells on coverslips and treat with CT to induce apoptosis.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[11]
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.[11]
-
For the positive control, treat one coverslip with DNase I for 30 minutes at room temperature.[11]
-
Wash with deionized water.
-
Incubate cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.[11]
-
Stop the reaction by washing with the provided buffer or PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Western Blot for GSDME Cleavage
This protocol is for detecting the cleavage of GSDME in cell lysates after treatment with CT.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against GSDME.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with CT for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-GSDME antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the cleaved GSDME fragment.
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol outlines the induction and quantification of VSMC calcification.
-
Materials:
-
Primary VSMCs.
-
Growth medium (e.g., DMEM with 10% FBS).
-
Calcification medium (growth medium supplemented with high phosphate, e.g., 2 mM sodium phosphate).[13]
-
Cholestane-3β,5α,6β-triol.
-
Alizarin Red S staining solution.
-
Calcium quantification kit.
-
-
Procedure:
-
Plate VSMCs in a multi-well plate and grow to confluence.
-
Switch to calcification medium with or without different concentrations of CT.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
Qualitative Assessment (Alizarin Red S Staining):
-
Wash the cells with PBS and fix with 10% formalin for 20 minutes.[13]
-
Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.
-
Wash extensively with deionized water and visualize the red-orange calcium deposits.
-
-
Quantitative Assessment:
-
After washing the cells with PBS, decalcify by incubating with 0.6 N HCl overnight.
-
Measure the calcium concentration in the HCl supernatant using a colorimetric calcium assay kit.
-
Normalize the calcium content to the total protein content of the cell layer.
-
-
Future Directions and Therapeutic Potential
The multifaceted nature of 3β,5α,6β-Trihydroxycholestane makes it a compelling molecule for further investigation. Its neuroprotective properties suggest potential therapeutic applications in stroke and other neurodegenerative diseases. Conversely, its role in inducing pyroptosis in cancer cells opens up new avenues for cancer therapy. However, its pro-calcific effects in VSMCs highlight the need for targeted delivery and a deeper understanding of its concentration-dependent effects in different tissues. Future research should focus on developing specific analogs that enhance its beneficial activities while minimizing potential adverse effects, paving the way for novel therapeutics based on this endogenous cholesterol metabolite.
References
- Aramaki, Y., Kobayashi, T., Imai, Y., Kikuchi, S., Matsukawa, T., & Kanazawa, K. (1967). Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley.
- Hennig, B., & Boissonneault, G. A. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers.
- Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., ... & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11417–11427.
- Kamajaya, L. J., & Boucher, D. (2022). Gasdermin D Cleavage Assay Following Inflammasome Activation. In Methods in Molecular Biology (pp. 143-152). Springer US.
- Persiani, E., Gurrieri, L., Colussi, C., Spallotta, F., & Gaetano, C. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols, 4(2), 102328.
- Poirot, M., de Medina, P., & Silvente-Poirot, S. (2010). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and Physics of Lipids, 163(6), 566-571.
- Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. I. Cholestenone 5α-Reductase of Rat Liver. Journal of Biological Chemistry, 241(4), 946–952.
- Watabe, T., & Sawahata, T. (1979). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. The Journal of biological chemistry, 254(10), 3854–3860.
- Zhang, T., Li, Y., Liu, H., Xu, S., & Wang, K. (2004).
- de Medina, P., Paillasse, M. R., Segala, G., Poirot, M., & Silvente-Poirot, S. (2010). The cholesterol-5,6-epoxide hydrolase: a metabolic checkpoint in several diseases. Current drug metabolism, 11(7), 615–626.
-
PubChem. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. Retrieved from [Link]
- Soulet, S., Dalenc, F., Vaissiere, A., Pipy, B., Faye, J. C., & Poirot, M. (2014). One step synthesis of 6-oxo-cholestan-3β,5α-diol.
- Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. In Methods in Molecular Biology (pp. 187-202). Humana Press.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
- Springer Nature. (2016). Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. In Methods in Molecular Biology.
-
Wikipedia. (2023). Cholesterol-5,6-oxide hydrolase. Retrieved from [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]
-
ModelSEED. (n.d.). Compound: cpd14716 (Cholesterol-5alpha,6alpha-epoxide, 4). Retrieved from [Link]
- Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., ... & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11417-11427.
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., ... & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 15, 1356865.
- Hergueta-Redondo, M., Sarrió, D., Molina-Crespo, A., Megías-Roda, E., Cedrés, L., Nistal-Villán, E., ... & Moreno-Bueno, G. (2023). Distinct GSDMB protein isoforms and protease cleavage processes differentially control pyroptotic cell death and mitochondrial damage in cancer cells.
- Poirot, M., de Medina, P., & Silvente-Poirot, S. (2010). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and physics of lipids, 163(6), 566–571.
- Meyer, T., & Chadee, K. (1982). 5 alpha,6 alpha-Epoxy-cholestan-3 Beta-Ol (Cholesterol Alpha-Oxide): A Specific Substrate for Rat Liver Glutathione Transferase B. FEBS letters, 150(2), 499–502.
-
ModelSEED. (n.d.). Compound: cpd14716 (Cholesterol-5alpha,6alpha-epoxide, 4). Retrieved from [Link]
-
Wikipedia. (2023). Cholesterol-5,6-oxide hydrolase. Retrieved from [Link]
Sources
- 1. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Cholestan-3β,5α,6β-triol | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. One step synthesis of 6-oxo-cholestan-3β,5α-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. origene.com [origene.com]
- 13. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Role of Cholestane-3β,5α,6β-triol in Cellular Processes
Abstract
Cholestane-3β,5α,6β-triol (CT), a prominent oxysterol derived from cholesterol autoxidation, has emerged from a mere metabolic byproduct to a pivotal signaling molecule with profound implications in cellular homeostasis and pathology. Once primarily recognized for its role as an apoptosis inducer, recent investigations have unveiled a far more complex and multifaceted biological profile. This guide synthesizes current research to provide an in-depth understanding of CT's mechanisms of action, focusing on its dual role in promoting inflammatory cell death and conferring neuroprotection. We will dissect its function in key signaling pathways, its impact on cellular processes ranging from proliferation to programmed cell death, and its emerging significance as both a disease biomarker and a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intricate biology of this oxysterol.
Introduction: The Oxysterol Cholestane-3β,5α,6β-triol (CT)
Oxysterols, the oxidized derivatives of cholesterol, are critical lipid molecules that participate in a vast array of physiological and pathophysiological processes. Among the most abundant and biologically active of these is cholestane-3β,5α,6β-triol.[1][2] CT is formed either through non-enzymatic autoxidation of cholesterol or via enzymatic hydration of the intermediate 5,6-epoxycholesterols by cholesterol epoxide hydrolase.[3] Its accumulation has been documented in various pathological conditions, including atherosclerotic plaques, neurodegenerative diseases, and tumor tissues, highlighting its active involvement in disease progression.[3][4][5]
While historically characterized by its cytotoxic effects and ability to induce apoptosis, the scientific narrative surrounding CT is evolving. Groundbreaking studies now identify it as a potent modulator of programmed cell death pathways beyond apoptosis, most notably pyroptosis, and as an endogenous neuroprotectant. This guide provides a comprehensive exploration of these seemingly paradoxical roles, grounded in mechanistic evidence and robust experimental validation.
Core Cellular Mechanisms and Signaling Pathways
CT exerts its influence by modulating a sophisticated network of intracellular signaling cascades. Its effects are not monolithic but are highly context-dependent, varying with cell type and the surrounding microenvironment.
Induction of Programmed Cell Death: Beyond Apoptosis
A significant body of research has established CT as a cytotoxic agent against various cell types, particularly cancer cells.[6][7] While initially attributed to apoptosis, recent findings demonstrate a more intricate mechanism involving multiple forms of programmed cell death.
Pyroptosis: A Fiery Death Mediated by Gasdermin E
The most significant recent advance in understanding CT's cytotoxicity is the discovery of its ability to induce pyroptosis, a highly inflammatory form of programmed cell death.[4][5] Unlike the immunologically silent process of apoptosis, pyroptosis involves cell lysis and the release of pro-inflammatory cellular contents.
Our research indicates that CT's cytotoxic effects in several cancer cell models are predominantly driven by the cleavage and activation of Gasdermin E (GSDME), a member of the pore-forming gasdermin protein family.[4][8] The execution pathway is initiated by the activation of Caspase-3, which then cleaves GSDME. The resulting N-terminal fragment of GSDME translocates to the plasma membrane, where it oligomerizes to form large pores, leading to cell swelling and eventual lytic death.[4][5] This discovery mechanistically links CT's cytotoxic activity directly to its pro-inflammatory effects.
Caption: CT-induced GSDME-mediated pyroptosis pathway.
Endoplasmic Reticulum (ER) Stress and Autophagy
CT is also a potent inducer of ER stress.[6] RNA-sequencing analyses of CT-treated cells reveal significant upregulation of genes involved in the unfolded protein response (UPR).[6][7] This ER stress is often coupled with an increase in reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.[6][9] Furthermore, CT enhances autophagy flux in certain cell lines. While autophagy is typically a survival mechanism, under conditions of severe and sustained stress as induced by CT, it can paradoxically accelerate cell death.[6]
Neuroprotection: A Counterintuitive Role
In stark contrast to its cytotoxic effects in peripheral tissues, CT functions as an endogenous neuroprotectant within the central nervous system (CNS).[10][11] This dual functionality underscores the cell- and tissue-specific nature of its biological activity.
Negative Modulation of NMDA Receptors
Overstimulation of N-methyl-D-aspartate (NMDA) receptors is a primary driver of neuronal death in ischemic events like stroke.[10][11] CT has been shown to protect cultured neurons from glutamate-induced neurotoxicity.[10] Mechanistically, it acts as a negative modulator of NMDA receptors, reducing the cytotoxic influx of calcium ([Ca2+]) that follows excitotoxic insults.[10][11][12] Studies have demonstrated that CT can directly displace NMDA receptor channel blockers like MK-801, suggesting a direct interaction that underlies its neuroprotective properties.[10]
Inhibition of Acid-Sensing Ion Channels (ASICs)
Tissue acidosis is a hallmark of cerebral ischemia and contributes significantly to neuronal injury. Acid-sensing ion channels (ASICs), particularly the ASIC1a subtype, are key mediators of this acid-induced damage. Recent work has identified CT as a novel inhibitor of ASICs.[13] It effectively blocks homomeric ASIC1a and heteromeric ASIC1a-containing channels, thereby alleviating acidosis-mediated neuronal injury. This ASIC inhibition provides a complementary mechanism for its neuroprotective effects observed in in vivo models of ischemic brain injury.[13]
Anti-Cancer Activity: Targeting Proliferation and Metastasis
CT's cytotoxicity is particularly pronounced in cancer cells, making it a molecule of significant interest for oncological drug development.
Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a central signaling node that promotes cell proliferation, survival, and growth. It is frequently hyperactivated in many cancers. In human prostate cancer cells, CT treatment leads to a marked reduction in the expression of Akt1 and its phosphorylated, active forms (phospho-Akt Ser473 and Thr308).[1] This suppression of Akt signaling contributes to G1 cell cycle arrest and a decrease in the expression of downstream targets like c-Myc and Skp2, ultimately leading to an accumulation of the cell cycle inhibitor p27Kip.[1][2]
Caption: Inhibition of the PI3K/Akt pathway by CT.
Suppression of Migration and Invasion
Metastasis is the primary cause of cancer-related mortality. CT has been shown to suppress the migration and invasion of prostate cancer cells.[1][2] It modulates the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for metastasis. Specifically, CT treatment increases the expression of the epithelial marker E-cadherin while decreasing levels of mesenchymal markers like N-cadherin and vimentin.[1][2]
Summary of Biological Effects
The diverse roles of Cholestane-3β,5α,6β-triol are summarized in the table below, highlighting its impact on various cellular models and disease states.
| Biological Process | Key Mechanism(s) | Cellular/Disease Context | References |
| Inflammatory Cell Death | Caspase-3/GSDME-mediated pyroptosis | Cancer (e.g., A549 lung cancer) | [4][5][8] |
| Cytotoxicity | ER Stress, ROS production, Autophagy | Various cancer cell lines | [6][7][9] |
| Anti-Proliferation | G1 cell cycle arrest via PI3K/Akt inhibition | Prostate Cancer (LNCaP, DU-145, PC-3) | [1][2] |
| Anti-Metastasis | Inhibition of Epithelial-Mesenchymal Transition (EMT) | Prostate Cancer | [1][2] |
| Neuroprotection | Negative modulation of NMDA receptors | Ischemic Brain & Spinal Cord Injury | [10][11][12] |
| Neuroprotection | Inhibition of Acid-Sensing Ion Channels (ASICs) | Acidosis-mediated Ischemic Injury | [13] |
| Disease Biomarker | Accumulation in plasma | Niemann-Pick Type C, LAL Deficiency, CTX | [14][15] |
Key Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the study of CT's biological functions relies on a set of robust, self-validating experimental protocols.
Protocol: Assessment of CT-Induced Pyroptosis via Flow Cytometry
This protocol quantifies the lytic cell death characteristic of pyroptosis using Annexin V and Propidium Iodide (PI) co-staining.
Principle: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but enters cells with compromised membrane integrity (late apoptotic, necrotic, or pyroptotic cells). A significant increase in the Annexin V+/PI+ population is indicative of lytic cell death.
Step-by-Step Methodology:
-
Cell Culture: Plate A549 cells in a 6-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of CT (e.g., 0, 10, 15, 20 µM) dissolved in DMSO (ensure final DMSO concentration is <0.1%) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Gating Strategy: Gate on the main cell population to exclude debris. Quantify the percentage of cells in each quadrant: Q1 (Annexin V-/PI+; necrotic/pyroptotic), Q2 (Annexin V+/PI+; late apoptotic/pyroptotic), Q3 (Annexin V-/PI-; live), Q4 (Annexin V+/PI-; early apoptotic). A significant increase in the PI-positive populations (Q1+Q2) confirms lytic cell death.[4]
Caption: Experimental workflow for assessing CT-induced cell death.
Protocol: Western Blot for GSDME Cleavage
Principle: This protocol detects the cleavage of full-length GSDME into its active N-terminal fragment, a definitive marker of GSDME-mediated pyroptosis.
Step-by-Step Methodology:
-
Protein Extraction: Following CT treatment as described above, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GSDME (which recognizes both the full-length ~55 kDa protein and the cleaved N-terminal fragment ~30 kDa). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the full-length GSDME band and the appearance of the cleaved GSDME band in CT-treated samples confirms activation.[4]
Conclusion and Future Directions
Cholestane-3β,5α,6β-triol is a pleiotropic signaling molecule whose biological significance is continually expanding. The characterization of its role in inducing GSDME-mediated pyroptosis has provided a crucial link between cholesterol metabolism, cell death, and inflammation. Concurrently, its function as an endogenous neuroprotectant opens new avenues for therapeutic intervention in CNS disorders.
For drug development professionals, CT presents a compelling scaffold. Its anti-proliferative and anti-metastatic properties in cancer, coupled with its ability to induce an inflammatory form of cell death, suggest potential for combination therapies aimed at overcoming tumor resistance and stimulating an anti-tumor immune response. Conversely, harnessing its neuroprotective activities could lead to novel treatments for ischemic stroke and other excitotoxic conditions.
Future research should focus on identifying the specific upstream receptors or sensors that initiate CT-dependent signaling cascades in different cell types. Elucidating why it triggers cell death in cancer cells but provides protection in neurons is paramount. A deeper understanding of its metabolism and tissue-specific distribution will be critical for translating the potent biology of this oxysterol into safe and effective clinical applications.
References
-
Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., Yang, C., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 15, 1369584. [Link][4][5][8]
-
Chen, J., He, Y., Zhao, M., Liu, Z., Su, Z., Li, C., Yang, C., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. National Institutes of Health. [Link]
-
Chen, J., Su, Z., Liu, Z., Yang, C., Li, C., He, Y., Zhao, M., Zhang, J., Mao, S., Han, H., Cai, Z., & Zhang, W. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Marine Drugs, 22(4), 174. [Link][6][7]
-
Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., Chen, J., Tang, L., Chen, W., Qiu, P., Yin, W., Huang, Y., Zhang, J., Wang, L., Sang, H., & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11426-11438. [Link][10][12]
-
Wang, Y., Chen, W., You, X., Zhou, Y., Hu, H., Wang, L., Sang, H., & Yan, G. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke, 55(6), 1660-1671. [Link][13]
-
Lin, C. Y., Huo, C., Kuo, L. K., Hiipakka, R. A., Jones, R. B., Lin, H. P., Hung, Y., Su, L. C., Tseng, J. C., Kuo, Y. Y., Wang, Y. L., Fukui, Y., Kao, Y. H., Kokontis, J. M., Yeh, C. C., Chen, L., Yang, S. D., Fu, H. H., Chen, Y. W., Tsai, K. K., Chang, J. Y., & Chuu, C. P. (2013). Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. PLoS ONE, 8(6), e65734. [Link][1][2]
-
Chen, J., et al. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. ResearchGate. [Link]
-
Lin, C. Y., et al. (2013). Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. ResearchGate. [Link]
-
Vejsadová, S., et al. (2020). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. MDPI. [Link][3]
-
Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. PubMed Central. [Link][11]
-
Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 57(6), 1028-1037. [Link][15]
-
Liu, W. H., et al. (2009). Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria. Chemico-Biological Interactions, 179(2-3), 81-87. [Link][9]
Sources
- 1. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 6. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
- 15. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry of 3β,5α,6β-Trihydroxycholestane: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 3β,5α,6β-trihydroxycholestane, a significant oxysterol derived from cholesterol. The document delves into the critical aspects of its three-dimensional structure, which dictates its biological activity. A detailed, field-proven protocol for its stereoselective synthesis from cholesterol is presented, emphasizing the causality behind experimental choices. Furthermore, this guide outlines the analytical techniques for its thorough characterization, supported by spectroscopic data. The biological relevance of this triol, particularly its dual role in neuroprotection and vascular calcification, is discussed in the context of its mechanism of action, providing valuable insights for drug discovery and development.
Introduction: The Significance of Cholestane Derivatives
Cholestane and its derivatives are a class of steroids that play crucial roles in various biological processes.[1] As metabolites of cholesterol, these molecules are not merely intermediates in catabolic pathways but are increasingly recognized as signaling molecules with diverse physiological and pathological effects.[2] Their rigid tetracyclic core structure, with subtle variations in stereochemistry and functional group substitution, can lead to vastly different biological outcomes. This makes them a fascinating and challenging area of study for medicinal chemists and drug development professionals.[3] The precise spatial arrangement of substituents, particularly hydroxyl groups, on the cholestane scaffold is paramount in determining their interaction with biological targets such as enzymes and receptors. This guide focuses on a specific trihydroxylated cholestane derivative, 3β,5α,6β-trihydroxycholestane, exploring its stereochemical intricacies and the profound implications for its synthesis and biological function.
Structural Elucidation and Stereochemistry
The unambiguous determination of the stereochemistry of 3β,5α,6β-trihydroxycholestane is fundamental to understanding its properties. The nomenclature itself defines the specific spatial orientation of the three hydroxyl groups and the fusion of the A and B rings of the steroid nucleus.
-
3β-hydroxy: The hydroxyl group at the C-3 position is in the beta orientation, meaning it projects "upwards" from the plane of the steroid ring system.
-
5α-hydroxy: The hydroxyl group at the C-5 position is in the alpha orientation, projecting "downwards." This also dictates that the fusion between the A and B rings is trans.
-
6β-hydroxy: The hydroxyl group at the C-6 position is in the beta orientation, projecting "upwards."
This specific stereochemical arrangement results in a unique three-dimensional conformation that influences its solubility, crystallinity, and, most importantly, its biological activity.
Conformational Analysis
The cholestane skeleton is a rigid structure, with the cyclohexane rings (A, B, and C) adopting stable chair conformations.[4] The fusion of the A and B rings in a trans configuration in the 5α series results in a relatively flat, extended molecular geometry.[5] The 3β-hydroxyl group occupies an equatorial position in the chair conformation of the A ring, which is thermodynamically more stable than the axial position. The 5α- and 6β-hydroxyl groups are both axial with respect to the B ring, creating a cis-diol relationship between the 5α-hydroxyl and the 6β-hydroxyl group. This spatial arrangement is critical for its interaction with biological targets.
Diagram: Stereochemistry of 3β,5α,6β-Trihydroxycholestane
Caption: Synthetic workflow for 3β,5α,6β-Trihydroxycholestane.
Experimental Protocol: Epoxidation of Cholesterol
-
Dissolution: Dissolve cholesterol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. [6]2. Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cholesterol solution at room temperature with constant stirring. [7]3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the cholesterol spot and the appearance of a new, more polar spot indicates the formation of the epoxide. [8]4. Work-up: Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. [7]5. Purification: The crude 5α,6α-epoxycholestan-3β-ol can be purified by column chromatography on silica gel or alumina. [6]
Step 2: Acid-Catalyzed Hydrolysis of 5α,6α-Epoxycholestan-3β-ol
The opening of the epoxide ring is achieved by acid catalysis in the presence of water. This reaction proceeds via a trans-diaxial opening mechanism, which is a classic example of the Fürst-Plattner rule.
Causality of Regio- and Stereoselectivity: The protonation of the epoxide oxygen makes it a better leaving group. The subsequent nucleophilic attack by water occurs at the C-6 position from the β-face, leading to the formation of the 6β-hydroxyl group. [9]This backside attack results in the inversion of configuration at C-6 and the formation of the trans-diaxial 5α,6β-diol.
Experimental Protocol: Hydrolysis of the Epoxide
-
Dissolution: Dissolve the purified 5α,6α-epoxycholestan-3β-ol in a mixture of acetone and water. [8]2. Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).
-
Neutralization and Extraction: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude 3β,5α,6β-trihydroxycholestane can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water or methanol). [8] Table 1: Summary of Synthetic Reaction Parameters
| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Purification Method |
| 1. Epoxidation | Cholesterol | m-CPBA | Dichloromethane | Room Temperature | 1-2 hours | Column Chromatography |
| 2. Hydrolysis | 5α,6α-Epoxycholestan-3β-ol | H₂SO₄ (cat.) | Acetone/Water | Room Temperature | 2-4 hours | Recrystallization |
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of 3β,5α,6β-trihydroxycholestane and to confirm its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of steroidal compounds. The chemical shifts and coupling constants of specific protons and carbons provide detailed information about the stereochemistry.
-
¹H NMR: The signals for the protons attached to the carbons bearing the hydroxyl groups (C-3, C-6) are of particular diagnostic value. The axial or equatorial orientation of these protons can be determined from their coupling constants with neighboring protons.
-
¹³C NMR: The chemical shifts of the carbons in the steroid nucleus are sensitive to the stereochemistry of the substituents. The signals for C-3, C-5, and C-6 are significantly shifted upon hydroxylation.
Table 2: Key Spectroscopic Data for 3β,5α,6β-Trihydroxycholestane
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | δ ~3.6-4.0 ppm (multiplet, H-3α), δ ~3.8-4.2 ppm (multiplet, H-6α) |
| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (C-3), δ ~75-80 ppm (C-5), δ ~70-75 ppm (C-6) |
| FTIR (KBr) | Broad absorption band at ~3400 cm⁻¹ (O-H stretching of hydroxyl groups), ~2900 cm⁻¹ (C-H stretching) |
| Mass Spec. (EI) | M⁺ at m/z 420, characteristic fragmentation pattern involving loss of water molecules. [10] |
(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the FTIR spectrum of 3β,5α,6β-trihydroxycholestane is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. [7]The presence of intermolecular hydrogen bonding contributes to the broadening of this peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, 3β,5α,6β-trihydroxycholestane will show a molecular ion peak (M⁺) at m/z 420. The fragmentation pattern is often characterized by the sequential loss of water molecules from the triol moiety. [10]
Biological Significance and Drug Development Implications
3β,5α,6β-Trihydroxycholestane is not an inert metabolite; it exhibits significant biological activities that are of great interest to drug development professionals. Its effects are often context-dependent and can be either beneficial or detrimental.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3β,5α,6β-trihydroxycholestane. It has been shown to protect neurons from excitotoxicity, a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative diseases. [10] Mechanism of Action: The neuroprotective effect is primarily mediated through the negative modulation of N-methyl-D-aspartate (NMDA) receptors. [10]Overstimulation of NMDA receptors leads to an excessive influx of calcium ions, triggering a cascade of events that result in neuronal cell death. 3β,5α,6β-Trihydroxycholestane can attenuate this calcium influx, thereby protecting the neurons. More recently, it has also been identified as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in acidosis-mediated ischemic brain injury. [9] Diagram: Neuroprotective Mechanism
Caption: Simplified pathway of neuroprotection by 3β,5α,6β-Trihydroxycholestane.
Role in Vascular Calcification
In contrast to its neuroprotective effects, 3β,5α,6β-trihydroxycholestane has been implicated in the pathological process of vascular calcification, a hallmark of atherosclerosis. [2] Mechanism of Action: This oxysterol can induce oxidative stress in vascular smooth muscle cells by promoting the generation of reactive oxygen species (ROS) in the mitochondria. This increase in ROS can lead to mitochondrial dysfunction, apoptosis, and the promotion of a pro-calcific cellular phenotype.
Diagram: Pro-Calcifying Mechanism
Caption: Simplified pathway of vascular calcification induced by 3β,5α,6β-Trihydroxycholestane.
Conclusion and Future Perspectives
3β,5α,6β-Trihydroxycholestane is a sterol with a precisely defined three-dimensional structure that underpins its dichotomous biological activities. Its stereoselective synthesis from the readily available starting material cholesterol makes it an accessible tool for further research. The neuroprotective properties of this triol present a promising avenue for the development of novel therapeutics for ischemic and neurodegenerative disorders. Conversely, its role in promoting vascular calcification highlights the importance of understanding the structure-activity relationships of oxysterols in cardiovascular disease.
For drug development professionals, the key takeaway is the critical importance of stereochemistry in modulating biological activity. The development of analogs of 3β,5α,6β-trihydroxycholestane with modified substitution patterns could lead to the separation of its neuroprotective and pro-calcifying effects, paving the way for the design of safer and more effective drugs. Further research into the specific binding interactions of this molecule with its biological targets will be instrumental in achieving this goal.
References
-
Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. PubMed. Available at: [Link]
-
12.3.2. Stereoselective Epoxidation of Cholesterol by m-Chloroperoxybenzoic Acid. LibreTexts Chemistry. Available at: [Link]
-
Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria. PubMed. Available at: [Link]
-
Synthesis of Cholesterol-Epoxide: Regio- and Stereospecific Epoxidation. StudyCorgi. Available at: [Link]
-
Epoxidation and Reduction of Cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol. PubMed. Available at: [Link]
-
Cholestane and derivatives. KEGG. Available at: [Link]
-
3beta,5alpha,6beta-Trihydroxycholestane. PubChem. Available at: [Link]
-
Exp. 14: Epoxidation of Cholesterol. YouTube. Available at: [Link]
-
Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. MDPI. Available at: [Link]
-
The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. PMC. Available at: [Link]
-
Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. PMC. Available at: [Link]
-
Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. PubMed. Available at: [Link]
-
The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. PubMed. Available at: [Link]
-
Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. PubMed. Available at: [Link]
-
Metabolism of cholesteryl palmitate by rat brain in vitro; formation of cholesterol epoxides and cholestane-3beta,5alpha,6beta-triol. PubMed. Available at: [Link]
-
Mechanisms of action of neuroprotectants in stroke. PubMed. Available at: [Link]
-
Coupling of the NMDA receptor to neuroprotective and neurodestructive events. PMC. Available at: [Link]
-
Neuroprotection induced by NMDA preconditioning as a strategy to understand brain tolerance mechanism. PMC. Available at: [Link]
-
Conformation of rings. College of Saint Benedict and Saint John's University. Available at: [Link]
Sources
- 1. CHOLESTAN-3β, 5α, 6β-TRIOL | Steraloids Inc. [steraloids.com]
- 2. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestan-3-ol, (3β,5α)-, TMS derivative [webbook.nist.gov]
- 4. Nuclear magnetic resonance characterization of 6 alpha-chloro-5 beta-cholestane-3 beta,5-diol formed from the reaction of hypochlorous acid with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectral fragmentation of 5alpha-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3beta,5alpha,6beta-Trihydroxycholestane CAS number and chemical structure
An In-depth Technical Guide to 3β,5α,6β-Trihydroxycholestane (Cholestane-3β,5α,6β-triol)
Section 1: Core Compound Identification and Physicochemical Properties
Introduction: 3β,5α,6β-Trihydroxycholestane, also known as Cholestane-3β,5α,6β-triol, is a significant, highly oxygenated steroid and a major metabolite of cholesterol in mammals.[1][2] This oxysterol is not merely a metabolic byproduct but an active signaling molecule implicated in a diverse array of pathophysiological processes. Initially identified for its role in cholesterol metabolism and bile acid synthesis, recent research has unveiled its potent activities in neuroprotection, cancer cytotoxicity, and vascular biology.[1][3][4] Its unique stereochemical configuration, with hydroxyl groups at the 3β, 5α, and 6β positions, dictates its biological functionality and distinguishes it from other sterols.[3] This guide provides a comprehensive overview of its chemical nature, biological functions, mechanisms of action, and key experimental protocols for researchers and drug development professionals.
Chemical Identity and Properties:
| Property | Value | Source(s) |
| CAS Number | 1253-84-5 | [3][5] |
| IUPAC Name | (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | [3][6] |
| Molecular Formula | C₂₇H₄₈O₃ | [3][5] |
| Molecular Weight | 420.67 g/mol | [5][7][8] |
| Synonyms | Cholestane-3β,5α,6β-triol; (3β,5α,6β)-Cholestane-3,5,6-triol; 5α,6β-Dihydroxycholestanol; NSC 124751 | [5][6] |
| Physical Form | White to Off-White Solid | [9] |
| Melting Point | 226-232 °C | [8][10] |
| Solubility | Slightly soluble in Methanol | [10] |
| SMILES | CC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CO)C)O)O)C | [6] |
Section 2: Biosynthesis and Metabolic Fate
Cholestane-3β,5α,6β-triol is an endogenous compound derived from cholesterol through enzymatic and non-enzymatic pathways.[3] The primary enzymatic route involves the action of cytochrome P450 (CYP) enzymes. A key pathway proceeds through the formation of cholesterol α-epoxide (5α,6α-epoxycholestan-3β-ol), which is then hydrolyzed to form the triol.[11]
Once formed, the triol undergoes further metabolism. In animal models, the primary neutral metabolites identified are cholestane-3β,5α-diol-6-one (formed via oxidation) and various long-chain fatty acid esters of the parent triol.[12] These metabolic conversions are crucial for its clearance and the modulation of its biological activity.
Section 3: Core Biological Activities and Mechanisms of Action
Neuroprotection via NMDA Receptor Modulation
A significant body of research has established Cholestane-3β,5α,6β-triol as an endogenous neuroprotectant.[1][13] Its primary mechanism involves the negative modulation of N-methyl-D-aspartate (NMDA)-type glutamate receptors, which are key mediators of excitotoxicity in the central nervous system (CNS).[1][13] Overstimulation of these receptors during events like cerebral or spinal cord ischemia leads to excessive calcium influx and subsequent neuronal death.[1][13]
The triol confers neuroprotection by:
-
Direct Blockade: It directly binds to NMDA receptors, displacing ligands like [³H]MK-801, which suggests a direct channel-blocking or allosteric inhibition mechanism.[1]
-
Attenuation of Calcium Influx: By inhibiting NMDA receptor activity, it significantly reduces the glutamate-induced rise in intracellular calcium concentrations ([Ca²⁺]i) in neurons.[1]
This activity has been demonstrated to protect against neuronal injury in both in vitro cultures and in vivo models of spinal cord and focal cerebral ischemia.[1][13] This makes it a promising therapeutic candidate for ischemic CNS disorders.
Induction of Multiple Cell Death Pathways in Oncology
Cholestane-3β,5α,6β-triol exhibits potent cytotoxic effects against various cancer cell lines, including lung (A549) and prostate cancer cells.[2][14] It is not a simple apoptosis inducer but rather a multifaceted agent that triggers several distinct cell death programs, often concurrently.
Key mechanisms include:
-
Endoplasmic Reticulum (ER) Stress: The compound induces stress in the ER, a critical organelle for protein folding, leading to the unfolded protein response (UPR) and subsequent apoptosis.[2][14]
-
Autophagy Activation: It can trigger autophagy, a cellular recycling process. While sometimes a survival mechanism, in this context, it appears to contribute to or lead to cell death.[2][14]
-
Pyroptosis: Recent studies have shown it can activate GSDME-mediated pyroptosis, a highly inflammatory form of programmed cell death characterized by cell swelling and lysis.[15] This is linked to its ability to stimulate the expression of pro-inflammatory cytokines.[15]
-
Reactive Oxygen Species (ROS) Generation: The triol induces the production of ROS, leading to oxidative stress and mitochondrial dysfunction, which are common triggers for apoptosis.[4][14]
Vascular and Metabolic Effects
Cholestane-3β,5α,6β-triol is an active component in processes related to atherosclerosis.
-
Vascular Calcification: It promotes the calcification of vascular smooth muscle cells (VSMCs).[4] This effect is mediated by the generation of ROS, which leads to increased alkaline phosphatase (ALP) activity and apoptosis of nodular cells.[4] Since apoptotic bodies can act as nucleation sites for calcium deposition, this creates a pro-calcification environment.[4]
-
Endothelial Barrier Dysfunction: The triol has been shown to decrease the barrier function of cultured endothelial cell monolayers in a time- and concentration-dependent manner.[16] This could potentially increase the permeability of the vascular endothelium to atherogenic plasma components.
Section 4: Key Experimental Methodologies
Protocol: Assessment of VSMC Calcification In Vitro
This protocol is designed to assess the effect of Cholestane-3β,5α,6β-triol on the calcification of rat vascular smooth muscle cells (VSMCs), based on the methodology described by Wu et al.[4]
Objective: To quantify the effect of the triol on calcium deposition and alkaline phosphatase (ALP) activity in VSMCs.
Methodology:
-
Cell Culture: Culture rat VSMCs in standard growth medium.
-
Induction of Calcification: To induce calcification, switch the culture medium to one containing a calcifying agent, typically β-glycerophosphate (e.g., 10 mM).
-
Treatment: Concurrently with the calcification medium, treat the cells with varying concentrations of Cholestane-3β,5α,6β-triol (e.g., 0, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe calcifying nodule formation (e.g., 7-14 days), replacing the medium every 2-3 days.
-
Quantification of Calcium Deposition:
-
Decalcify the cell layer using an acid solution (e.g., 0.6 M HCl) overnight.
-
Measure the calcium content in the supernatant using a colorimetric calcium assay kit (e.g., o-cresolphthalein complexone method).
-
Normalize the calcium content to the total protein content of the cell layer, determined by a BCA or Bradford assay.
-
-
Measurement of ALP Activity:
-
Lyse the cells in a suitable buffer.
-
Measure ALP activity in the cell lysate using a colorimetric assay that detects the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize ALP activity to the total protein content.
-
Protocol: Analysis of Apoptosis via Annexin V-FITC/PI Staining
This protocol outlines the use of flow cytometry to distinguish between viable, apoptotic, and necrotic cells after treatment with Cholestane-3β,5α,6β-triol, as described in studies of its cytotoxic effects.[2]
Objective: To quantify the percentage of apoptotic cells in a cancer cell population (e.g., A549) following treatment.
Methodology:
-
Cell Seeding and Treatment: Seed A549 cells in a multi-well plate (e.g., 6-well) and allow them to adhere overnight. Treat the cells with the desired concentrations of Cholestane-3β,5α,6β-triol for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each sample and wash with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer a 100 µL cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (due to membrane damage)
-
-
Section 5: Applications in Research and Drug Development
The diverse biological activities of Cholestane-3β,5α,6β-triol make it a molecule of significant interest for therapeutic and diagnostic applications.
-
Neurodegenerative and Ischemic Disorders: Its demonstrated neuroprotective effects position it as a lead compound for developing treatments for stroke, spinal cord injury, and potentially other conditions involving excitotoxicity.[1][17]
-
Oncology: The ability to induce multiple forms of cell death, including inflammatory pyroptosis, makes it an attractive candidate for cancer therapy, potentially overcoming resistance to drugs that target only apoptosis.[2][15]
-
Metabolic and Cardiovascular Disease: As a cholesterol metabolite involved in vascular calcification and endothelial dysfunction, it serves as a critical tool for studying the pathology of atherosclerosis.[4][16] Therapeutic strategies could aim to inhibit its formation or action in the vasculature.
-
Diagnostic Biomarker: Elevated levels of this triol are a key biomarker for the diagnosis of Niemann-Pick disease, Type C, a lysosomal storage disorder.[18]
References
-
Han, Y., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11493-11504. Retrieved from [Link]
-
Wu, J., et al. (2005). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life Sciences, 76(8), 849-860. Retrieved from [Link]
-
Han, Y., et al. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. PubMed. Retrieved from [Link]
-
Chen, J., et al. (2022). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Molecules, 27(8), 2486. Retrieved from [Link]
-
Zhang, J., et al. (2023). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Immunology, 14, 1189434. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. PubChem Compound Database. Retrieved from [Link]
-
Van Lier, J. E., & Smith, L. L. (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of Lipid Research, 12(1), 17-23. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cholestan-3beta,5alpha,6beta-triol. PubChem Compound Database. Retrieved from [Link]
-
Aramaki, Y., et al. (1967). Biological studies of cholestane-3beta,5alpha,6beta-triol and its derivatives. 1. Hypocholesterolemic effects in rabbits, chickens and rats on atherogenic diets. Journal of Atherosclerosis Research, 7(5), 653-669. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1253-84-5,3:5:6-trihydroxycholestane. Retrieved from [Link]
-
Boissonneault, G. A., et al. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers. Atherosclerosis, 68(3), 255-261. Retrieved from [Link]
-
Kikuchi, S., et al. (1968). Biologic studies of cholestane-3-beta,5-alpha,6-beta-triol and its derivatives. 3. The metabolic fate and metabolites of cholestane-3-beta,5-alpha,6-beta-triol in animals. Journal of Pharmacology and Experimental Therapeutics, 159(2), 399-408. Retrieved from [Link]
- Google Patents. (n.d.). CN101683348B - Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine.
-
Watabe, T., & Sawahata, T. (1979). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. ResearchGate. Retrieved from [Link]
Sources
- 1. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3beta,5alpha,6beta-Trihydroxycholestane | 1253-84-5 [smolecule.com]
- 4. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. CHOLESTAN-3β, 5α, 6β-TRIOL | Steraloids Inc. [steraloids.com]
- 9. CHOLESTANE-3β,5α,6β-TRIOL CAS#: 1253-84-5 [amp.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 16. Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN101683348B - Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine - Google Patents [patents.google.com]
- 18. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
Cholestane-3β,5α,6β-triol as a Metabolite in Human Plasma: An In-depth Technical Guide
This guide provides a comprehensive technical overview of Cholestane-3β,5α,6β-triol (C-triol), a significant oxysterol metabolite in human plasma. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biochemical origins, analytical methodologies, and burgeoning clinical relevance.
Introduction: The Significance of Cholestane-3β,5α,6β-triol
Cholestane-3β,5α,6β-triol is an oxidized derivative of cholesterol, belonging to a class of molecules known as oxysterols.[1] These molecules are not merely byproducts of cholesterol degradation but are increasingly recognized as crucial signaling molecules and intermediates in various metabolic pathways.[1] C-triol, in particular, has emerged from relative obscurity to become a focal point of clinical and research interest due to its strong association with specific lysosomal storage disorders and its potential roles in other pathophysiological processes.
Initially identified as a product of cholesterol autoxidation, C-triol is now understood to be a key metabolite whose plasma concentrations can reflect underlying cellular dysfunction.[2] Its primary clinical utility lies in its role as a sensitive and specific biomarker for Niemann-Pick disease type C (NPC), a rare and progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in lysosomes.[3][4] However, elevated levels of C-triol are not exclusive to NPC, necessitating a nuanced understanding of its metabolism and a robust analytical approach for accurate diagnosis and disease monitoring.[3][5]
This guide will delve into the intricate details of C-triol, from its formation and metabolic fate to the state-of-the-art analytical techniques used for its quantification in human plasma. Furthermore, it will explore its expanding role as a biomarker and its potential as a therapeutic target, providing a critical resource for professionals in the field.
Biosynthesis and Metabolism of Cholestane-3β,5α,6β-triol
The presence of Cholestane-3β,5α,6β-triol in human plasma is a result of specific metabolic pathways, primarily linked to the non-enzymatic oxidation of cholesterol. Understanding these pathways is crucial for interpreting the clinical significance of its plasma levels.
Formation of C-triol
C-triol is predominantly formed through the non-enzymatic oxidation of cholesterol.[6] This process is often initiated by reactive oxygen species (ROS), which can be generated during normal cellular metabolism or under conditions of oxidative stress. The initial step involves the formation of cholesterol epoxides, specifically 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol. These epoxides are then enzymatically hydrated by cholesterol epoxide hydrolase (ChEH) to form Cholestane-3β,5α,6β-triol.
It is important to note that the formation of C-triol can also occur as an artifact during sample preparation if appropriate precautions are not taken to prevent in vitro oxidation.[5] The use of antioxidants, such as butylated hydroxytoluene (BHT), and standardized preanalytical protocols are therefore critical for accurate measurement.[7]
Metabolic Fate of C-triol
Once formed, C-triol can be further metabolized into other products. Studies in animal models have identified two major neutral metabolites: cholestane-3β,5α-diol-6-one and a mixture of long-chain fatty acid esters of C-triol.[8] The conversion to the 6-keto derivative suggests the involvement of a dehydrogenase, while the formation of fatty acid esters indicates the action of an acyltransferase. Further research is needed to fully elucidate the complete metabolic pathway of C-triol in humans and its implications for various disease states.
Caption: A typical workflow for the extraction and purification of C-triol from plasma.
Instrumental Analysis
4.3.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of C-triol in plasma due to its high sensitivity, specificity, and throughput. [7][9]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is typically employed to separate C-triol from other isomeric oxysterols.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, often in the positive ion mode.
-
Derivatization: To enhance ionization efficiency and sensitivity, C-triol is often derivatized. Common derivatizing agents include N,N-dimethylglycine (DMG) and dimethylaminobutyrate (DMAB). [4][10]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive detection.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as cholestane-3β,5α,6β-triol-d7, is essential for accurate quantification by correcting for analyte loss during sample preparation and matrix effects. [4]
4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for C-triol analysis. [11]
-
Derivatization: Prior to GC analysis, the hydroxyl groups of C-triol must be derivatized to increase its volatility, typically by forming trimethylsilyl (TMS) ethers. [11]* Chromatography: A fused silica capillary column with a nonpolar stationary phase is used for separation. [11]* Mass Spectrometry: Isotope dilution GC-MS provides high accuracy and precision. [11] Table 2: Performance Characteristics of an Exemplary C-triol Quantification Method (GC-MS)
| Parameter | Value | Reference |
| Linearity Range | 0.03 - 200 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.03 ng/mL | [11] |
| Limit of Detection (LOD) | 0.01 ng/mL | [11] |
| Mean Recovery | 98.6% | [11] |
| Intra-day CV | < 15% | [11] |
| Inter-day CV | < 15% | [11] |
Future Perspectives and Conclusion
Cholestane-3β,5α,6β-triol has transitioned from a relatively obscure oxysterol to a clinically valuable biomarker, particularly in the diagnosis of Niemann-Pick disease type C and other related lysosomal storage disorders. The development of robust and sensitive analytical methods, primarily based on LC-MS/MS, has been instrumental in this transition.
Looking ahead, several areas warrant further investigation:
-
Biomarker for Therapeutic Monitoring: As new therapies for NPC and LALD become available, plasma C-triol could serve as a valuable biomarker to monitor treatment efficacy. [6]* Elucidation of Novel Biological Roles: The discovery of C-triol's neuroprotective and potential anti-cancer activities opens up exciting new avenues of research. [2][12][13]A deeper understanding of the molecular mechanisms underlying these effects could lead to the development of novel therapeutic strategies.
-
Standardization of Analytical Methods: While significant progress has been made, further standardization of pre-analytical and analytical procedures across different laboratories will be crucial for the widespread clinical implementation of C-triol testing.
References
-
Cooper, J., Church, H., & Wu, H. Y. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 130(1), 77-86. [Link]
-
Kannenberg, F., Nofer, J. R., & Fobker, M. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 162, 121-127. [Link]
-
Helmschrodt, C., Becker, S., Thiery, J., & Ceglarek, U. (2014). Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry. Biochemical and Biophysical Research Communications, 446(3), 741-746. [Link]
-
Griffiths, W. J., & Wang, Y. (2012). Discovering Oxysterols in Plasma: A Window on the Metabolome. Journal of Proteome Research, 11(12), 5936-5953. [Link]
-
Hu, H., Zhou, Y., Leng, T., Liu, A., Wang, Y., You, X., Chen, J., Tang, L., Chen, W., Qiu, P., Yin, W., Huang, Y., Zhang, J., Wang, L., Sang, H., & Yan, G. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11433-11443. [Link]
-
Pajares, S., Arias, Á., García-Villoria, J., Macías-Vidal, J., Ombrone, D., Gort, L., M-P., R., & Ribes, A. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-1935. [Link]
-
Porter, F. D., Scherrer, D. E., Lanier, M. H., Langmade, S. J., Molugu, V., Batta, A. K., Salen, G., Tint, G. S., Onyia, J. E., & Sidhu, R. (2011). Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease. Science Translational Medicine, 3(109), 109ra114. [Link]
-
Pajares, S., Arias, Á., García-Villoria, J., Macías-Vidal, J., Ombrone, D., Gort, L., M-P., R., & Ribes, A. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-1935. [Link]
-
Lu, H., Zhang, Y., Li, Y., Zheng, T., Yin, Y., Zhang, Y., & Chen, T. (2023). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Immunology, 14, 1198759. [Link]
-
ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma. [Link]
-
Boenzi, S., Deodato, F., Taurisano, R., Goffredo, B. M., Rizzo, C., & Dionisi-Vici, C. (2017). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Clinica Chimica Acta, 466, 129-133. [Link]
-
ResearchGate. (n.d.). Cholestane-3β,5α,6β-triol vs lyso-SM-509 (log-log scale) by genotype. [Link]
-
ResearchGate. (n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. [Link]
-
ResearchGate. (n.d.). Cholestane-3β,5α,6β-triol-concentration in plasma of patients with suspicion of NP-C disease. [Link]
-
Kim, D. N., & Lee, K. T. (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of Lipid Research, 12(1), 17-23. [Link]
-
Hu, H., et al. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. The Journal of Neuroscience, 34(34), 11433-11443. [Link]
-
ResearchGate. (n.d.). Cholestane-3 b ,5 a ,6 b -triol levels in plasma of patients with genetically confirmed NPC2. [Link]
-
Semantic Scholar. (n.d.). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. [Link]
-
Wang, Y., et al. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke, 55(6), 1660-1671. [Link]
-
ResearchGate. (n.d.). (PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. [Link]
-
Boissonneault, G. A., & Heiniger, H. J. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers. Atherosclerosis, 68(3), 255-261. [Link]
-
Griffiths, W. J., & Wang, Y. (2019). Cholesterol metabolism pathways – are the intermediates more important than the products?. ScienceOpen Research. [Link]
-
McDonald, J. G., Smith, A. J., & Thompson, B. M. (2013). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 54(6), 1709-1719. [Link]
-
Li, D., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 14(1), 25. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 3. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3β,5α,6β-Trihydroxycholestane in Human Serum by HPLC-ESI-MS/MS
Introduction: The Clinical and Research Significance of 3β,5α,6β-Trihydroxycholestane
3β,5α,6β-Trihydroxycholestane, also known as Cholestane-triol (C-triol), is an oxygenated derivative of cholesterol—a member of the oxysterol family. Oxysterols are not merely byproducts of cholesterol metabolism; they are bioactive lipids involved in a multitude of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling.[1][2] C-triol, specifically, has emerged as a critical biomarker for the diagnosis and monitoring of Niemann-Pick disease type C (NPC), a rare, progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in lysosomes.[3][4][5][6] Elevated plasma or serum concentrations of C-triol are a hallmark of NPC, making its accurate and precise quantification essential for clinical diagnostics.[3][5] Beyond NPC, C-triol levels are also altered in other lipid storage disorders like Lysosomal Acid Lipase (LAL) deficiency and Cerebrotendinous Xanthomatosis (CTX), highlighting its broader utility in the differential diagnosis of metabolic diseases.[3][5]
The analytical challenge in quantifying C-triol lies in its low physiological concentrations, its structural similarity to the immensely abundant cholesterol, and its poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[2][7] This application note presents a robust, sensitive, and specific method for the quantitative analysis of 3β,5α,6β-Trihydroxycholestane in human serum using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The protocol incorporates a chemical derivatization step to enhance analytical sensitivity, ensuring reliable quantification for both clinical research and diagnostic support.
Principle of the Method
This method achieves high sensitivity and specificity for C-triol through a multi-stage process:
-
Internal Standard Addition: A stable isotope-labeled internal standard (SIL-IS), specifically cholestane-3β,5α,6β-triol-d7 (C-triol-d7), is added to the serum sample at the outset. This is a critical step for trustworthy quantification, as the SIL-IS co-extracts with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction of analytical variability.[3][7]
-
Sample Preparation: Serum proteins are first precipitated using a polar organic solvent (e.g., methanol). This step efficiently removes the bulk of proteins which would otherwise interfere with the analysis.[3]
-
Chemical Derivatization: Due to the neutral nature of sterols and their resulting poor ionization efficiency, a derivatization step is employed.[1][8] The hydroxyl groups of C-triol and its internal standard are reacted with dimethylglycine (DMG) to form mono-dimethylglycine derivatives.[3] This introduces a readily protonated tertiary amine group, significantly enhancing the ionization efficiency in positive-ion ESI mode and dramatically improving the limit of quantification (LOQ).
-
Chromatographic Separation (HPLC): The derivatized extract is injected into a reverse-phase HPLC system. A C18 column is used to separate the C-triol derivative from other endogenous serum components and isomers, ensuring that only the compound of interest enters the mass spectrometer at a specific retention time.[9][10]
-
Detection and Quantification (ESI-MS/MS): The HPLC eluent is directed into the ESI source of a triple quadrupole mass spectrometer. The derivatized C-triol is ionized, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the SIL-IS are monitored. This highly selective detection method filters out chemical noise, providing excellent specificity and allowing for accurate quantification even at very low concentrations.[11][12]
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for C-triol analysis in serum.
Materials and Reagents
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+).
-
Standards: 3β,5α,6β-Trihydroxycholestane (C-triol), Cholestane-3β,5α,6β-triol-d7 (C-triol-d7).
-
Reagents: N,N-Dimethylglycine (DMG), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine.
-
Sample Tubes: 1.5 mL polypropylene microcentrifuge tubes.
-
HPLC Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent).
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of C-triol and C-triol-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a series of working standard solutions of C-triol by serial dilution of the primary stock with methanol to cover the desired calibration range (e.g., 3 ng/mL to 800 ng/mL).[3]
-
Internal Standard Working Solution: Prepare a working solution of C-triol-d7 at a concentration of 100 ng/mL in methanol.[3]
-
Calibration Curve and QCs: Prepare calibration standards and QCs by spiking appropriate amounts of the C-triol working solutions into a surrogate matrix (e.g., charcoal-stripped serum or PBS). This ensures that the standards undergo the same extraction and derivatization process as the unknown samples.
Protocol 2: Serum Sample Preparation and Derivatization
Causality Behind Choices: This protocol is adapted from established methods for oxysterol analysis.[3] Protein precipitation with methanol is a simple and effective way to remove the majority of interfering macromolecules. The subsequent derivatization with dimethylglycine is the key to achieving high sensitivity in positive-ion ESI, as the permanently charged amine group dramatically improves protonation efficiency.[1][3]
-
Aliquoting: Pipette 50 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of the C-triol-d7 working solution (100 ng/mL in methanol) to each tube. The methanol also serves as the protein precipitation agent.
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a freshly prepared solution containing N,N-dimethylglycine (10 mg/mL), EDC (10 mg/mL), and a catalytic amount of pyridine in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Final Reconstitution: After incubation, evaporate the solvent to dryness again under nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex, centrifuge briefly, and transfer the supernatant to an autosampler vial for analysis.
HPLC-ESI-MS/MS Instrumental Parameters
The following tables provide typical starting parameters for the analysis. These should be optimized for the specific instrument being used.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µm | Provides excellent resolving power for sterol isomers.[10] |
| Mobile Phase A | Water:Acetonitrile (95:5, v/v) + 0.1% Formic Acid | Formic acid aids in protonation of the analyte for positive ion mode ESI.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic sterols. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Gradient | 50% B to 100% B over 5 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the hydrophobic derivatized sterols while separating them from more polar interferences. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Table 2: ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Chosen because the DMG derivative contains a readily protonated tertiary amine. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | |
| MRM Transitions | See Table 3 | Specific transitions ensure high selectivity and sensitivity for the target analytes.[12] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| C-triol-DMG | 488.4 | 86.1 | 50 | 35 | 20 |
| C-triol-d7-DMG | 495.4 | 86.1 | 50 | 35 | 22 |
| (Note: The precursor ion corresponds to the [M+H]+ of the mono-dimethylglycine derivative. The product ion at m/z 86.1 is characteristic of the dimethylglycine moiety. Voltages and energies are starting points and require instrument-specific optimization.) |
Data Analysis and Expected Performance
-
Quantification: The concentration of C-triol in unknown samples is determined by calculating the peak area ratio of the analyte to the SIL-IS. This ratio is then plotted against the concentrations of the prepared calibrators to generate a linear regression curve.
-
Linearity: The method should demonstrate linearity over the clinically relevant concentration range. A typical calibration curve from 3 to 800 ng/mL should yield a correlation coefficient (r²) of ≥ 0.99.[3]
-
Precision and Accuracy: The within-day and between-day imprecision should be <15% (and <20% at the LLOQ). Accuracy should be within 85-115% of the nominal value.[3]
-
Limit of Quantification (LOQ): With derivatization, the LOQ for C-triol in serum is expected to be in the low ng/mL range (e.g., 1-3 ng/mL), providing sufficient sensitivity for diagnostic applications.[3]
Table 4: Representative Method Validation Data
| Parameter | Expected Performance |
| Linear Range | 3 - 800 ng/mL[3] |
| Correlation (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL[3] |
| Within-Day Imprecision (CV%) | < 6%[3] |
| Between-Day Imprecision (CV%) | < 6%[3] |
| Accuracy (% Bias) | Within ± 9%[3] |
| Recovery | > 90%[3] |
Conclusion
The HPLC-ESI-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the quantification of 3β,5α,6β-Trihydroxycholestane in human serum. The critical steps of stable isotope dilution, protein precipitation, and chemical derivatization with dimethylglycine collectively overcome the inherent challenges of oxysterol analysis. This self-validating system, grounded in established analytical principles, is well-suited for clinical research and diagnostic laboratories involved in the study of Niemann-Pick type C and other related lipid storage disorders. The method's performance meets the rigorous standards required for clinical biomarker validation, ensuring trustworthy and reproducible results for professionals in drug development and patient care.
References
-
Griffiths, W. J., & Wang, Y. (2015). New methods for analysis of oxysterols and related compounds by LC-MS. The Journal of Steroid Biochemistry and Molecular Biology, 169, 69-83. [Link]
-
García-Cañaveras, J. C., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1400-1412. [Link]
-
Marín-Sáez, J., et al. (2018). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 59(8), 1439-1448. [Link]
-
Taylor, M. J., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Redox Biology, 34, 101569. [Link]
-
Honda, A., et al. (2008). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Journal of Lipid Research, 49(9), 2063-2073. [Link]
-
Kock, R., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 68, 15-23. [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1400-1412. [Link]
-
Gascón-García, A., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 130(1), 77-86. [Link]
-
Fobker, M., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 162, 117-122. [Link]
-
ProQuest. (n.d.). Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry. ProQuest. [Link]
-
Ma, L., et al. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke, 55(6), 1660-1671. [Link]
-
MDPI. (n.d.). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI. [Link]
-
Brasil Apoio. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. Brasil Apoio. [Link]
-
MDPI. (n.d.). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use. MDPI. [Link]
Sources
- 1. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 2. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 9. brasilapoio.com.br [brasilapoio.com.br]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3β,5α,6β-Trihydroxycholestane as a Key Biomarker for Niemann-Pick Type C Disease
Introduction: The Clinical Challenge of Niemann-Pick Type C and the Rise of Oxysterol Biomarkers
Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurovisceral lysosomal storage disorder that presents a significant diagnostic challenge due to its heterogeneous clinical presentation.[1][2][3] The disease stems from mutations in either the NPC1 (in approximately 95% of cases) or NPC2 gene, leading to impaired intracellular trafficking of cholesterol and other lipids.[1][4][5][6] This defect results in the accumulation of unesterified cholesterol and glycosphingolipids within late endosomes and lysosomes of virtually every organ, with progressive neurodegeneration being the most devastating consequence.[4][5][7][8] Historically, the diagnostic gold standard involved a complex and invasive fibroblast filipin staining procedure to detect this cholesterol accumulation, a method with good but not perfect sensitivity and specificity, and prone to interpretation difficulties, especially in juvenile or adult-onset cases.[9][10]
The quest for a more rapid, sensitive, and specific non-invasive diagnostic tool has led to the identification of circulating biomarkers. Among these, the oxysterol 3β,5α,6β-Trihydroxycholestane (cholestane-3β,5α,6β-triol, hereafter referred to as C-triol ) has emerged as a robust and clinically validated biomarker for NPC.[2][9][11][12][13] The rationale for its elevation lies in the pathophysiology of the disease itself: the lysosomal accumulation of cholesterol, coupled with increased oxidative stress, is thought to drive the non-enzymatic oxidation of cholesterol to form specific oxysterols, including C-triol.[2][9][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of C-triol as a biomarker for NPC, detailing the underlying science, analytical methodologies, and data interpretation.
Biochemical Rationale: Why C-triol Accumulates in NPC
In healthy individuals, low-density lipoprotein (LDL)-derived cholesterol is trafficked to and processed within the late endosome/lysosome compartment. The NPC1 and NPC2 proteins work in concert to facilitate the egress of this cholesterol for subsequent cellular use.[4][6][7][8] In NPC disease, the dysfunction of either protein disrupts this exit, leading to a massive build-up of unesterified cholesterol within these organelles.[4][5][8] This accumulation creates a pro-oxidative environment. The excess cholesterol becomes a substrate for non-enzymatic oxidation by reactive oxygen species, leading to the formation of various cholesterol oxidation products (oxysterols).[9][14] C-triol is one such product, formed via intermediates like 5β,6β-epoxycholesterol.[14] Its concentration in plasma is strikingly elevated in NPC patients compared to healthy individuals, making it a powerful indicator of the underlying metabolic defect.[11][14]
Caption: Pathophysiological basis for C-triol elevation in Niemann-Pick Type C.
Clinical Utility and Performance
C-triol has demonstrated high sensitivity and specificity for the diagnosis of both NPC1 and NPC2.[2][15] Studies have shown that plasma C-triol measurement can successfully identify NPC patients, with receiver operating characteristic (ROC) analysis yielding an area under the curve (AUC) approaching 1.0, indicating excellent discriminatory power.[2][11]
Key Performance Characteristics:
-
High Sensitivity: C-triol is consistently and significantly elevated in NPC patients, including those with ambiguous filipin staining results.[9][10] Some studies report 100% clinical sensitivity in routine diagnostic applications.[10]
-
Diagnostic Utility: It serves as a first-line, non-invasive screening tool for patients with clinical suspicion of NPC.[1]
-
Monitoring Potential: Reductions in C-triol levels have been observed in response to therapies like cyclodextrin, suggesting its potential use as a pharmacodynamic biomarker to monitor treatment efficacy in peripheral tissues.[14]
-
Correlation with Severity: Plasma C-triol concentrations have been shown to correlate with the age of disease onset and clinical severity, with higher levels often associated with more severe, earlier-onset disease.[9][14]
Table 1: Comparative Overview of NPC Biomarkers
| Biomarker | Type | Advantages | Limitations |
| 3β,5α,6β-Trihydroxycholestane (C-triol) | Oxysterol | High sensitivity, well-established, non-invasive (plasma), potential for monitoring.[2][9][12][14] | Not entirely specific; elevated in other rare disorders like LAL deficiency and CTX.[2][9][16][17] |
| 7-Ketocholesterol (7-KC) | Oxysterol | Elevated in NPC, often analyzed alongside C-triol.[9][14] | Very non-specific; elevated in a wide range of other lysosomal and metabolic disorders.[9][16][17] |
| LysoSM-509 (PPCS) | Sphingolipid | Highly elevated in NPC.[13] | Also elevated in Acid Sphingomyelinase Deficiency (ASMD), requiring ratio analysis for differentiation. |
| N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (TCG) | Glycinated Bile Acid | Considered the most specific biomarker for NPC.[1][2] | Newer than C-triol, assay availability may be more limited. |
| Filipin Staining | Cellular Cholesterol | Historical gold standard, direct visualization of storage. | Invasive (skin biopsy), time-consuming, semi-quantitative, can miss variant cases.[9][10][18] |
Important Considerations for Trustworthy Diagnosis
While C-triol is a powerful biomarker, it is not pathognomonic for NPC. Elevated levels have also been reported in other lysosomal storage disorders, such as Lysosomal Acid Lipase (LAL) deficiency (Wolman disease) and Cerebrotendinous Xanthomatosis (CTX).[2][9][16][17] Therefore, the interpretation of C-triol results must be a self-validating process, conducted within the context of the patient's clinical presentation and in conjunction with other laboratory tests.[10] A comprehensive diagnostic panel should be considered, potentially including enzymology for LAL, analysis of other biomarkers like LysoSM-509, and ultimately, confirmation through genetic sequencing of the NPC1 and NPC2 genes.[1][11]
Analytical Protocols for C-triol Quantification
The quantification of C-triol in biological matrices, primarily plasma, requires sensitive and specific analytical techniques due to its relatively low endogenous concentrations. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of C-triol in Plasma by LC-MS/MS
This protocol is adapted from established methods and is designed for high-throughput clinical and research applications.[9][19] The core principles involve protein precipitation, derivatization to enhance ionization efficiency and chromatographic retention, followed by detection using tandem mass spectrometry.
Caption: Workflow for C-triol analysis by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation and Internal Standard Spiking:
-
Causality: The first step is to precipitate plasma proteins, which would otherwise interfere with chromatography, and to introduce a known amount of a stable isotope-labeled internal standard (IS), such as cholestane-3β,5α,6β-triol-d7 (C-triol-d7). The IS is critical for accurate quantification as it co-elutes with the analyte and corrects for variations in sample extraction, derivatization efficiency, and instrument response.
-
Procedure: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold methanol containing the internal standard (e.g., at 100 ng/mL). Vortex vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.[9]
-
-
Derivatization:
-
Causality: C-triol is a sterol with poor ionization efficiency in electrospray ionization (ESI). Derivatization with a charged or easily ionizable tag, such as N,N-dimethylglycine (DMG), dramatically enhances the signal intensity in positive ion mode ESI-MS/MS. This step is crucial for achieving the low limits of quantification needed for clinical analysis.
-
Procedure: Transfer the supernatant from Step 1 to a new tube. Add derivatization reagents (e.g., N,N-dimethylglycine, coupling agents). Incubate the mixture for 1-2 hours at a controlled temperature (e.g., 45°C) to drive the reaction to completion.[9][16]
-
-
Extraction of Derivatized Analyte:
-
Causality: A liquid-liquid extraction (LLE) step is employed to separate the derivatized, now more lipophilic, C-triol from the aqueous/methanolic reaction mixture and other polar contaminants. Hexane is a common choice of organic solvent for this purpose.
-
Procedure: Add a volume of hexane (e.g., 1 mL) to the reaction mixture. Vortex thoroughly to ensure efficient partitioning of the analyte into the organic phase. Centrifuge to separate the layers.[9]
-
-
Evaporation and Reconstitution:
-
Causality: The organic phase containing the analyte is isolated and evaporated to dryness, typically under a gentle stream of nitrogen gas. This concentrates the analyte and allows for it to be reconstituted in a small, precise volume of a solvent that is compatible with the initial mobile phase of the HPLC system, ensuring good peak shape during injection.
-
Procedure: Carefully transfer the upper organic (hexane) layer to a clean tube. Evaporate to dryness under nitrogen. Reconstitute the dried extract in 100-250 µL of a mobile phase-like solution (e.g., 70:30 acetonitrile:water).[9]
-
-
LC-MS/MS Analysis:
-
Causality: The reconstituted sample is injected into an HPLC system for chromatographic separation, typically using a C18 reversed-phase column. This separates C-triol from other oxysterols and matrix components. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific transitions for the DMG-derivatized C-triol and C-triol-d7 would be monitored.
-
-
Protocol 2: Quantification of C-triol in Plasma by GC-MS
GC-MS is a classic and powerful technique for sterol analysis. It requires derivatization to increase the volatility of the hydroxyl groups. This method often involves a saponification step to release any esterified forms of C-triol, although C-triol circulates primarily in its unesterified form.
Step-by-Step Methodology:
-
Alkaline Saponification and Extraction:
-
Causality: Saponification with a strong base (e.g., methanolic KOH) hydrolyzes any ester bonds, ensuring the measurement of total C-triol. This is followed by extraction into an organic solvent.
-
Procedure: To a plasma sample spiked with an internal standard, add methanolic potassium hydroxide and heat at 90°C for 1 hour.[20] After cooling, extract the non-saponifiable lipids (including C-triol) into an organic solvent like hexane or carbon tetrachloride.[11][20]
-
-
Derivatization:
-
Causality: The multiple hydroxyl groups on C-triol make it non-volatile. Derivatization, most commonly silylation to form trimethylsilyl (TMS) ethers, is mandatory to make the molecule volatile enough for gas chromatography.[11][21]
-
Procedure: Evaporate the organic extract to dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS, or N,O-Bis(trimethylsilyl)trifluoroacetamide) and heat at 60-70°C for 30-60 minutes to form the C-triol-TMS ether.[11][22]
-
-
GC-MS Analysis:
-
Causality: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (typically a nonpolar phase). The separated components enter the mass spectrometer, are ionized (usually by electron ionization), and specific ions are monitored (Selected Ion Monitoring, SIM) for quantification.
-
GC Conditions (Example):
-
Column: Fused silica capillary column with a nonpolar stationary phase (e.g., DB-5ms).[11]
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient from ~150°C to 300°C.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for the C-triol-TMS derivative and its internal standard.
-
-
Data Interpretation and Expected Values
The final concentration of C-triol is calculated from a calibration curve constructed using known amounts of C-triol standard and a fixed amount of internal standard.
Table 2: Representative C-triol Concentrations in Plasma
| Population | C-triol Concentration Range (ng/mL) | Reference |
| Healthy Controls | <1 - 42.9 | [14] |
| NPC Patients | 10.1 - 897 (as part of a broader biomarker profile) | [1] |
| NPC Patients (Specific Study) | 82.9 - 328.8 | [14] |
| Diagnostic Cut-off (Example) | > 50 | [18][23] |
Note: Reference ranges and diagnostic cut-offs should be established and validated by each individual laboratory.
A result showing a C-triol concentration significantly above the established reference range for a healthy population is highly suggestive of NPC disease.[3] However, as noted, confirmatory testing is essential for a definitive diagnosis.
Conclusion
3β,5α,6β-Trihydroxycholestane has transitioned from a research finding to a cornerstone in the diagnostic pathway for Niemann-Pick type C disease. Its measurement in plasma via robust and sensitive methods like LC-MS/MS or GC-MS offers a rapid, non-invasive, and reliable screening tool that has significantly accelerated the diagnosis of this complex disorder.[2][19] For professionals in research and drug development, C-triol not only aids in patient identification but also holds promise as a biomarker for tracking disease progression and therapeutic response. The protocols and principles outlined in this note provide a framework for the accurate and reliable implementation of C-triol analysis, emphasizing that its interpretation must be integrated with clinical findings and complementary laboratory tests to ensure the highest standard of diagnostic integrity.
References
-
Kannenberg, F., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
- Sturley, S. L., et al. (2004). Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches. Journal of Lipid Research.
-
Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. Available at: [Link]
-
Washington University in St. Louis. NPC Diagnostic Test. Metabolomics Facility. Available at: [Link]
-
Lieberman, A. P., et al. (2010). The pathogenesis of Niemann-Pick type C disease: a role for autophagy? Autophagy. Available at: [Link]
-
Bi, X., & Liao, G. (2010). Cholesterol in Niemann-Pick Type C disease. Subcellular Biochemistry. Available at: [Link]
- Siedle, S., et al. (2012).
-
Bi, X., & Liao, G. (2010). Cholesterol in Niemann–Pick Type C disease. Subcellular Biochemistry. Available at: [Link]
-
Cooper, J., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism. Available at: [Link]
-
ResearchGate. (n.d.). Cholestane-3β,5α,6β-triol-concentration in plasma of patients with suspicion of NP-C disease. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Semantic Scholar. Available at: [Link]
-
Ory, D. S. (2022). Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery. Open Exploration. Available at: [Link]
-
Osmosis from Elsevier. (2022). Niemann-Pick Disease Type C (NPC): Causes, Symptoms & Treatment. YouTube. Available at: [Link]
-
Pajares, S., et al. (2016). (PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate. Available at: [Link]
-
Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. PubMed. Available at: [Link]
-
Reunert, J., et al. (2016). Niemann-Pick Type C-2 Disease: Identification by Analysis of Plasma Cholestane-3β,5α,6β-Triol and Further Insight into the Clinical Phenotype. JIMD Reports. Available at: [Link]
-
Tomatsu, S., et al. (2020). Biomarkers for Lysosomal Storage Disorders with an Emphasis on Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease. Science Translational Medicine. Available at: [Link]
-
Augustine, E. F., et al. (2023). Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment. medRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Cholestane-3β,5α,6β-triol vs lyso-SM-509 (log-log scale) by genotype. ResearchGate. Available at: [Link]
-
Gualeni, A. V., et al. (2017). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Clinica Chimica Acta. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). OXNP - Overview: Oxysterols, Plasma. Mayo Clinic Laboratories. Available at: [Link]
- Griffiths, W. J., & Wang, Y. (2019). Oxysterols as Biomarkers of Aging and Disease. Aston Research Explorer.
-
Zmysłowski, A., & Szterk, A. (2019). Oxysterols as a biomarker in diseases. Clinica Chimica Acta. Available at: [Link]
-
Zakharova, E. Y., et al. (2019). Oxysterol/chitotriosidase based selective screening for Niemann-Pick type C in infantile cholestasis syndrome patients. BMC Medical Genetics. Available at: [Link]
-
Moore, E. K., et al. (2018). Salty sample derivatization protocol for GC-MS. protocols.io. Available at: [Link]
-
Gösels, F., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). How to do successful derivatization of sterol?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients. ResearchGate. Available at: [Link]
Sources
- 1. NPC Diagnostic Test | Metabolomics | Washington University in St. Louis [metabolomics.wustl.edu]
- 2. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. The pathogenesis of Niemann-Pick type C disease: a role for autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol in Niemann–Pick Type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol in Niemann-Pick Type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niemann-Pick Type C-2 Disease: Identification by Analysis of Plasma Cholestane-3β,5α,6β-Triol and Further Insight into the Clinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxysterol/chitotriosidase based selective screening for Niemann-Pick type C in infantile cholestasis syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease | Semantic Scholar [semanticscholar.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of 3β,5α,6β-Trihydroxycholestane's Effects on Vascular Smooth Muscle Cells
Introduction: Unraveling the Vascular Impact of a Key Cholesterol Metabolite
Vascular smooth muscle cells (VSMCs) are fundamental to the structural and functional integrity of blood vessels. Their phenotypic plasticity, however, allows them to dedifferentiate, proliferate, and migrate, contributing to the pathogenesis of vascular diseases like atherosclerosis.[1] Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as key players in the development of atherosclerotic plaques.[2][3] One such molecule of interest is 3β,5α,6β-Trihydroxycholestane (also known as cholestane-3β,5α,6β-triol or Triol), a major metabolite of cholesterol.[4] Emerging evidence suggests that this particular oxysterol accumulates in atherosclerotic lesions and may exert significant biological effects on vascular cells.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of 3β,5α,6β-Trihydroxycholestane on VSMCs. This document outlines detailed protocols for assessing the compound's impact on VSMC viability, proliferation, migration, and apoptosis, and for dissecting the underlying signaling pathways. The proposed experimental framework is designed to offer a thorough understanding of this oxysterol's potential role in vascular biology and pathology.
Experimental Design and Workflow
A logical workflow is crucial for systematically characterizing the effects of 3β,5α,6β-Trihydroxycholestane on VSMCs. The following diagram outlines the proposed experimental progression, starting from basic cell culture and viability assessment to more in-depth analyses of cellular functions and signaling mechanisms.
Caption: A proposed signaling cascade initiated by 3β,5α,6β-Trihydroxycholestane in VSMCs.
Data Interpretation and Expected Outcomes
The collective data from these experiments will provide a multi-faceted understanding of the vascular effects of 3β,5α,6β-Trihydroxycholestane.
| Assay | Expected Outcome | Interpretation |
| MTT Assay | Dose- and time-dependent decrease in cell viability. | Determination of the cytotoxic profile and selection of appropriate concentrations for further studies. |
| BrdU Assay | Potential decrease in BrdU incorporation. | Indicates an anti-proliferative effect, consistent with observations in other cell types. |
| Migration Assays | Potential inhibition of wound closure and Transwell migration. | Suggests an inhibitory role in VSMC migration, a key process in neointima formation. |
| Caspase-3 Assay | Increased caspase-3 activity. | Confirms the pro-apoptotic nature of the compound in VSMCs. |
| ROS Detection | Increased DCFDA fluorescence. | Confirms the induction of oxidative stress. |
| Western Blot | Altered phosphorylation of ERK and Akt. | Elucidates the involvement of MAPK/ERK and/or PI3K/Akt signaling pathways in mediating the observed effects. |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 3β,5α,6β-Trihydroxycholestane's effects on vascular smooth muscle cells. By systematically evaluating its impact on key cellular functions and dissecting the underlying molecular mechanisms, researchers can gain valuable insights into the potential role of this oxysterol in vascular health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting pathways modulated by cholesterol metabolites in cardiovascular disorders.
References
Sources
- 1. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial cell and macrophage regulation of vascular smooth muscle cell calcification modulated by cholestane-3beta, 5alpha, 6beta-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the High-Recovery Extraction of 3β,5α,6β-Trihydroxycholestane from Tissue Samples
An authoritative, in-depth guide to the extraction and quantification of a critical oxysterol biomarker from biological tissues.
Abstract and Introduction
This guide provides a comprehensive, validated protocol for the extraction of 3β,5α,6β-trihydroxycholestane (also known as cholestane-3β,5α,6β-triol or C-triol) from biological tissue samples. C-triol is a crucial oxysterol, a class of cholesterol oxidation products, with significant biological roles.[1] It is a key intermediate in the alternative pathway of bile acid synthesis and has emerged as a critical, sensitive, and specific biomarker for the diagnosis and monitoring of Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by abnormal intracellular cholesterol trafficking and accumulation.[2][3] Accurate and reproducible quantification of C-triol in tissues is therefore paramount for both clinical diagnostics and fundamental research into lipid metabolism and associated pathologies.
The protocol herein is structured to ensure high recovery and purity of the analyte, addressing the inherent challenges of isolating a moderately polar sterol from a complex, lipid-rich biological matrix. The methodology is built upon the robust foundation of the Folch lipid extraction method, incorporating an optional saponification step to liberate esterified C-triol, followed by a stringent solid-phase extraction (SPE) purification. This ensures the final extract is compatible with highly sensitive downstream analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles: The "Why" Behind the Method
A successful extraction is predicated on understanding the physicochemical properties of the target analyte and the composition of the sample matrix. C-triol is a sterol with three hydroxyl groups, rendering it more polar than its cholesterol precursor.[1][4] The protocol is designed to systematically separate lipids from other cellular components and then fractionate the lipid extract to isolate the oxysterols of interest.
-
Lipid Extraction: The widely adopted Folch method utilizes a chloroform/methanol mixture to disrupt tissues and solubilize a broad spectrum of lipids.[5][6][7] The subsequent addition of an aqueous salt solution induces a phase separation, partitioning the lipids into the lower chloroform layer while polar contaminants remain in the upper aqueous/methanolic phase.[8][9]
-
Saponification: In biological systems, sterols, including C-triol, can exist in both free and esterified forms (conjugated to fatty acids).[10][11] Saponification, a process of alkaline hydrolysis, is employed to cleave these ester bonds, ensuring the quantification of total C-triol.[12][13] This step is critical for an accurate assessment of the total C-triol pool.
-
Purification: Solid-phase extraction (SPE) is a crucial step for purifying the analyte from the complex lipid extract. A C18 reversed-phase cartridge is typically used, which retains hydrophobic and moderately polar compounds like C-triol, while allowing more polar impurities to be washed away. A carefully selected elution solvent then recovers the C-triol.[14][15][16]
Experimental Workflow Overview
The protocol follows a logical progression from sample preparation to final analysis. Each stage is designed to maximize analyte recovery while ensuring the removal of interfering substances.
Caption: High-level workflow for C-triol extraction.
Materials and Reagents
| Item | Specification | Justification |
| Solvents | HPLC or LC-MS Grade | Minimizes background contamination in sensitive analyses. |
| Chloroform | Key component of the Folch extraction mixture. | |
| Methanol | Key component of the Folch extraction mixture. | |
| Hexane | Used for washing steps in SPE. | |
| Acetonitrile | Used for elution in SPE. | |
| Reagents | ||
| 3β,5α,6β-Trihydroxycholestane | >98% purity | Analytical standard for calibration and quantification. |
| Deuterated C-triol (e.g., d7) | >98% purity | Internal standard to correct for extraction losses and matrix effects. |
| Potassium Hydroxide (KOH) | ACS Grade | For saponification. |
| Consumables | ||
| C18 Solid-Phase Extraction Cartridges | e.g., 100 mg, 1 mL | For purification of the lipid extract. |
| Glass homogenizer & tubes | Inert material to prevent analyte adsorption. |
Detailed Step-by-Step Protocol
Sample Preparation and Homogenization
-
Tissue Weighing: Accurately weigh 50-100 mg of frozen tissue in a tared glass homogenization tube.
-
Internal Standard Spiking: Add a known quantity of deuterated C-triol internal standard directly to the tissue. This is a critical step to ensure accurate quantification by accounting for analyte loss throughout the procedure.
-
Homogenization: Add 1 mL of ice-cold methanol to the tube and homogenize thoroughly on ice until no visible tissue fragments remain.
Folch Lipid Extraction
-
Solvent Addition: To the methanol homogenate, add 2 mL of chloroform. The resulting chloroform:methanol ratio of 2:1 is optimal for exhaustive lipid extraction.[9]
-
Agitation: Vortex the mixture vigorously for 2 minutes, then agitate on an orbital shaker for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases.[6]
-
Collection: Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube. Be meticulous to avoid aspirating the upper aqueous phase or the protein interface.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract. This second extraction maximizes recovery.
Saponification (Optional)
-
Drying: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
Hydrolysis: Add 2 mL of 1 M KOH in methanol and incubate at 90°C for 1 hour.[13] This hydrolyzes the cholesterol esters.
-
Extraction of Unsaponifiables: After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice more. Combine the hexane extracts and evaporate to dryness.
Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge bed go dry.
-
Sample Loading: Re-dissolve the dried lipid extract in 500 µL of methanol, add 500 µL of water, and load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of hexane to remove non-polar lipids like cholesterol. Follow this with a wash of 2 mL of 50% methanol/water to remove more polar impurities.
-
Elution: Elute the C-triol from the cartridge with 2 mL of acetonitrile.[14]
-
Final Dry-down: Evaporate the eluate to dryness under nitrogen.
Sample Reconstitution and Analysis
-
Reconstitution: Reconstitute the purified C-triol extract in a small, precise volume (e.g., 100 µL) of a suitable solvent.
-
For LC-MS/MS: A mobile phase-compatible solvent like 95% methanol is suitable.[17]
-
For GC-MS: A derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of methoxyamine hydrochloride in pyridine followed by a silylating agent is required to increase the volatility of the hydroxyl groups.[18][19][20][21][22]
-
-
Analysis: Inject the reconstituted sample into the chosen analytical instrument for quantification against a calibration curve prepared with the analytical standard.
Data Interpretation and Quality Control
| Parameter | Typical Method | Acceptance Criteria |
| Quantification | Isotope dilution mass spectrometry | Use of a stable isotope-labeled internal standard is mandatory. |
| Linearity | Calibration curve (5-7 points) | R² > 0.99 |
| Recovery | Spiked matrix samples | Typically 80-120% |
| Precision | Replicate extractions | Relative Standard Deviation (RSD) < 15% |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete homogenization | Ensure tissue is fully disrupted. |
| Emulsion during Folch extraction | Centrifuge for a longer duration or at a higher speed. | |
| SPE cartridge ran dry | Always keep the sorbent bed wet during conditioning and loading. | |
| High Background/Interference | Insufficient SPE washing | Optimize wash solvent strength and volume. |
| Contaminated solvents or reagents | Use high-purity, LC-MS or HPLC grade solvents. | |
| Poor Chromatographic Peak Shape | Inappropriate reconstitution solvent | Ensure the final solvent is compatible with the initial mobile phase (LC) or derivatization agent (GC). |
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]
-
Christie, W.W. (1993). Preparation of Lipid Extracts from Tissues. In Advances in Lipid Methodology – Two (pp. 195-213). Oily Press. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Cyberlipid. (n.d.). General procedure. Retrieved from [Link]
-
SEAFDEC. (n.d.). Extraction of Lipids (Modified Folch's Method). Retrieved from [Link]
-
Honda, A., Yamashita, K., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Journal of Lipid Research, 61(9), 1264-1273. [Link]
-
PubChem. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. Retrieved from [Link]
-
Lin, H., et al. (2023). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 13(1), 109. [Link]
-
Kannenberg, F., Nofer, J., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 169, 101-107. [Link]
-
Thenot, J. P., et al. (2014). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 55(9), 1939-1949. [Link]
-
Boenzi, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(6), 1226-1233. [Link]
-
Kannenberg, F., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 162, 121-7. [Link]
-
Wang, T. (2015). Does the Saponification-GC Method Underestimate Total Cholesterol Content in Samples Having Considerable Cholesterol Esters?. Journal of the American Oil Chemists' Society, 92(10), 1495-1498. [Link]
-
Boenzi, S., et al. (2015). Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. Clinica Chimica Acta, 446, 117-121. [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Retrieved from [Link]
-
Miyamoto, T., et al. (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of Lipid Research, 12(1), 17-23. [Link]
-
Chen, Y. C., et al. (2009). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Atherosclerosis, 204(2), 389-95. [Link]
-
Watabe, T., et al. (1981). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. Journal of Biological Chemistry, 256(6), 2720-4. [Link]
-
Krumsiek, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 425. [Link]
-
Woellbert, V., et al. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 11(10), 693. [Link]
-
Casado, A. G., et al. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). Molecules, 23(3), 598. [Link]
-
Zhang, T. (2014). Analysis of most common endogenous steroids in plasma. Uppsala University. [Link]
-
Biale, G., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Foods, 10(12), 3045. [Link]
-
Saleem, M. A., et al. (2014). Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method. Methods in Molecular Biology, 1198, 277-84. [Link]
- Google Patents. (n.d.). CN101683348B - Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine.
Sources
- 1. Buy 3beta,5alpha,6beta-Trihydroxycholestane | 1253-84-5 [smolecule.com]
- 2. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lipid extraction by folch method | PPTX [slideshare.net]
- 6. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 7. vliz.be [vliz.be]
- 8. aocs.org [aocs.org]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 16. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. uu.diva-portal.org [uu.diva-portal.org]
Application Notes & Protocols: Investigating Cholestane-3β,5α,6β-triol as a Novel Therapeutic Agent for Ischemic Stroke
Foreword: The Imperative for Novel Stroke Therapeutics
Ischemic stroke, a devastating neurological event triggered by the cessation of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The intricate cascade of events following ischemia—including excitotoxicity, acidosis, inflammation, and apoptosis—presents a formidable challenge for therapeutic intervention. The narrow therapeutic window of current treatments necessitates the exploration of novel neuroprotective agents. Cholestane-3β,5α,6β-triol (hereafter referred to as Triol), an endogenous oxysterol and a major metabolite of cholesterol, has emerged as a promising candidate.[1] This document provides a comprehensive guide to the preclinical evaluation of Triol, detailing its mechanisms of action and providing robust protocols for its investigation.
Scientific Rationale: Why Cholestane-3β,5α,6β-triol?
Triol's potential as a neuroprotectant is multifaceted, stemming from its ability to modulate several key pathways implicated in ischemic neuronal death. Unlike many investigational drugs that target a single mechanism, Triol appears to engage multiple protective pathways, making it a particularly compelling candidate.
1.1. Dual-Action Mechanism: Initial research identified Triol as a negative modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2] Overstimulation of these receptors by glutamate, a hallmark of ischemic excitotoxicity, leads to excessive calcium influx and subsequent neuronal death.[1][2] Triol has been shown to directly block NMDA receptors, attenuating this toxic cascade.[1][3]
More recently, a groundbreaking study identified a second, distinct mechanism: Triol is a novel inhibitor of Acid-Sensing Ion Channels (ASICs).[4][5][6] Tissue acidosis is a rapid consequence of ischemia, and the activation of ASICs contributes significantly to ischemic brain injury.[4][7] Triol inhibits homomeric ASIC1a and heteromeric ASIC1a-containing channels, protecting neurons from acidosis-mediated injury.[4][7] This ASIC-dependent protection is crucial, as it may explain the extended therapeutic window observed for Triol compared to conventional NMDA receptor antagonists.[4]
1.2. Potential Anti-Inflammatory Role: While direct studies on Triol's anti-inflammatory properties in stroke are emerging, oxysterols as a class are known to be potent ligands for Liver X Receptors (LXRs).[8][9] LXR activation exerts powerful anti-inflammatory effects by repressing the expression of pro-inflammatory genes like iNOS and COX-2, and by inhibiting NF-κB signaling.[10][11][12] The activation of LXRs has been demonstrated to be neuroprotective in experimental stroke models, reducing inflammation and infarct size.[10][13] Investigating Triol's activity at LXRs is a logical and critical step in fully characterizing its therapeutic potential.
The following diagram illustrates the proposed multi-target neuroprotective mechanism of Cholestane-3β,5α,6β-triol.
Caption: Proposed multi-target mechanism of Cholestane-3β,5α,6β-triol.
In Vitro Evaluation of Neuroprotective Efficacy
The initial assessment of Triol's neuroprotective capabilities should be conducted using in vitro models that simulate ischemic conditions. The Oxygen-Glucose Deprivation (OGD) model is a well-established and reliable method for this purpose.[14][15]
The general workflow for in vitro screening is depicted below.
Caption: Workflow for in vitro evaluation using the OGD model.
Protocol 2.1: Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model
Objective: To determine the dose-dependent neuroprotective effect of Triol against OGD-induced cell death in primary cortical neurons.
Causality: This protocol directly mimics the core components of an ischemic event—lack of oxygen and glucose—providing a robust system to test if Triol can prevent neuronal death under these conditions.[14][16]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium with B27 supplement
-
Deoxygenated, glucose-free DMEM[16]
-
Cholestane-3β,5α,6β-triol (stock in DMSO)
-
Cell viability assay kits (e.g., MTT, LDH cytotoxicity assay)
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.
-
Preparation: Prepare serial dilutions of Triol (e.g., 0.1, 1, 10, 20 µM) in Neurobasal medium. The final DMSO concentration should be <0.1% for all conditions, including the vehicle control.
-
Pre-treatment: Replace the culture medium with the Triol-containing medium or vehicle control and incubate for 2 hours.
-
Scientist's Note: A 2-hour pre-treatment is a standard starting point to allow for compound uptake and target engagement before the ischemic insult.
-
-
OGD Induction:
-
Wash cells twice with pre-warmed, deoxygenated, glucose-free DMEM.
-
Add the appropriate Triol concentration (or vehicle) prepared in the glucose-free DMEM.
-
Place the plate in a pre-warmed and humidified hypoxic chamber for 1.5 hours.[4]
-
Self-Validation: A positive control for cell death (no treatment) and a normoxic control (cells in normal medium outside the chamber) must be included.
-
-
Reperfusion/Reoxygenation:
-
Remove the plate from the chamber.
-
Quickly replace the OGD medium with fresh, pre-warmed Neurobasal medium (containing glucose and serum) with the corresponding Triol/vehicle concentrations.
-
Return the plate to a standard CO₂ incubator (37°C, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using an MTT assay, which measures mitochondrial metabolic activity.
-
Concurrently, measure cytotoxicity by quantifying LDH release into the culture medium, an indicator of membrane damage.
-
Trustworthiness: Using two mechanistically different assays (metabolism vs. membrane integrity) provides a more confident assessment of neuroprotection.
-
Expected Data & Interpretation
The results can be summarized to show a dose-dependent protective effect of Triol.
| Treatment Group | OGD Duration (hrs) | Cell Viability (% of Normoxia Control) | LDH Release (% of Max Lysis) |
| Normoxia Control | 0 | 100 ± 5.2 | 5 ± 1.1 |
| OGD + Vehicle (DMSO) | 1.5 | 45 ± 4.1 | 85 ± 6.3 |
| OGD + Triol (0.1 µM) | 1.5 | 52 ± 3.8 | 76 ± 5.5 |
| OGD + Triol (1 µM) | 1.5 | 68 ± 4.5 | 51 ± 4.9 |
| OGD + Triol (10 µM) | 1.5 | 85 ± 5.0 | 22 ± 3.1 |
| OGD + Triol (20 µM) | 1.5 | 88 ± 4.7 | 18 ± 2.8 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. OGD + Vehicle. |
These hypothetical data would suggest that Triol significantly protects neurons from OGD-induced death in a concentration-dependent manner, with maximal protection observed at 10-20 µM.[4]
Elucidating Mechanisms of Action
Once neuroprotection is established, the next critical phase is to dissect the underlying molecular mechanisms. This involves using Western blotting and specific functional assays to probe the signaling pathways identified in the scientific rationale.
Protocol 3.1: Western Blot for Key Signaling Proteins
Objective: To determine if Triol's neuroprotective effect is associated with modulation of apoptosis and inflammation-related proteins.
Causality: This protocol tests the hypothesis that Triol's protection involves inhibiting pro-apoptotic pathways (caspase-3 cleavage, Bax/Bcl-2 ratio) and suppressing inflammatory markers (iNOS, COX-2), potentially via LXR activation.
Materials:
-
Cell lysates from the OGD experiment (Protocol 2.1)
-
Primary antibodies: Cleaved Caspase-3, Bcl-2, Bax, iNOS, COX-2, LXRα, ABCA1, p-Akt, Total Akt, β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells from the OGD experiment at the end of the 24-hour reperfusion period and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and image the blots.
-
Analysis: Quantify band density using software like ImageJ. Normalize target protein levels to the β-actin loading control. Calculate ratios for Bcl-2/Bax and p-Akt/Total Akt.
Interpretation: A successful neuroprotective effect of Triol would be expected to correlate with:
-
A decrease in the OGD-induced expression of cleaved Caspase-3, iNOS, and COX-2.
-
An increase in the Bcl-2/Bax ratio, indicating a shift towards cell survival.[18]
-
An increase in the expression of LXR target genes like ABCA1, which would support an LXR-mediated mechanism.[10]
In Vivo Validation in a Preclinical Stroke Model
Positive in vitro results must be validated in a living organism. The transient middle cerebral artery occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research, as it closely mimics the pathophysiology of human ischemic stroke.[19][20][21]
The diagram below outlines the key stages of an in vivo MCAO study.
Caption: Workflow for in vivo validation using the MCAO model.
Protocol 4.1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
Objective: To evaluate the efficacy of Triol in reducing infarct volume and improving neurological function following transient focal cerebral ischemia.
Causality: This protocol tests whether the in vitro neuroprotective effects of Triol translate into a meaningful therapeutic benefit in a complex biological system, the ultimate goal of preclinical drug development.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Isoflurane anesthesia system
-
Laser Doppler Flowmetry (LDF) probe
-
6-0 silicon-coated monofilament suture[20]
-
Cholestane-3β,5α,6β-triol formulated for in vivo administration (e.g., in a solution with cyclodextrin)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction:
-
Ligate the distal ECA.
-
Introduce the silicon-coated filament into the ECA stump and advance it up the ICA until a slight resistance is felt, occluding the origin of the middle cerebral artery (MCA).
-
Self-Validation: Use an LDF probe placed on the skull over the MCA territory to confirm a >80% drop in cerebral blood flow, verifying successful occlusion.[22]
-
-
Treatment: Administer Triol (e.g., 10 mg/kg) or vehicle via intravenous (IV) or intraperitoneal (IP) injection at the time of reperfusion.
-
Scientist's Note: Administering the drug at reperfusion models a clinically relevant scenario where patients typically receive treatment after the ischemic event has begun.
-
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Confirm blood flow restoration with the LDF. Suture the incision.
-
Neurological Assessment: At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0=no deficit to 4=severe circling). The assessor must be blinded to the treatment groups.
-
Infarct Volume Measurement:
-
At 72 hours, euthanize the mice and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 20 minutes.
-
Mechanism: TTC stains viable mitochondrial enzymes in healthy tissue red, leaving the infarcted tissue unstained (white).
-
Image the slices and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Expected Data & Interpretation
Triol's efficacy in vivo would be demonstrated by both functional and histological improvements.
| Treatment Group | Neurological Score (at 72h) | Infarct Volume (% of Hemisphere) |
| Sham Operation | 0.1 ± 0.1 | 1.2 ± 0.5 |
| MCAO + Vehicle | 3.2 ± 0.4 | 42.5 ± 5.1 |
| MCAO + Triol (10 mg/kg) | 1.8 ± 0.3 | 21.3 ± 4.2 |
| *Data are presented as Mean ± SEM. *p<0.1 vs. MCAO + Vehicle. |
These hypothetical results would provide strong evidence that Triol is neuroprotective in vivo, significantly reducing the volume of dead brain tissue and improving functional outcomes after stroke.[1][3]
Conclusion and Future Directions
The protocols outlined in this guide provide a rigorous framework for evaluating Cholestane-3β,5α,6β-triol as a therapeutic agent for ischemic stroke. The compound's unique dual-action mechanism, targeting both excitotoxicity and acidosis, positions it as a highly promising candidate.[1][4] Positive outcomes from these studies would warrant further investigation into its pharmacokinetic/pharmacodynamic profile, long-term functional recovery, and its potential in combination therapies. The exploration of Triol could pave the way for a new class of neuroprotective drugs, offering hope to millions affected by ischemic stroke.
References
-
Sun, H., et al. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke. Available at: [Link]
-
Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11426-11438. Available at: [Link]
-
PubMed. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. The Journal of Neuroscience. Available at: [Link]
-
Björkhem, I., et al. (2009). Oxysterols and neurodegenerative diseases. Molecular Aspects of Medicine, 30(3), 171-179. Available at: [Link]
-
Morales, J. R., et al. (2008). Activation of Liver X Receptors Promotes Neuroprotection and Reduces Brain Inflammation in Experimental Stroke. Circulation, 118(14), 1450-1459. Available at: [Link]
-
AHA Journals. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke. Available at: [Link]
-
Leoni, V., & Caccia, C. (2015). Oxysterols as markers of neurological disease – a review. Clinical Chemistry and Laboratory Medicine, 53(9), 1339-1350. Available at: [Link]
-
Lütjohann, D., et al. (2009). Oxysterol derivatives of cholesterol in neurodegenerative disorders. Frontiers in Bioscience, 14, 4359-4371. Available at: [Link]
-
AHA Journals. (2008). Activation of Liver X Receptors Promotes Neuroprotection and Reduces Brain Inflammation in Experimental Stroke. Circulation. Available at: [Link]
-
Hughes, T. M., et al. (2013). Brain Cholesterol Metabolism, Oxysterols, and Dementia. Journal of Alzheimer's Disease, 33(4), 921-935. Available at: [Link]
-
Wang, L., et al. (2010). Activation of liver X receptor reduces global ischemia brain injury by reduction of nuclear factor-κB. Journal of Biomedical Science, 17, 18. Available at: [Link]
-
Leoni, V., & Caccia, C. (2011). Oxysterols as biomarkers in neurodegenerative diseases. Chemistry and Physics of Lipids, 164(6), 491-499. Available at: [Link]
-
Rodrigues, C. M. P., & Brites, D. (2017). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 1520, 267-282. Available at: [Link]
-
Yin, J., et al. (2021). Protocol of Middle Cerebral Artery Occlusion (MCAO) Model. Frontiers in Neurology, 12, 712615. Available at: [Link]
-
Alluri, H., et al. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments, (99), e52699. Available at: [Link]
-
PubMed. (2008). Activation of liver X receptors promotes neuroprotection and reduces brain inflammation in experimental stroke. Circulation. Available at: [Link]
-
ResearchGate. (2008). Activation of Liver X Receptors Promotes Neuroprotection and Reduces Brain Inflammation in Experimental Stroke. Circulation. Available at: [Link]
-
Sediakina, N., et al. (2009). Effects of Cholesterol and Its 24S-OH and 25-OH Oxysterols on Choline Acetyltransferase-Positive Neurons in Brain Slices. Neuro-Signals, 17(1), 50-59. Available at: [Link]
-
Jusakul, A., et al. (2013). Anti-apoptotic phenotypes of cholestan-3β,5α,6β-triol-resistant human cholangiocytes: characteristics contributing to the genesis of cholangiocarcinoma. The Journal of Steroid Biochemistry and Molecular Biology, 138, 346-354. Available at: [Link]
-
PubMed. (2017). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology. Available at: [Link]
-
Lin, C. Y., et al. (2013). Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. PLoS ONE, 8(6), e65734. Available at: [Link]
-
PubMed. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke. Available at: [Link]
-
ResearchGate. (2013). (PDF) Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells. PLoS ONE. Available at: [Link]
-
Vurusaner, B., et al. (2016). Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction. Oxidative Medicine and Cellular Longevity, 2016, 8979730. Available at: [Link]
-
Salvador, E., et al. (2015). Stretch and/or oxygen glucose deprivation (OGD) in an in vitro traumatic brain injury (TBI) model induces calcium alteration and inflammatory cascade. Frontiers in Neurology, 6, 13. Available at: [Link]
-
Sun Yat-sen University. (2014). The Journal of Neuroscience: Prof. Guangmei Yan's group has discovered that cholestane-3β, 5α, 6β-triol functions as an endogenous neuroprotectant. Available at: [Link]
-
Journal of Neuroscience. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Available at: [Link]
-
JoVE. (2022). BBB Dysfunction Study by Ischemia-Reperfusion Injury Model | Protocol Preview. YouTube. Available at: [Link]
-
ResearchGate. (2006). Effects of cholestane-3β-5α-6β-triol on cultured endothelial cells. Zhongguo Yao Li Xue Bao. Available at: [Link]
-
MDPI. (2022). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2016). Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Gosselet, F., et al. (2014). Effects of oxysterols on the blood-brain barrier: Implications for Alzheimer's disease. Biochemical and Biophysical Research Communications, 446(3), 737-742. Available at: [Link]
-
Helsen, N., & Van den Haute, C. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. Available at: [Link]
-
ResearchGate. (2014). Experimental protocol. MCAo = middle cerebral artery occlusion; St =... Brain Research. Available at: [Link]
-
Olkkonen, V. M., & Bécares, M. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. Biomolecules, 12(4), 548. Available at: [Link]
-
NIH. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology. Available at: [Link]
-
NIH. (2023). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Cell Death & Disease. Available at: [Link]
-
NIH. (2024). Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury. Stroke. Available at: [Link]
Sources
- 1. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholestane-3β, 5α, 6β-triol inhibits acid-sensing ion channels and reduces acidosis-mediated ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterol derivatives of cholesterol in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Activation of liver X receptor reduces global ischemia brain injury by reduction of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of liver X receptors promotes neuroprotection and reduces brain inflammation in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 17. Frontiers | Stretch and/or oxygen glucose deprivation (OGD) in an in vitro traumatic brain injury (TBI) model induces calcium alteration and inflammatory cascade [frontiersin.org]
- 18. Anti-apoptotic phenotypes of cholestan-3β,5α,6β-triol-resistant human cholangiocytes: characteristics contributing to the genesis of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Investigating the Cellular Effects of 3β,5α,6β-Trihydroxycholestane
Abstract
This guide provides a comprehensive framework for researchers utilizing 3β,5α,6β-Trihydroxycholestane, also known as Cholestane-3β,5α,6β-triol (CT), in cell culture experiments. CT is a major, biologically active oxysterol derived from cholesterol autoxidation. Published literature demonstrates its potent effects on various cell types, primarily through the induction of cellular stress and programmed cell death pathways.[1][2] This document moves beyond a simple recitation of steps, offering insights into the mechanistic rationale behind protocol design, emphasizing self-validating experimental setups, and providing detailed, actionable protocols for assessing cytotoxicity and target gene expression.
Compound Profile & Mechanism of Action
3β,5α,6β-Trihydroxycholestane is a trihydroxylated derivative of cholestane, a saturated tetracyclic hydrocarbon.[3] Its molecular weight is 420.67 g/mol .[4] As an oxysterol, it is more polar than cholesterol and can readily integrate into and disrupt cellular membranes, leading to a cascade of downstream signaling events.
The primary and most robustly documented mechanism of action for CT is the induction of integrated cellular stress responses leading to programmed cell death. Recent studies have elucidated a pathway involving reactive oxygen species (ROS) generation, endoplasmic reticulum (ER) stress, and subsequent activation of GSDME-mediated pyroptosis.[1][2]
-
ROS Generation & ER Stress: CT treatment has been shown to induce ROS, which disrupts the protein folding capacity of the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[2] A key outcome of prolonged ER stress is the transcriptional upregulation of pro-apoptotic factors, including ATF4 and CHOP (DDIT3) .[5][6][7]
-
Caspase Activation & Pyroptosis: This ER stress-induced apoptotic signaling converges on the activation of executioner caspases, such as caspase-3. In cells expressing Gasdermin E (GSDME), activated caspase-3 cleaves GSDME, liberating its N-terminal domain.[1] This domain oligomerizes and forms large pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory contents—a lytic, inflammatory form of cell death known as pyroptosis.[1][8]
The diagram below illustrates this primary cytotoxic mechanism.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a sub-lethal but active concentration of CT (e.g., the IC25 or IC50 value determined from the MTT assay) and a vehicle control for a suitable time (e.g., 12-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene(s), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR cycler.
-
Trustworthiness (Self-Validation): Include a "no-template control" (NTC) for each primer set to check for contamination and a "no-RT control" to check for genomic DNA contamination. Run samples in triplicate.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the Cq of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH). This gives the ΔCq.
-
Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample.
-
The fold change in gene expression relative to the vehicle control is calculated as 2-ΔΔCq.
-
Data Presentation: Suggested Human qPCR Primers
| Target Pathway | Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Rationale / Citation |
| Housekeeping | GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | Stable reference gene |
| ER Stress | ATF4 | CTTCTCCAGCGACAAGGCTA | GCTGGTCAAACTCTTTCAGATCCAT | Key UPR transcription factor. [9] |
| ER Stress | DDIT3 (CHOP) | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT | Pro-apoptotic ER stress marker. [6] |
| Pyroptosis | GSDME | CCTTCAGCTGCTGAGAGACA | GCTGTCTGGGAAGTTCTTGG | Executioner of pyroptosis. [8] |
| LXR (Investigational) | ABCA1 | TGTCCAGTTTGAAGGCAAACAG | GAGTCGGTTTTCAGGTCAGCTC | Canonical LXR target gene. [5] |
| Hedgehog (Investigational) | GLI1 | GAAGTCCTACCAGCTGTATCCCAG | TGGCCACGGAGTTCTGACT | Key Hh pathway transcription factor. [10] |
Data Interpretation & Troubleshooting
-
Expected Results: Treatment with an effective dose of CT should result in a dose-dependent decrease in cell viability (MTT assay). In the qPCR analysis, you would expect a significant upregulation of ATF4, DDIT3, and GSDME mRNA, confirming the induction of the ER stress-pyroptosis axis.
-
Interpreting Investigational Pathways:
-
If CT treatment leads to a significant increase in ABCA1 mRNA, it suggests a potential activation of the LXR pathway.
-
If GLI1 mRNA is upregulated, it may indicate an activation of the Hedgehog pathway.
-
Causality Note: An increase in target gene expression is correlational. It does not prove direct binding of CT to the upstream receptors. The effect could be indirect or a downstream consequence of broad cellular stress. Further experiments, such as reporter assays or binding studies, would be required to confirm a direct mechanism.
-
-
Troubleshooting:
-
Poor Compound Solubility: If you observe precipitation in your culture medium, your stock concentration is too high or the final dilution is insufficient. Try preparing a lower concentration stock or using a different solvent. Ensure the final solvent concentration is non-toxic to your cells.
-
High Variability in qPCR: This can be due to inconsistent pipetting, poor RNA quality, or an unstable housekeeping gene. Re-validate your housekeeping gene's stability under your experimental conditions.
-
References
-
Lorenz, M., et al. (2010). The liver X receptor (LXR) and its target gene ABCA1 are regulated upon low oxygen in human trophoblast cells: a reason for alterations in preeclampsia? PubMed. Available at: [Link]
-
Lauth, M., et al. (2010). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. PMC. Available at: [Link]
-
Muse, E. D., et al. (2017). EEPD1 Is a Novel LXR Target Gene in Macrophages Which Regulates ABCA1 Abundance and Cholesterol Efflux. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Li, Y., & Li, X. (2014). Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review). Molecular Medicine Reports. Available at: [Link]
-
Mazumdar, T., & Byers, S. W. (2018). GLI1: A Therapeutic Target for Cancer. Frontiers in Oncology. Available at: [Link]
-
Lo, H. W. (2012). Hedgehog Pathway and GLI1 Isoforms in Human Cancer. PMC. Available at: [Link]
-
Hui, Z., et al. (2023). Pyroptosis Mediated by ROS/Caspase-3/GSDME Pathway in Aspergillus fumigatus–Induced Fungal Keratitis. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Spann, N. J., & Glass, C. K. (2013). LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling. PMC. Available at: [Link]
-
Hong, C., & Tontonoz, P. (2015). LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling. eLife. Available at: [Link]
-
Autophagy promotes GSDME-mediated pyroptosis via intrinsic and extrinsic apoptotic pathways in cobalt chloride-induced hypoxia reoxygenation-acute kidney injury. (2022). PubMed. Available at: [Link]
-
Chen, J., et al. (2023). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. PMC. Available at: [Link]
-
Deshpande, I., et al. (2019). Sterols in an intramolecular channel of Smoothened mediate Hedgehog signaling. Nature Chemical Biology. Available at: [Link]
-
Nachtergaele, S., et al. (2014). Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling. Nature Chemical Biology. Available at: [Link]
-
Zhang, W., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. PubMed. Available at: [Link]
-
Hu, H., et al. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. PubMed. Available at: [Link]
-
Ding, Z., et al. (2005). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life Sciences. Available at: [Link]
-
Wang, Y., et al. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke. Available at: [Link]
-
Prajapati, J. D., et al. (2022). Multiple modes of cholesterol translocation in the human Smoothened receptor. eLife. Available at: [Link]
-
Khan, I., et al. (2023). Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. Molecules. Available at: [Link]
-
PubChem. 3beta,5alpha,6beta-Trihydroxycholestane. PubChem. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Sirianni, R., & Schisterman, E. F. (2015). Hedgehog Signaling and Steroidogenesis. Annual Review of Physiology. Available at: [Link]
- Yan, G., et al. (2010). Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine. Google Patents.
-
Boisson-Vidal, C., et al. (1995). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers. Atherosclerosis. Available at: [Link]
-
Kim, J., et al. (2019). 1,3,5,8-Tetrahydroxyxanthone suppressed adipogenesis via activating Hedgehog signaling in 3T3-L1 adipocytes. PMC. Available at: [Link]
Sources
- 1. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CHOLESTAN-3β, 5α, 6β-TRIOL | Steraloids Inc. [steraloids.com]
- 5. researchgate.net [researchgate.net]
- 6. A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
Preventing artefactual formation of 3beta,5alpha,6beta-Trihydroxycholestane during sample prep
Welcome to the Technical Support Center for Oxysterol Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the artefactual formation of 3β,5α,6β-Trihydroxycholestane during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 3β,5α,6β-Trihydroxycholestane and why is its artefactual formation a concern?
The main pathway for the artefactual formation of 3β,5α,6β-Trihydroxycholestane is through the oxidation of cholesterol to cholesterol-5,6-epoxides (5,6-ECs), which are then hydrolyzed to the triol.[3] This process can be initiated by exposure to air (auto-oxidation), heat, and harsh chemical treatments like aggressive saponification.
Troubleshooting Guide: Preventing Artefactual Triol Formation
This guide addresses common issues encountered during sample preparation that can lead to the artificial generation of 3β,5α,6β-Trihydroxycholestane.
Issue 1: Elevated or Inconsistent Levels of 3β,5α,6β-Trihydroxycholestane in Samples
Potential Cause: Uncontrolled oxidation of cholesterol during sample collection, storage, or extraction.
Expert Analysis & Solution:
Cholesterol is highly susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and heat.[4] To ensure the analytical accuracy of oxysterol measurements, it is paramount to prevent this auto-oxidation from the very first step.
Recommended Preventative Workflow:
Caption: Recommended workflow to minimize artefactual oxysterol formation.
Detailed Protocols:
-
Sample Storage: Immediately after collection, samples should be flash-frozen in liquid nitrogen to quench enzymatic activity and prevent chemical degradation.[5][6] For long-term storage, -80°C is highly recommended over -20°C to minimize degradation.[6] Samples should be stored under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen.[5][6]
-
Use of Antioxidants: The addition of an antioxidant to the extraction solvent is a critical step. Butylated hydroxytoluene (BHT) is commonly used.
| Parameter | Recommendation | Rationale |
| BHT Concentration | Start with 50-100 µM.[7] Optimization may be required based on the sample matrix and expected level of oxidative stress. | BHT is a potent free radical scavenger that prevents the initiation and propagation of lipid peroxidation.[8][9] |
| Solvent for BHT Stock | Ethanol | BHT is readily soluble in ethanol, which is compatible with most lipid extraction solvents. |
-
Extraction Conditions: All extraction steps should be performed on ice using pre-chilled solvents.[6] Whenever possible, purge tubes and vials with an inert gas before sealing to minimize headspace oxygen.
Issue 2: Saponification is Introducing Artifacts
Potential Cause: Harsh saponification conditions (high temperature, high alkali concentration, or prolonged duration) are causing the degradation of cholesterol and its epoxides.
Expert Analysis & Solution:
Saponification is often necessary to hydrolyze steryl esters to measure total sterol content. However, this step is a major source of artifact formation if not carefully controlled. Hot saponification is known to degrade certain oxysterols and can promote the formation of 3β,5α,6β-Trihydroxycholestane.[10]
Recommended Protocols:
1. Cold Saponification: This method is widely regarded as the gold standard for minimizing artifact formation during the hydrolysis of steryl esters.[10][11]
-
Reagent: 1 M methanolic potassium hydroxide (KOH).
-
Procedure:
-
To the dried lipid extract, add 1 M methanolic KOH.
-
Blanket the headspace of the vial with nitrogen or argon, seal tightly.
-
Incubate for 18 hours at 24°C in the dark with gentle agitation.[10]
-
Proceed with the extraction of the unsaponifiable fraction.
-
2. Alternative to Saponification: Enzymatic Hydrolysis: For particularly sensitive samples, enzymatic hydrolysis using cholesterol esterase offers a milder alternative.[11]
-
Enzyme: Cholesterol esterase from Pseudomonas aeruginosa.
-
Procedure:
-
Validation: Studies have shown that this enzymatic method can achieve >99% hydrolysis of cholesteryl esters without causing degradation of authentic oxysterol standards or generating new oxysterols from cholesterol.[11]
Issue 3: Difficulty in Confirming the Origin of 3β,5α,6β-Trihydroxycholestane (Biological vs. Artefactual)
Potential Cause: Lack of a definitive method to distinguish between endogenous and artificially generated triol.
Expert Analysis & Solution:
Distinguishing between the true biological concentration and artefactual contamination is a significant analytical challenge. A multi-pronged approach involving careful experimental design and specific analytical techniques is required.
Confirmation Strategies:
1. Isotope Dilution Mass Spectrometry: The use of stable isotope-labeled internal standards is the most reliable method for quantification and can help to monitor for artefactual formation.[12]
-
Principle: A known amount of a stable isotope-labeled analogue of the analyte (e.g., ¹³C- or ²H-labeled 3β,5α,6β-Trihydroxycholestane) is added to the sample at the earliest possible stage. The ratio of the native analyte to the labeled standard is measured by mass spectrometry. Any artefactual formation that occurs after the addition of the standard will not be labeled and can thus be distinguished.
2. Analysis of Precursor Epoxides: Monitor for the presence of cholesterol-5,6-epoxides (5,6α-EC and 5,6β-EC) in your samples. A high ratio of the triol to its epoxide precursors, especially if it varies inconsistently between replicate preparations of the same sample, may suggest artefactual hydrolysis.
3. Mass Spectrometry Fragmentation Analysis (for GC-MS): When analyzing trimethylsilyl (TMS) derivatives of sterols by GC-MS with electron ionization (EI), specific fragmentation patterns can aid in identification.
-
Key Fragments for TMS-derivatized 3β,5α,6β-Trihydroxycholestane: While the tris-TMS derivative's spectrum can be complex, analysis of the bis-TMS derivative (with the 5α-hydroxyl remaining free) can be informative. The loss of water from the non-silylated 5α-hydroxyl group is a significant fragmentation pathway. Specific fragment ions at m/z 321, 367, and 403 are more prominent in the β-isomer of the triol. Careful examination of these fragments can help confirm the identity of the peak.
Troubleshooting Diagram for Analytical Confirmation:
Caption: Decision tree for confirming the origin of 3β,5α,6β-Trihydroxycholestane.
References
- Total Oxysterol Analysis by Liquid Chromatography-Mass Spectrometry: Validation of Cholesterol Esterase Hydrolysis for Plasma Sample Prepar
- Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. PMC - NIH.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. NIH.
- A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. SpringerLink.
- Best Practices for Biological Sample Storage and Management. Biocompare.
- New methods for analysis of oxysterols and rel
- Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl deriv
- Biological Sample Storage & Best Practices. Precision for Medicine.
- What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography?.
- Butylated Hydroxytoluene (BHT). University of Washington.
- Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. PubMed Central.
- Enzymatic synthesis and hydrolysis of cholesterol esters. PubMed.
- Stability of 7-ketocholesterol, 19-hydroxycholesterol, and cholestane- 3β,5α,6β-triol during storage. Longdom Publishing.
- Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry. PubMed Central.
- Esterification of oxysterols by human plasma lecithin-cholesterol acyltransferase. PubMed.
- Incomplete hydrolysis of cholesteryl esters during the enzymatic cholesterol determination as evidenced by aqueous cholesteryl ester solutions: comparison of six enzymatic procedures with the Liebermann-Burchard method. PubMed.
- Mass Spectral Identification of Artifacts Formed in Silylation Reactions.
- The antioxidant butylated hydroxytoluene protects against
- Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). PMC - NIH.
- Does BHT induce oxidative stress and alter lipid profiles, increasing LDL and VLDL cholesterol levels?. Consensus.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.
- Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer.
- Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. PMC - NIH.
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. eScholarship.
- Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcific
- Articles. CK Isotopes.
- General fragmentation pattern of silylated sterols using stigmasterol...
- Cholesterol-3-beta, 5-alpha, 6-beta-triol induced genotoxicity through reactive oxygen species form
- Cholestane-3beta, 5alpha, 6beta-triol Promotes Vascular Smooth Muscle Cells Calcific
- Oxysterols: From redox bench to industry. PMC - PubMed Central.
- Cholestane-3 beta, 5 alpha, 6 beta-triol stimulates phospholipid synthesis and CTP-phosphocholine cytidyltransferase in cultured LLC-PK cells. PubMed.
Sources
- 1. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterols: From redox bench to industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. uab.edu [uab.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures [needle.tube]
- 10. Total Oxysterol Analysis by Liquid Chromatography-Mass Spectrometry: Validation of Cholesterol Esterase Hydrolysis for Plasma Sample Preparation - ProQuest [proquest.com]
- 11. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Cholestane-3β,5α,6β-triol
Welcome to the technical support center for the analysis of cholestane-3β,5α,6β-triol (C-triol). This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and sensitive methods for the detection and quantification of this critical oxysterol. As a biomarker for disorders like Niemann-Pick type C disease, accurate measurement of C-triol is paramount.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: The Critical First Step - Sample Preparation & Derivatization
Direct analysis of C-triol by GC-MS is not feasible due to its low volatility and the presence of three polar hydroxyl groups. These functional groups will cause strong interactions with the stationary phase, leading to poor peak shape and thermal degradation in the hot injector. Derivatization is a mandatory step to replace the active hydrogens on the hydroxyl groups with non-polar, thermally stable groups, thereby increasing volatility.[4] The most common and effective method is silylation to form trimethylsilyl (TMS) ethers.[1]
Frequently Asked Questions (FAQs)
Q1: Why did my derivatization fail? I see no peak or a very small, tailing peak for C-triol.
A1: This is the most common failure point. Over 90% of silylation failures are caused by the presence of trace amounts of water or other protic solvents (e.g., methanol, ethanol) in the sample extract.[5] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely sensitive to moisture and will preferentially react with water over your analyte.
-
Causality: The Si-N bond in the silylating agent is highly reactive and readily hydrolyzed. This consumes the reagent and prevents the derivatization of your target analyte.
-
Self-Validating Protocol:
-
Ensure Absolute Dryness: Before adding the derivatization reagent, the sample extract must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Azeotropic Removal (Optional but Recommended): For stubborn samples, after initial drying, add a small volume of a non-polar solvent like hexane or toluene and evaporate again. This helps to azeotropically remove the final traces of water.
-
Use Anhydrous Solvents: All solvents used in the final steps of extraction and for redissolving the sample must be of anhydrous grade. Pyridine is often used as a catalyst and solvent for silylation reactions; ensure it is also anhydrous.[5]
-
Reagent Stoichiometry: Use a significant excess of the silylating reagent. A common practice is to redissolve the dried extract in 50-100 µL of the reagent/solvent mixture.[5][6]
-
Q2: Which silylating reagent should I use? BSTFA, MSTFA, or something else?
A2: Both BSTFA and MSTFA are excellent choices for derivatizing sterols. MSTFA is often considered more volatile, which can be advantageous as its byproducts elute earlier in the chromatogram, potentially reducing interference.[7]
-
Expertise & Experience: For sterols, it is highly recommended to use a reagent formulation that includes a catalyst, such as 1% Trimethylchlorosilane (TMCS). BSTFA + 1% TMCS is a very common and robust choice.[5]
-
Causality: TMCS acts as a catalyst that accelerates the reaction and helps to derivatize sterically hindered hydroxyl groups, which can be present in complex sterol structures. It also acts as a scavenger for any active hydrogens that might be present on glassware surfaces.
Q3: What are the optimal reaction conditions (time and temperature) for derivatizing C-triol?
A3: A typical and effective condition is heating the sample with the silylating reagent (e.g., BSTFA + 1% TMCS in pyridine) at 60-80°C for 30-60 minutes .[5][6][7]
-
Trustworthiness: These conditions are well-established in numerous publications for the quantitative derivatization of sterols and oxysterols.[1][6] It is always best to validate this for your specific matrix by running a time-course experiment (e.g., 30, 60, 90 min) to ensure the reaction has gone to completion, indicated by a stable and maximal peak area for your analyte.
Section 2: Optimizing the Gas Chromatography (GC) Separation
Proper GC setup is crucial for separating C-triol from other structurally similar sterols and matrix components. The goal is to achieve a sharp, symmetrical peak with a stable retention time.
Workflow for GC-MS Analysis of C-triol
Caption: Overall workflow for C-triol analysis.
Frequently Asked Questions (FAQs)
Q4: What type of GC column is best for C-triol analysis?
A4: A low-polarity, thermally stable column is the ideal choice. The vast majority of successful sterol analyses, including C-triol, utilize a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase .[1][8][9] These are often designated with a "-5ms" suffix, indicating they are tested for low bleed, making them highly suitable for mass spectrometry.
-
Causality: Non-polar columns separate analytes primarily by their boiling points.[10] Since derivatized sterols are a homologous series of high-boiling point compounds, this separation mechanism is highly effective. A 30 m x 0.25 mm ID, 0.25 µm film thickness column is an excellent starting point.[9][11]
-
Authoritative Grounding: Always select a column that is specifically rated for high-temperature analysis (up to 325-350°C) to ensure low column bleed, which is critical for achieving low detection limits.[12][13]
Q5: Can you provide a good starting GC oven temperature program?
A5: A well-designed temperature program ensures that analytes are focused at the head of the column before separation begins and that high-boiling compounds are eluted efficiently.
-
Expertise & Experience: Avoid starting the oven at a very high temperature. This can cause band broadening for your analyte and potential degradation of thermally labile compounds. A slower ramp through the elution range of your target analytes will provide the best resolution.
| Parameter | Recommended Setting | Rationale |
| Initial Temp | 150°C | Allows for solvent focusing without being too low to significantly increase run time. |
| Initial Hold | 1 min | Ensures the entire injection volume has transferred to the column in a tight band. |
| Ramp 1 | 20°C/min to 250°C | A faster initial ramp to quickly elute lower-boiling matrix components. |
| Ramp 2 | 5-10°C/min to 320°C | A slower, more controlled ramp during the elution window of sterols to maximize resolution.[14][15] |
| Final Hold | 5-10 min | Ensures all high-boiling compounds are eluted from the column, preventing carryover.[8][15] |
Q6: What are the best injector settings? Split or Splitless?
A6: For trace-level detection of biomarkers like C-triol, splitless injection is required to transfer the maximum amount of analyte onto the column.[6][8]
-
Injector Temperature: 280-300°C. This must be hot enough to ensure rapid volatilization of the high-boiling TMS-derivatized sterols but not so hot as to cause thermal degradation.[6][14]
-
Liner: An inert, deactivated liner is absolutely critical. Active sites (silanol groups) on a standard glass liner will cause adsorption and breakdown of your analyte, leading to poor peak shape and low response.[12] Use a liner specifically designed for trace analysis, often with glass wool deactivation.
Section 3: Mass Spectrometry (MS) Detection
The mass spectrometer provides the selectivity and sensitivity needed for confident identification and quantification.
Frequently Asked Questions (FAQs)
Q7: Should I use Full Scan or Selected Ion Monitoring (SIM) mode?
A7: The choice depends on your objective.
-
Full Scan Mode (e.g., m/z 50-650): Use this for method development and initial identification.[14][15] It allows you to see the full fragmentation pattern of your analyte and identify potential co-eluting interferences.
-
Selected Ion Monitoring (SIM) Mode: This is the preferred mode for routine quantification.[15][16] By monitoring only a few specific, characteristic ions for your analyte, you dramatically increase sensitivity (by 10-100x) and reduce the chemical noise from the matrix.
Q8: What are the key mass fragments for TMS-derivatized C-triol?
A8: The tris-TMS derivative of C-triol has a molecular weight of 620.9 g/mol . Under Electron Ionization (EI), sterol-TMS derivatives undergo characteristic fragmentation. You will likely not see a strong molecular ion (M+).
-
Expertise & Experience: The fragmentation of TMS ethers of sterols is well-documented.[17][18] Key fragmentation pathways include:
-
Loss of a methyl group (-CH3) from a TMS group: [M-15]+
-
Loss of trimethylsilanol (-TMSOH): [M-90]+
-
Cleavage of the sterol ring structure.
-
-
Trustworthiness: For the tris-TMS derivative of C-triol, you should look for ions resulting from these losses and other characteristic fragments. While specific mass spectra for C-triol are proprietary or found in specific libraries, you can predict the major ions. For SIM analysis, you would typically choose 3-4 of the most abundant and specific ions to monitor. A common approach is to select one ion for quantification (the "quant ion") and two or three for confirmation (the "qualifier ions").[16]
| Ion Type | Predicted m/z | Role in Analysis |
| Quant Ion | (To be determined empirically) | Most abundant/specific fragment used for concentration calculations. |
| Qualifier Ion 1 | (To be determined empirically) | Confirms identity by being present in a specific ratio to the quant ion. |
| Qualifier Ion 2 | (To be determined empirically) | Further confirms identity and specificity. |
Note: The exact, most abundant fragments should be determined by injecting a pure standard and acquiring a full scan spectrum.
Section 4: Troubleshooting Guide
Even with an optimized method, problems can arise. This section provides a logical approach to diagnosing and solving common issues.
Troubleshooting Logic: Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Active Sites: The liner, column, or packing material has active silanol groups adsorbing the analyte.[12][19] 2. Incomplete Derivatization: Residual underivatized C-triol is highly polar and will tail. | 1. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column. 2. Review the derivatization protocol. Ensure the sample is completely dry before adding reagents.[5] |
| Poor Sensitivity / Low Response | 1. System Leak: Air leaking into the MS source or carrier gas lines will suppress the signal.[20][21] 2. Injector Issue: Leaking septum, dirty liner, or incorrect splitless purge time. 3. Sample Degradation: C-triol may degrade during sample prep, especially if exposed to strong acidic conditions or oxidative stress.[22] | 1. Perform an MS air/water check or leak check the system with an electronic leak detector. Check for high m/z 28 and 32 in the background. 2. Perform inlet maintenance: replace the septum, O-ring, and liner. 3. Review sample preparation; ensure antioxidants are not being inadvertently introduced that could interfere. |
| Ghost Peaks / Carryover | 1. Contaminated Syringe: Residue from a previous, more concentrated sample is being injected. 2. Insufficient Bake-out: High-boiling matrix components were not fully eluted in the previous run. 3. Septum Bleed: Particles from a cored or old septum are bleeding into the inlet. | 1. Increase the number of solvent washes for the syringe before and after injection. 2. Increase the final hold time and/or temperature of the GC oven program. 3. Replace the septum. |
| Unstable Retention Times | 1. Carrier Gas Flow Fluctuation: Leaks or a faulty electronic pressure control (EPC) module. 2. Column Contamination: Buildup of non-volatile matrix at the head of the column alters its characteristics. | 1. Thoroughly leak-check the entire GC flow path. 2. Trim the front end of the column. If the problem persists, the column may need to be replaced. |
Section 5: Detailed Experimental Protocol
This protocol provides a self-validating system for the preparation and derivatization of C-triol from a plasma sample.
Protocol: Silylation of C-triol for GC-MS Analysis
-
Sample Preparation (Saponification & Extraction):
-
This step is adapted from established methods for oxysterol analysis and may need optimization for your specific matrix.[1]
-
To 100 µL of plasma, add an internal standard (e.g., deuterated C-triol).
-
Add 1 mL of ethanolic KOH and vortex.
-
Incubate at 60°C for 1 hour to saponify any esterified sterols.
-
Cool the sample and add 1 mL of water.
-
Extract the non-saponifiable lipids by adding 2 mL of n-hexane (or similar non-polar solvent), vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic (hexane) layer to a clean glass test tube. Repeat the extraction once more and combine the organic layers.
-
-
Drying and Derivatization:
-
Evaporate the combined hexane extracts to absolute dryness under a gentle stream of high-purity nitrogen at 30-40°C. This is the most critical step. The residue should be a faint, barely visible film.
-
To the dried residue, add 100 µL of a fresh derivatization mixture. A robust mixture is BSTFA + 1% TMCS and anhydrous pyridine in a 9:1 v/v ratio .[6]
-
Cap the vial tightly with a PTFE-lined cap.
-
Vortex briefly to ensure the entire residue is dissolved in the reagent.
-
Place the vial in a heating block or oven at 70°C for 45 minutes .
-
After cooling to room temperature, transfer the sample to a GC autosampler vial with a micro-insert.
-
The sample is now ready for GC-MS analysis. It is recommended to analyze silylated samples within 24-48 hours, as the TMS derivatives can slowly hydrolyze over time if exposed to ambient moisture.[4]
-
Section 6: References
-
Kannenberg, F., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Jeong, Y., et al. (2020). A representative mass spectrometric fragmentation pattern of major sterols (trimethylsiloxy [TMS] derivatives). ResearchGate. Available at: [Link]
-
Zakłos-Szyda, M., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules. Available at: [Link]
-
Harvey, D.J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. Available at: [Link]
-
Dzeletovic, S., & Breuer, O. (1993). Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Butt, H., et al. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites. Available at: [Link]
-
Phillips, K.M., & Tarr, M.A. (2019). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. Available at: [Link]
-
Lattimer, J., et al. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Santos, J.S., et al. (2016). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Austin Food Sciences. Available at: [Link]
-
Piper, T., et al. (2015). Mass spectrometry of drug derivatives: A contribution to the characterization of fragmentation reactions by labelling with stable isotopes. Freie Universität Berlin. Available at: [Link]
-
Belcour, A., et al. (2021). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers in Plant Science. Available at: [Link]
-
Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Semantic Scholar. Available at: [Link]
-
Alvelius, G., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Available at: [Link]
-
Hartler, J., et al. (2022). GC–MS analysis of oxysterols and their formation in cultivated liver cells (HepG2). Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
Schött, H.F., et al. (2014). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,6β-diol recovery for quantification by GC/MS. ResearchGate. Available at: [Link]
-
Taylor, C., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism. Available at: [Link]
-
Li, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. International Journal of Molecular Sciences. Available at: [Link]
-
Diva Portal. (2014). Analysis of most common endogenous steroids in plasma. Uppsala University. Available at: [Link]
-
Subramaniyan, I., et al. (2025). Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed-phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). bioRxiv. Available at: [Link]
-
Al-Shehri, Z.S., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules. Available at: [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available at: [Link]
-
ResearchGate. (2018). How to do successful derivatization of sterol?. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease | Semantic Scholar [semanticscholar.org]
- 3. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. gcms.cz [gcms.cz]
- 10. fishersci.com [fishersci.com]
- 11. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. shimadzu.co.uk [shimadzu.co.uk]
- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Ensuring the Stability of 3β,5α,6β-Trihydroxycholestane in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3β,5α,6β-Trihydroxycholestane (also known as Cholestane-3β,5α,6β-triol, or C-triol). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this critical oxysterol biomarker in stored biological samples. Maintaining sample integrity is paramount for generating reliable and reproducible data, and this document is designed to help you navigate the complexities of pre-analytical variability.
Introduction: The Pre-Analytical Challenge
This guide provides field-proven insights and validated protocols to mitigate these pre-analytical variables, ensuring the data you generate accurately reflects the in vivo state.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My measured C-triol concentrations are unexpectedly high and show significant variability, even within the same experimental group. What is the likely cause?
Answer: This is a classic sign of ex vivo autoxidation of cholesterol during sample handling and processing. The variability often arises from inconsistent application of collection and processing protocols. The root cause is likely one or more of the following:
-
Delayed Processing: Whole blood left at room temperature for extended periods allows for continued cellular activity and oxidation. One study found that concentration changes in EDTA whole blood were acceptable (<25%) for up to 30 minutes at room temperature, but longer delays can be problematic.[2]
-
Suboptimal Temperature During Processing: Samples should be kept cold (e.g., on ice or at 4°C) as soon as possible after collection. Centrifugation should ideally be performed in a refrigerated centrifuge at approximately 1500 x g.[7]
-
Exposure to Air and Light: Oxygen is a direct reactant in the autoxidation process. Capping sample tubes promptly and protecting them from direct light can minimize the formation of reactive oxygen species (ROS) that drive this reaction.[8][9]
-
Lack of Antioxidants During Extraction: While not typically added directly to storage tubes for long-term preservation, the addition of an antioxidant like butylated hydroxytoluene (BHT) during the initial stages of sample extraction (e.g., protein precipitation) is a critical step to quench oxidative reactions before analysis.[8][10]
-
Contamination: Trace amounts of metal ions can catalyze oxidation. Ensure all collection tubes and labware are of high quality and free from contaminants.
Actionable Solution: Perform a systematic review of your entire pre-analytical workflow, from blood draw to extraction. Implement a standardized protocol for all samples and ensure every member of the team adheres to it strictly.
Question: I am analyzing a longitudinal study cohort, and samples stored for longer durations appear to have higher C-triol levels than more recently collected samples. Why would this occur?
Answer: This trend strongly suggests slow, ongoing oxidation of cholesterol within the stored matrix. While deep freezing significantly slows biochemical processes, it does not completely halt oxidative chemistry, especially over months or years.
-
Causality: The primary driver is likely insufficient protection from oxygen. This can be due to the use of sample tubes with poor seals (e.g., pop-tops instead of screw-caps) that allow for gas exchange over time. While one study showed 7-Ketocholesterol was stable for 2 years at -80°C, other oxysterols were only stable for 2-4 weeks without significant changes, highlighting that stability is compound-specific.[2]
-
Temperature Fluctuations: Even minor temperature fluctuations within a freezer, especially in frost-free models that have heating cycles, can accelerate degradation and oxidation over the long term. Continuous temperature monitoring with alarms is essential for biobanking.[11][12]
Actionable Solution: For long-term studies, it is crucial to store aliquots in high-quality cryovials with screw caps and O-rings, flash-frozen in liquid nitrogen before transfer to a monitored -80°C freezer. When planning a study, consider analyzing all samples in a single batch to eliminate storage time as a variable.
Question: How many times can I safely freeze and thaw my plasma samples before C-triol analysis?
Answer: While minimizing freeze-thaw cycles is a universal best practice in biobanking, oxysterols appear to be reasonably robust in this regard. One comprehensive study demonstrated that up to nine freeze-thaw cycles did not significantly affect the concentrations of C-triol and other related oxysterols in EDTA plasma.[2]
-
The Rationale: The primary risk with freeze-thaw cycles is the physical disruption of cellular and lipoprotein structures, which can expose lipids to oxidative enzymes and reagents. However, for C-triol, the stability seems to be maintained.
-
Best Practice: Despite this robustness, the best practice remains to aliquot samples into smaller, single-use volumes upon initial processing. This completely avoids the freeze-thaw variable and preserves the master sample for future assays.
Frequently Asked Questions (FAQs)
1. What is the optimal procedure for collecting and processing blood for C-triol analysis? Collect whole blood into tubes containing EDTA as the anticoagulant.[2][7] Place the tubes on ice immediately and process them within 30 minutes.[2] Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.[7] Immediately transfer the plasma into labeled, screw-cap cryovials for storage.
2. What are the ideal long-term storage conditions? For long-term storage (months to years), samples must be maintained at ultra-low temperatures, specifically -80°C or colder.[7][10][11][13] This temperature effectively minimizes enzymatic activity and dramatically slows the rate of chemical oxidation.
3. Should I add antioxidants to my samples before storage? Adding antioxidants like BHT directly to plasma for long-term storage is not a standard practice and may interfere with other future analyses. One study found that BHT did not improve analyte stability during storage at -80°C.[2] The critical point for antioxidant addition is during sample processing for analysis, where BHT should be added to the extraction solvent (e.g., acetone or methanol) to prevent artificial oxidation during the extraction procedure.[8][10]
4. How long can I reliably store samples at -80°C? While some oxysterols have been shown to be stable for up to two years at -80°C, the stability of C-triol specifically is documented as being stable for shorter periods of 2-4 weeks without exceeding acceptable change limits in some studies.[2] For studies lasting longer than this, it is imperative to establish in-house stability data by storing a pool of QC plasma and analyzing it at different time points to validate your specific storage conditions.
5. What are the primary chemical pathways I should be concerned about? The most critical pathway is the ex vivo formation of C-triol from cholesterol. This is a two-step process where cholesterol is first oxidized to 5α,6α-epoxycholestan-3β-ol (cholesterol α-epoxide), which is then enzymatically or non-enzymatically hydrolyzed to cholestane-3β,5α,6β-triol.[3][5][6] Therefore, all preventative measures should be aimed at inhibiting the initial oxidation of cholesterol.
Data & Protocols
Data Summary Tables
Table 1: Recommended Storage Conditions for Plasma Samples
| Storage Duration | Temperature | Container Type | Key Considerations |
| Up to 90 minutes | 4°C (On Ice) | Original collection tube | Process as quickly as possible.[2] |
| Short-Term (up to 7 days) | -20°C | Screw-cap cryovial | Not ideal; use only if -80°C is unavailable. Risk of some degradation.[14] |
| Long-Term (>1 week) | -80°C or colder | Screw-cap cryovial with O-ring | Gold standard for preserving analyte integrity.[7][10][11][13] |
Table 2: Impact of Pre-Analytical Variables on C-triol Stability
| Variable | High Risk Condition | Mitigation Strategy | Rationale |
| Time to Process | > 30 minutes at Room Temp | Process within 30 minutes on ice. | Minimizes ongoing enzymatic and oxidative activity.[2] |
| Freeze/Thaw Cycles | > 9 cycles | Aliquot samples into single-use tubes. | Although shown to be stable, this is a best practice to eliminate variables.[2] |
| Oxygen/Light Exposure | Uncapped tubes, clear tubes | Use amber, screw-cap tubes; minimize air exposure. | Prevents initiation of cholesterol autoxidation.[8] |
| Temperature Fluctuation | Storage in frost-free freezer | Use a manual defrost, monitored -80°C freezer. | Avoids heating cycles that can accelerate degradation over time.[11] |
Experimental Protocols
Protocol 1: Standardized Plasma Collection and Preparation
-
Collection: Draw whole blood into a K2-EDTA vacuum tube.
-
Immediate Cooling: Gently invert the tube 8-10 times to mix and immediately place it in an ice-water bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the tube at 1500 x g for 15 minutes in a pre-cooled centrifuge (4°C).
-
Aliquoting: Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.
-
Transfer: Dispense the plasma into pre-labeled, sterile, screw-cap polypropylene cryovials suitable for long-term storage at -80°C.
-
Freezing: Immediately snap-freeze the aliquots in liquid nitrogen or place them in the -80°C freezer.
Protocol 2: Long-Term Stability Assessment
-
Pool Creation: Create a large pool of homogenous EDTA plasma to serve as a Quality Control (QC) material.
-
Aliquoting: Dispense the QC pool into at least 50 single-use aliquots as described in Protocol 1.
-
Baseline Analysis (T=0): Immediately after aliquoting, analyze 3-5 of the aliquots to establish the baseline C-triol concentration.
-
Storage: Place the remaining aliquots in the designated -80°C storage freezer.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year, 2 years), retrieve 3-5 aliquots and analyze them.
-
Data Evaluation: Compare the mean concentration at each time point to the T=0 baseline. The analyte is considered stable if the mean concentration remains within ±15% of the baseline value.
Visual Diagrams
Figure 1: Recommended Workflow for Sample Handling
A flowchart illustrating the critical steps from sample collection to long-term storage to ensure the stability of 3β,5α,6β-Trihydroxycholestane.
Caption: Optimal workflow for biological sample handling.
Figure 2: Simplified Pathway of Ex Vivo C-triol Formation
This diagram shows the primary concern for sample stability: the artificial generation of C-triol from cholesterol via an epoxide intermediate.
Caption: Ex vivo formation pathway of C-triol.
References
-
Helmschrodt, C., et al. (2014). Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry. Biochemical and Biophysical Research Communications, 446(3), 767-772. [Link]
-
Le-Corf, A., et al. (2023). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 64(6), 100378. [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]
-
Needle.Tube. (n.d.). Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures. [Link]
-
ResearchGate. (n.d.). Stability of cholestane-3β,5α,6β-triol at room temperature. [Image from article]. [Link]
-
Theofilatos, D., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. Free Radical Biology and Medicine, 152, 299-307. [Link]
-
Vacc-Safe. (2025). Biological Sample Collection and Storage. [Link]
-
Dias, I.H.K., et al. (2024). Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications?. Biochemical Society Transactions. [Link]
-
Global Bioanalysis Consortium. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J, 18(3), 775-781. [Link]
-
Dias, I. H., et al. (2024). Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications?. Biochemical Society Transactions, BST20230777. [Link]
-
Wang, Y., et al. (2024). Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation. Molecules, 29(8), 1789. [Link]
-
Iuliano, L. (2017). Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry. Redox Biology, 13, 224-232. [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. [Link]
-
Mui, M. M., & Elliott, W. H. (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of Lipid Research, 12(1), 17-23. [Link]
-
Paul, S. M., et al. (2011). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 31(37), 13194-13205. [Link]
-
Watabe, T., & Sawahata, T. (1979). Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. Journal of Biological Chemistry, 254(10), 3854-3860. [Link]
-
Dias, I. H., et al. (2019). Localisation of oxysterols at the sub-cellular level and in biological fluids. The Journal of Steroid Biochemistry and Molecular Biology, 193, 105426. [Link]
-
Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 57(7), 1215-1224. [Link]
-
Boissonneault, G. A., et al. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers. Atherosclerosis, 68(3), 255-261. [Link]
-
ResearchGate. (n.d.). Identification of cholestane-3@ ,5&6@-triol by reverse isotope dilution. [Image from article]. [Link]
-
Liu, S. Z., et al. (2005). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life Sciences, 76(11), 1239-1251. [Link]
Sources
- 1. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
Technical Support Center: Enhancing 3β,5α,6β-Trihydroxycholestane (C-triol) Detection in Plasma
Welcome to the technical support guide for the sensitive detection of 3β,5α,6β-Trihydroxycholestane, also known as Cholestane-3β,5α,6β-triol (C-triol). This resource is designed for researchers, clinicians, and drug development professionals who are working to quantify this critical low-abundance oxysterol in plasma. C-triol is a key biomarker for monitoring the diagnosis and treatment of lysosomal storage disorders, most notably Niemann-Pick disease type C (NPC)[1][2][3].
The primary analytical hurdle in C-triol measurement is its extremely low physiological concentration (ng/mL range) in a matrix dominated by cholesterol (mg/mL range). This vast difference in concentration presents significant challenges, including matrix suppression, co-elution, and baseline noise, all of which can compromise assay sensitivity and accuracy[4]. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you overcome these challenges and achieve robust, sensitive, and reproducible C-triol quantification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal analytical platform for sensitive C-triol detection: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful platforms for C-triol analysis, each with distinct advantages.
-
GC-MS: This is a classic and highly sensitive method for sterol analysis. Its strength lies in the high chromatographic resolution of capillary GC columns. However, it is critical to understand that C-triol, like other sterols, is not volatile. Therefore, chemical derivatization is mandatory to convert the polar hydroxyl groups into non-polar, thermally stable ethers, typically trimethylsilyl (TMS) ethers[1][5][6]. The electron ionization (EI) spectra of TMS-derivatized sterols are highly reproducible and suitable for library matching[7].
-
LC-MS/MS: This platform has become the preferred method in many clinical and research labs due to its high throughput, reduced sample preparation complexity, and versatility. While non-derivatized analysis is possible, the ionization efficiency of the native C-triol molecule in common ion sources like electrospray ionization (ESI) is poor. To dramatically boost sensitivity, "charge-tagging" derivatization is highly recommended. Reagents containing a pre-charged or easily ionizable moiety, such as dimethylglycine or Girard reagents, can improve the limit of detection by orders of magnitude[8][9][10].
Recommendation: For highest sensitivity and specificity, an LC-MS/MS method incorporating a charge-tagging derivatization step is often the superior choice. For labs with established GC-MS workflows for sterols, a well-optimized silylation protocol can also achieve excellent sensitivity[1].
Q2: My C-triol signal is extremely low or undetectable. What are the common causes?
This is a frequent issue stemming from the molecule's low abundance and complex plasma matrix. The cause can usually be traced to one of four areas:
-
Inefficient Sample Preparation: The high concentration of cholesterol and phospholipids can severely interfere with C-triol extraction and cause ion suppression in the MS source[4]. It is crucial to separate the more polar oxysterol fraction from the bulk cholesterol.
-
Analyte Degradation or Artificial Formation: Oxysterols can be susceptible to oxidation. Conversely, C-triol can be artificially generated from cholesterol oxidation during sample handling and preparation, leading to false positives[3]. Strict handling procedures are necessary.
-
Suboptimal Derivatization: For both GC-MS and derivatized LC-MS/MS, an incomplete reaction is a primary cause of low signal. The presence of trace amounts of water is particularly detrimental to silylation reactions[11].
-
Incorrect Mass Spectrometry Parameters: Using non-optimized MRM (Multiple Reaction Monitoring) transitions, collision energies, or source parameters will directly impact sensitivity.
Q3: How can I effectively remove the overwhelming interference from cholesterol?
Managing the cholesterol background is arguably the most critical step. The goal is to separate the more hydrophilic oxysterols from the highly hydrophobic cholesterol.
The most effective and widely used technique is Solid Phase Extraction (SPE) using a reversed-phase sorbent like C18[4][12]. The principle is based on polarity differences. After loading the plasma extract (typically in a hydro-alcoholic solution), a 70% ethanol or acetonitrile wash can be optimized to elute the more polar C-triol while retaining the bulk of the cholesterol on the column[4][12]. This step not only reduces matrix effects but also prevents overloading of the analytical column.
Q4: Is derivatization truly necessary, and which reagent should I choose?
The necessity of derivatization depends on your chosen analytical platform.
-
For GC-MS: Yes, it is non-negotiable . Silylation is the standard approach. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a robust and common choice. The TMCS acts as a catalyst to ensure complete derivatization of all three hydroxyl groups[11][13].
-
For LC-MS/MS: While not strictly mandatory, it is highly recommended for achieving high sensitivity . For ESI, derivatization with a "charge-tag" transforms the neutral C-triol into a permanently charged or easily protonated species, dramatically improving its response.
-
N,N-dimethylglycine (DMG): Reacts with hydroxyl groups to form a derivative with a tertiary amine that is readily protonated in the ESI source, providing a strong signal in positive ion mode[9][14].
-
Girard Reagents (e.g., Girard T): These reagents contain a quaternary ammonium group, which carries a permanent positive charge. This provides excellent ESI sensitivity but is typically used for keto-steroids. For hydroxyl-steroids, an oxidation step would be required first[8].
-
Q5: What are the best practices for sample handling to ensure data integrity?
To prevent the artificial formation of C-triol and the degradation of the native analyte, adhere to the following:
-
Antioxidant Use: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent auto-oxidation of cholesterol.
-
Minimize Exposure: Keep samples protected from light and air as much as possible.
-
Temperature Control: Process plasma samples immediately after collection. If storage is necessary, flash-freeze and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Use of Internal Standards: A stable isotope-labeled internal standard (e.g., cholestane-3β,5α,6β-triol-d7) is essential. It should be added at the very beginning of the sample preparation process to account for analyte loss during extraction, derivatization, and for variations in ionization[9].
Visual Workflow for C-triol Analysis
Caption: General experimental workflow for plasma C-triol quantification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal (Analyte or Internal Standard) | 1. MS instrument failure.2. Incorrect MRM transitions programmed.3. Complete failure of sample extraction or derivatization.4. Clogged LC or GC column/injector. | 1. Run instrument performance qualification and tuning checks.2. Verify MRM transitions and collision energies against a pure standard infusion.3. Prepare a high-concentration standard and process it through the entire workflow to pinpoint the failing step.4. Perform routine system maintenance. |
| Low Signal / Poor Sensitivity | 1. Matrix Effects: Ion suppression from co-eluting lipids (e.g., residual cholesterol, phospholipids)[4][15].2. Incomplete Derivatization: Presence of moisture, incorrect reagent-to-analyte ratio, or wrong reaction time/temperature[11].3. Suboptimal Mobile Phase (LC-MS): Mobile phase pH can significantly affect ionization efficiency[16]. | 1. Optimize the SPE cleanup step to improve cholesterol removal. Dilute the final extract if suppression is still observed.2. Ensure all solvents are anhydrous. Evaporate extracts to complete dryness before adding derivatization reagent. Optimize reaction conditions.3. For positive mode ESI, try adding a small amount of formic acid (e.g., 0.1-0.3%) to the mobile phase to promote protonation[16]. |
| High Background Noise / "Dirty" Chromatogram | 1. Contaminated solvents, reagents, or SPE cartridges.2. Insufficient sample cleanup; carryover of non-volatile matrix components.3. Artefactual formation of C-triol from cholesterol during sample prep[3]. | 1. Run solvent blanks to identify the source of contamination. Use high-purity (e.g., LC-MS grade) solvents and reagents.2. Re-optimize the SPE wash and elution steps.3. Ensure BHT is used in extraction solvents and minimize sample exposure to air/heat. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatibility between injection solvent and mobile phase (LC-MS).3. Active sites in the GC liner or column causing analyte adsorption. | 1. Flush the column or replace it if necessary.2. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.3. Use a deactivated GC liner and perform column conditioning. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample collection or handling.2. Pipetting errors, especially with small volumes of internal standard or derivatization reagents.3. Instability of derivatized samples. | 1. Standardize all pre-analytical procedures.2. Use calibrated pipettes and ensure thorough vortexing at each addition step.3. Analyze derivatized samples promptly. If storage is needed, perform a stability study to determine acceptable conditions and duration. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low C-triol signal.
Detailed Experimental Protocols
Disclaimer: These protocols are templates and must be validated in your laboratory with your specific equipment and reagents. Always handle human plasma samples under appropriate biosafety conditions.
Protocol 1: Plasma Saponification and Solid Phase Extraction (SPE)
This protocol is adapted from methodologies designed to hydrolyze steryl esters and separate oxysterols from cholesterol[1][4][12].
-
Preparation: To a 2 mL polypropylene tube, add 50 µL of plasma.
-
Internal Standard Addition: Add 10 µL of a 100 ng/mL solution of cholestane-3β,5α,6β-triol-d7 (in ethanol). Vortex for 10 seconds.
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour to hydrolyze any esterified C-triol.
-
Neutralization & Dilution: After cooling to room temperature, add 500 µL of water. This brings the final ethanol concentration to approximately 70%, which is ideal for SPE loading.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 3 mL of ethanol followed by 3 mL of 70% ethanol. Do not allow the column to go dry.
-
Sample Loading: Load the entire ~1.5 mL sample onto the conditioned SPE cartridge.
-
Washing (Cholesterol Removal): Wash the cartridge with 5 mL of 70% ethanol. This wash, combined with the flow-through, contains your C-triol fraction. Collect this entire volume (~6.5 mL). The majority of cholesterol remains on the column[4].
-
Elution (if needed, for less polar analytes): If you need to analyze cholesterol, it can be eluted later with a non-polar solvent like hexane or ethyl acetate.
-
Drying: Evaporate the collected C-triol fraction to complete dryness under a gentle stream of nitrogen at 40-50°C. The sample is now ready for derivatization.
Protocol 2: Derivatization for GC-MS (Silylation)
This protocol creates trimethylsilyl (TMS) ethers for GC-MS analysis[1][11].
-
Reagent Preparation: Prepare the silylation reagent by mixing 9 parts N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1 part Trimethylchlorosilane (TMCS). (e.g., 90 µL BSTFA + 10 µL TMCS). Caution: This reagent is moisture-sensitive and corrosive. Prepare fresh and handle in a fume hood.
-
Reaction: Add 50 µL of the BSTFA + TMCS reagent and 50 µL of anhydrous pyridine (to act as a solvent) to the dried extract from Protocol 1.
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Incubate at 70°C for 60 minutes.
-
Final Preparation: Cool the vial to room temperature. The sample can be injected directly, or the solvent can be evaporated and the residue redissolved in a suitable solvent like hexane for injection.
Diagram: Silylation of C-triol
Caption: Conversion of polar C-triol to a non-polar TMS ether for GC-MS.
Quantitative Data & Mass Spectrometry Parameters
The following table provides typical starting parameters for an LC-MS/MS analysis using a dimethylglycine derivatization method. These must be optimized on your specific instrument.
| Analyte | Derivative | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| C-triol | Mono-DMG | 506.4 | 104.1 | The product ion corresponds to the fragmented dimethylglycine tag[9]. |
| C-triol-d7 (IS) | Mono-DMG | 513.4 | 104.1 | The internal standard should show the same fragmentation pattern. |
Note on Derivatization: With three hydroxyl groups, C-triol can form mono-, bis-, and tris-DMG derivatives. The mono-derivative is often prominent and provides excellent sensitivity[9]. Chromatographic separation is key to resolving these if they form.
References
-
Kannenberg, F., Fobker, M., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
PubChem. (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. National Center for Biotechnology Information. Available at: [Link]
-
Griffiths, W. J., & Wang, Y. (2009). Discovering Oxysterols in Plasma: A Window on the Metabolome. Journal of Proteome Research. Available at: [Link]
-
Crick, P. J., et al. (2020). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Frontiers in Physiology. Available at: [Link]
-
Request PDF. (n.d.). Discovering Oxysterols in Plasma: A Window on the Metabolome. ResearchGate. Available at: [Link]
-
Ma, L., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites. Available at: [Link]
-
Casi, A., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. Available at: [Link]
-
Griffiths, W. J., & Wang, Y. (2009). Discovering Oxysterols in Plasma: A Window on the Metabolome. ACS Publications. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Available at: [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. Available at: [Link]
-
Alnouti, Y., et al. (2008). Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
ResearchGate. (n.d.). Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. Available at: [Link]
-
Gissen, P., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism. Available at: [Link]
-
Little, J. L., et al. (2006). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Phytochemistry. Available at: [Link]
-
ResearchGate. (2018). How to do successful derivatization of sterol ?. Available at: [Link]
-
Diva. (n.d.). Analysis of most common endogenous steroids in plasma. Available at: [Link]
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease | Semantic Scholar [semanticscholar.org]
- 6. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 7. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Advanced Derivatization Strategies for GC-MS Analysis of Cholestane-3β,5α,6β-triol
Welcome to the technical support center for the GC-MS analysis of cholestane-3β,5α,6β-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization and analysis of this important oxysterol. Cholestane-3β,5α,6β-triol is a significant biomarker in various physiological and pathological processes, including Niemann-Pick type C disease, and its accurate quantification is crucial.[1][2] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of its analysis.
The Rationale for Derivatization in Cholestane-3β,5α,6β-triol Analysis
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[3][4] Cholestane-3β,5α,6β-triol, with its three hydroxyl groups, is a polar and non-volatile molecule. Direct injection of this analyte onto a GC column would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation within the hot injector.[5]
Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl groups of cholestane-3β,5α,6β-triol, into less polar and more volatile derivatives.[6] For sterols and oxysterols, the most common and effective derivatization technique is silylation , which involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[3][6]
The primary benefits of silylating cholestane-3β,5α,6β-triol are:
-
Increased Volatility: The TMS ethers are significantly more volatile than the parent triol, allowing for elution from the GC column at reasonable temperatures.[6]
-
Improved Thermal Stability: Silylation protects the hydroxyl groups from thermal degradation in the GC inlet and column.[6]
-
Enhanced Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[5][7]
-
Characteristic Mass Spectra: The TMS derivatives produce predictable and informative mass spectra upon electron ionization, aiding in compound identification and quantification.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common silylating reagents for cholestane-3β,5α,6β-triol analysis?
A1: The most widely used silylating reagents for sterols and oxysterols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][11] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to enhance the reactivity, especially for sterically hindered hydroxyl groups.[3][11]
Q2: What is the difference between BSTFA and MSTFA, and which one should I choose?
A2: Both BSTFA and MSTFA are strong silylating agents. MSTFA is generally considered more volatile and reactive than BSTFA.[11][12] The byproducts of the MSTFA reaction are also more volatile, which can lead to a cleaner baseline in the chromatogram. For many applications, including the analysis of steroids, MSTFA is often preferred.[10][11] However, the choice can be application-specific, and it is recommended to test both reagents to determine which provides the optimal results for your specific sample matrix and analytical setup.
Q3: How many TMS groups will be attached to cholestane-3β,5α,6β-triol?
A3: Ideally, all three hydroxyl groups (at the 3β, 5α, and 6β positions) should be derivatized to form the tris-trimethylsilyl ether. However, the 5α-hydroxyl group is sterically hindered, making it more difficult to silylate.[13] In some cases, incomplete derivatization may occur, leading to the formation of bis-trimethylsilyl derivatives.[8][9] The reaction conditions, particularly the choice of reagent and catalyst, play a crucial role in achieving complete silylation.
Q4: Can I analyze the derivatized sample immediately, or is there a time limit?
A4: It is generally recommended to analyze the silylated derivatives as soon as possible, preferably within a few days of preparation.[3] TMS-ethers are susceptible to hydrolysis, and exposure to moisture can cause the derivatives to revert to their original form, leading to a loss of signal and poor chromatography.[5] Samples should be stored in tightly sealed vials to minimize exposure to atmospheric moisture.
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and GC-MS analysis of cholestane-3β,5α,6β-triol.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No peak or very small peak for derivatized cholestane-3β,5α,6β-triol | Incomplete or failed derivatization reaction. This is often due to the presence of moisture in the sample or reagents.[14] Silylating reagents are highly sensitive to water and will react preferentially with it. | 1. Ensure absolute dryness: Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent.[14] Ensure all glassware is thoroughly dried. 2. Use fresh reagents: Open a new vial of the silylating reagent. Old or improperly stored reagents may be deactivated due to moisture exposure.[15] 3. Optimize reaction conditions: Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 1-3 hours) to drive the reaction to completion.[3][14] |
| Degradation of the analyte. | 1. Check GC inlet temperature: An excessively high inlet temperature can cause degradation of the derivatized analyte. A typical starting point is 250-280°C.[3] | |
| Peak tailing for the derivatized analyte | Active sites in the GC system. Free silanol groups in the injector liner, column, or fittings can interact with the silylated compound, causing peak tailing.[5][7] | 1. Use a deactivated inlet liner: Ensure you are using a high-quality, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues. 2. Condition the column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. 3. Check for leaks: Air leaks can introduce moisture and oxygen, which can damage the column and create active sites. |
| Incomplete derivatization. The presence of the original, underivatized cholestane-3β,5α,6β-triol will lead to significant peak tailing.[5][7] | 1. Re-optimize derivatization: Refer to the solutions for "No peak or very small peak." Consider using a more powerful silylating agent or adding a catalyst like TMCS.[11] | |
| Multiple peaks for the analyte | Incomplete derivatization. Formation of mono-, bis-, and tris-TMS derivatives will result in multiple peaks. | 1. Force the reaction to completion: Use a stronger silylating reagent (e.g., MSTFA with a catalyst) and optimize the reaction time and temperature.[16][17] 2. Check for consistent derivatization: If complete derivatization is not achievable, ensure that the derivatization is at least consistent and reproducible for quantitative analysis. |
| Tautomerization or isomerization. While less common for this specific molecule, some sterols can undergo isomerization under certain conditions. | 1. Use milder derivatization conditions: If you suspect isomerization, try lowering the reaction temperature. | |
| Ghost peaks or baseline noise | Contamination from reagents or sample. | 1. Run a blank: Inject the derivatization reagent and solvent alone to check for contaminants. 2. Clean up the sample: Ensure the sample extraction and cleanup procedure is effective at removing interfering matrix components.[18][19] |
| Bleed from the GC column or septum. | 1. Use a high-quality, low-bleed GC column. 2. Ensure the septum is not old or overtightened. |
Experimental Protocols
Protocol 1: Silylation of Cholestane-3β,5α,6β-triol using MSTFA
This protocol provides a general guideline for the derivatization of cholestane-3β,5α,6β-triol. Optimization may be required based on the specific sample matrix and instrument sensitivity.
Materials:
-
Dried sample extract containing cholestane-3β,5α,6β-triol
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a solvent and catalyst)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Ensure the sample extract is completely dry. Place the vial containing the extract under a gentle stream of dry nitrogen gas until all solvent has evaporated. The absence of moisture is critical for a successful reaction.[14]
-
Add 50 µL of MSTFA to the dried extract. If the sample is difficult to dissolve, 25-50 µL of pyridine can be added as a solvent.
-
Tightly cap the vial to prevent the entry of moisture.
-
Heat the vial at 70°C for 1 hour in a heating block or oven.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
Visualizations
Workflow for GC-MS Analysis of Cholestane-3β,5α,6β-triol
Caption: Workflow from sample preparation to GC-MS analysis.
Silylation Reaction of Cholestane-3β,5α,6β-triol
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. restek.com [restek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectral fragmentation of cholestane-3β,4α,5α-triol and cholestane-3β,5α,6α/β-triol bis- and tris-trimethylsilyl derivatives | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 16. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Minimizing interferences in the analysis of 3beta,5alpha,6beta-Trihydroxycholestane
Welcome to the technical support guide for the analysis of 3β,5α,6β-Trihydroxycholestane (Cholestane-3β,5α,6β-triol, C-triol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-triol quantification. C-triol is a critical oxysterol and a key biomarker for diagnosing Niemann-Pick disease type C (NPC), a neurodegenerative disorder characterized by abnormal intracellular cholesterol accumulation.[1][2][3]
The analysis of C-triol is notoriously challenging due to its low physiological concentrations, the presence of a vast excess of its precursor cholesterol, and its susceptibility to artificial formation during sample handling.[4][5][6] This guide provides in-depth troubleshooting advice and detailed protocols to help you minimize interferences and achieve accurate, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of C-triol. Each question is followed by an explanation of the underlying causes and a step-by-step guide to resolution.
Question 1: My C-triol concentrations are unexpectedly high and variable, even in control samples. What is the likely cause?
Answer: This is a classic sign of artefactual C-triol formation from the autoxidation of cholesterol during sample preparation.[2] Cholesterol is typically present at concentrations thousands of times higher than C-triol, and even a minuscule percentage of oxidation can lead to a significant false positive signal.[5][7]
Causality: The double bond in the cholesterol molecule is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal ions. This non-enzymatic process can generate a variety of oxysterols, including C-triol, that are structurally identical to the endogenous analyte.[4][5]
Solutions:
-
Incorporate Antioxidants: Immediately upon sample collection (e.g., blood draw), add an antioxidant like butylated hydroxytoluene (BHT) to all solvents and collection tubes. BHT is a radical scavenger that effectively inhibits lipid peroxidation.[5]
-
Control Environmental Conditions:
-
Light: Work in a dark or low-light environment, or use amber glass vials to minimize photo-induced oxidation.[8]
-
Oxygen: Perform sample preparation steps under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible.[5]
-
Temperature: Keep samples on ice or at 4°C throughout the extraction process to slow down oxidation rates.
-
-
Implement Robust Sample Cleanup: The most critical step is to remove the bulk of cholesterol before any steps that could promote oxidation (like heating). Solid-Phase Extraction (SPE) is the premier technique for this. A well-optimized SPE method can remove >99.9% of cholesterol.[5]
Question 2: My analyte recovery is low and inconsistent after Solid-Phase Extraction (SPE). How can I improve this?
Answer: Low recovery points to a suboptimal SPE protocol. This could be due to the wrong choice of sorbent, inadequate conditioning, or an incorrect elution solvent. C-triol is a polar sterol, and its recovery depends on fine-tuning the polarity differences between it, the sorbent, and the wash/elution solvents.
Causality: SPE separates compounds based on their affinity for the solid phase versus the liquid phase. If the wash solvent is too strong (too polar), it can prematurely elute the C-triol along with the interferences. Conversely, if the elution solvent is too weak (not polar enough), it will fail to desorb the C-triol from the cartridge, leading to poor recovery.
Solutions:
-
Sorbent Selection: While traditional C18 (silica-based) cartridges are effective for removing cholesterol, their performance can suffer from batch-to-batch variability.[5][9] Consider using a polymeric hydrophilic-lipophilic balanced (HLB) reversed-phase cartridge. HLB sorbents offer more consistent performance and good recovery for a wider range of polar and non-polar analytes.[5][9]
-
Optimize Wash/Elution Steps:
-
Wash Step: The goal is to wash away highly polar interferences without losing C-triol. Start with a weak solvent (e.g., high percentage of water) and gradually increase the organic content.
-
Intermediate Wash (Cholesterol Removal): A key step is an intermediate wash with a non-polar solvent like hexane to remove the bulk of cholesterol and cholesteryl esters.[7]
-
Elution Step: C-triol requires a relatively polar solvent for elution. A mixture like methanol or isopropanol in hexane is often effective.[7] Systematically test different solvent ratios to find the optimal window that maximizes C-triol recovery while leaving more non-polar compounds behind.
-
-
Ensure Proper Technique:
-
Conditioning: Always pre-condition the cartridge with the elution solvent (e.g., methanol) followed by an equilibration step with the loading solvent (e.g., water/methanol mixture) to ensure proper sorbent wetting and interaction.
-
Flow Rate: Do not allow the sample or solvents to pass through the cartridge too quickly. A slow, steady flow rate (e.g., ~1 mL/min) controlled by a vacuum manifold ensures adequate interaction time between the analyte and the sorbent.
-
Question 3: (GC-MS Specific) I'm seeing broad, tailing peaks or no peak at all for C-triol. What's wrong?
Answer: This issue almost certainly stems from incomplete or failed derivatization . C-triol, with its three hydroxyl groups, is highly polar and non-volatile. It cannot pass through a gas chromatograph in its native form.[10][11]
Causality: GC analysis requires compounds to be thermally stable and volatile enough to exist in the gas phase. The polar hydroxyl (-OH) groups on C-triol lead to strong intermolecular hydrogen bonding, resulting in a very high boiling point and causing it to adsorb irreversibly to active sites in the GC inlet and column. Derivatization, specifically silylation, replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, which breaks these hydrogen bonds, reduces polarity, and dramatically increases volatility.[11]
Solutions:
-
Ensure Anhydrous Conditions: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely sensitive to moisture.[12] Any water in the sample or solvent will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.
-
Thoroughly dry your sample extract under a stream of nitrogen before adding the derivatization reagent.
-
Use anhydrous solvents and store reagents under inert gas in a desiccator.
-
-
Optimize Reaction Conditions: Derivatization is a chemical reaction that depends on time, temperature, and catalyst.
-
Temperature & Time: While some silylations proceed at room temperature, derivatizing sterically hindered hydroxyl groups often requires heating. A typical starting point is 70-90°C for 30-60 minutes. If you see poor peak shape, try increasing the reaction time or temperature.
-
Catalyst: For hindered sterols, adding a catalyst like Trimethylchlorosilane (TMCS) to the BSTFA can significantly improve reaction efficiency.
-
-
Check Reagent Integrity: Silylating reagents degrade over time, especially after being opened. If you suspect your reagent is old or has been exposed to moisture, use a fresh vial.
Question 4: (LC-MS Specific) My signal intensity for C-triol is low and fluctuates between runs. How can I troubleshoot this?
Answer: This points towards matrix effects , specifically ion suppression. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, reducing its signal.[13]
Causality: In electrospray ionization (ESI), analytes compete with co-eluting matrix components (salts, phospholipids, etc.) for access to the droplet surface to become ionized. If a high concentration of an interfering compound co-elutes with C-triol, it can monopolize the ionization process, suppressing the signal of your analyte and leading to poor sensitivity and reproducibility.[13]
Solutions:
-
Improve Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate the analyte from the interfering compounds.
-
Column Choice: A phenyl-hexyl column can provide alternative selectivity for sterols compared to a standard C18 column, potentially resolving C-triol from interfering lipids.[8][14]
-
Gradient Optimization: Lengthen the chromatographic gradient to increase the separation between peaks. A shallower, longer gradient gives more time to resolve closely eluting compounds.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation will remove more matrix components before analysis.
-
Use a Stable Isotope-Labeled Internal Standard: The most reliable way to correct for matrix effects is to use a stable isotope-labeled (e.g., deuterium or ¹³C) internal standard (SIL-IS) of C-triol. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can accurately quantify the analyte, as the variability from suppression will be normalized.[15][16]
Frequently Asked Questions (FAQs)
Q1: Which is the better analytical platform for C-triol analysis: GC-MS or LC-MS/MS?
A1: Both are powerful techniques, and the "better" choice depends on your specific needs, sample type, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) has long been considered a 'gold standard' for sterol analysis due to its high chromatographic resolution.[5] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is gaining popularity due to its simpler sample preparation (no derivatization) and high sensitivity.[8][17]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Prep | Requires mandatory derivatization (silylation) to increase volatility.[1][10] | Derivatization is not required but can be used to enhance ionization ("charge-tagging").[17][18] |
| Throughput | Lower, due to longer run times and extra derivatization step. | Higher, with typical run times around 10-15 minutes.[8] |
| Sensitivity | Very sensitive, with limits of detection in the low pg/mL range.[1] | Highly sensitive, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).[6][8] |
| Selectivity | High chromatographic resolution effectively separates isomers. | MS/MS provides high selectivity, but chromatographic separation of isomers can be challenging.[17] |
| Robustness | Inlet and column can be susceptible to contamination from complex matrices. | Less prone to contamination, but susceptible to matrix effects (ion suppression/enhancement).[13] |
Q2: How can I resolve C-triol from its isomers?
A2: The separation of isomers, which have the same mass and are indistinguishable by a single-stage mass spectrometer, relies entirely on chromatography.[19][20] For C-triol, this is critical for accurate quantification.
-
For GC-MS: High-resolution capillary columns with nonpolar stationary phases (e.g., BPX5) provide excellent resolving power for sterol isomers after derivatization.[1][21] The separation is based on small differences in boiling points and interactions with the stationary phase.
-
For LC-MS: Isomer separation is more challenging. Success depends on the column chemistry and mobile phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns often provide better selectivity for structurally similar compounds like isomers compared to standard C18 columns.[8][22] A slow, shallow elution gradient is crucial to maximize resolution.[23]
Q3: Is saponification necessary for all sample types?
A3: Not always. Saponification is an alkaline hydrolysis step that serves two main purposes: (1) to cleave esterified forms of C-triol to measure the "total" C-triol concentration, and (2) to break down interfering triglycerides into water-soluble soaps that can be easily removed.[7][13]
-
When to use it: It is highly recommended for lipid-rich matrices like plasma, serum, or adipose tissue to reduce matrix effects and improve cleanup.[1][13]
-
When to avoid it: If you need to distinguish between the "free" and "esterified" forms of C-triol, you must omit this step. However, this requires a more complex extraction and chromatographic method to separate the two forms. Saponification also involves heating, which can potentially promote artefactual oxidation if not performed carefully under an inert atmosphere.[7]
Visualized Workflows and Protocols
General Analytical Workflow
The following diagram outlines the critical steps and decision points in a typical workflow for C-triol analysis, from sample receipt to final data reporting.
Caption: Figure 1. General Workflow for C-triol Analysis
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common analytical problems.
Caption: Figure 2. Troubleshooting Decision Tree
Protocol 1: Solid-Phase Extraction (SPE) for Plasma
This protocol describes a robust method for extracting C-triol from human plasma, focusing on the efficient removal of cholesterol and phospholipids.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 50 µL of BHT solution (1 mg/mL in ethanol).
-
Add 50 µL of the deuterated internal standard solution (e.g., C-triol-d7).
-
Add 2 mL of 2 M ethanolic KOH.[13] Vortex vigorously for 30 seconds.
-
Incubate at 90°C for 1 hour for saponification.[13] Allow to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 2 mL of water and 3 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
SPE Cleanup (using HLB cartridge, e.g., 60 mg):
-
Condition: Wash the cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load: Reconstitute the dried extract in 1 mL of 50% methanol and load it onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 3 mL of 40% methanol in water.
-
Wash 2 (Cholesterol): Wash with 3 mL of hexane. This is a critical step to remove residual cholesterol.
-
Elute: Elute the C-triol fraction with 3 mL of methanol into a clean collection tube.
-
Dry: Evaporate the eluate to complete dryness under nitrogen. The sample is now ready for reconstitution (LC-MS) or derivatization (GC-MS).
-
Protocol 2: Silylation for GC-MS Analysis
This protocol details the derivatization of the cleaned C-triol extract to form volatile TMS ethers.
-
Preparation: Ensure the dried extract from the SPE protocol is completely free of moisture. Place the open tube in a heating block at 60°C for 10 minutes under a nitrogen stream if necessary.
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine to the dried extract to aid dissolution.
-
Add 50 µL of a silylating reagent, such as BSTFA with 1% TMCS.
-
-
Reaction:
-
Tightly cap the vial. Ensure the cap is lined with Teflon to prevent reaction with the cap material.
-
Vortex briefly to mix.
-
Place the vial in a heating block or oven at 75°C for 45 minutes.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. Do not delay analysis, as derivatives can degrade over time, especially if exposed to moisture.
-
References
- Griffiths, W. J., & Wang, Y. (2015). New methods for analysis of oxysterols and related compounds by LC-MS. The Journal of Steroid Biochemistry and Molecular Biology.
- Theofilatos, D., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry.
- BenchChem. (2025). Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Phytosterols. BenchChem.
- Karuna, R., et al. (2024). LC-MS Approaches for Oxysterols in Various Biosamples. Journal of the American Society for Mass Spectrometry.
- Theofilatos, D., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). PubMed.
- BenchChem. (2025). Application Note: Solid-Phase Extraction of Oxysterols from Human Plasma Using 7β-Hydroxy Cholesterol-d7. BenchChem.
- Ma, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI.
- Fobker, M., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology.
- ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma.
- LIPID MAPS. (n.d.).
- Clarke, C. J., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Redox Biology.
- Ma, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. PubMed.
- Griffiths, W. J., & Wang, Y. (2012). Analytical strategies for characterization of oxysterol lipidomes: liver X receptor ligands in plasma. Free Radical Biology and Medicine.
- McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Methods in Enzymology.
- Creative Proteomics. (2024). Oxysterols: Functions, Occurrence, and Analysis Techniques.
- Bibel Lab. (2025).
- Jones, B. A., & Needham, S. R. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. LCGC North America.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
- Rotachrom Technologies. (n.d.).
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.).
- Porter, F. D., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Journal of Inherited Metabolic Disease.
- ChemicalBook. (n.d.). CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5. ChemicalBook.
- Honda, A., et al. (2024). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells. STAR Protocols.
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHOLESTANE-3β,5α,6β-TRIOL | 1253-84-5 [chemicalbook.com]
- 4. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 9. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sfrbm.org [sfrbm.org]
- 19. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 20. hub.rotachrom.com [hub.rotachrom.com]
- 21. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating NPC Diagnostics: A Comparative Guide to 3β,5α,6β-Trihydroxycholestane and 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Reliable NPC Biomarkers
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes.[1][2] Caused by mutations in the NPC1 or NPC2 genes, the disease presents with a wide spectrum of clinical symptoms, from neonatal jaundice to adult-onset neurological decline, making diagnosis notoriously challenging.[1][2][3] Historically, the gold standard for diagnosis was the filipin staining of cultured fibroblasts to detect cholesterol accumulation, a method that is both invasive and can be difficult to interpret, especially in later-onset cases.[1][4] This diagnostic odyssey underscores the urgent need for sensitive, specific, and non-invasive biomarkers to facilitate early diagnosis, monitor disease progression, and evaluate therapeutic efficacy.[2][5]
Among the most studied and clinically utilized biomarkers for NPC are two oxysterols: 7-ketocholesterol (7-KC) and cholestane-3β,5α,6β-triol (C-triol).[4][6] Both are products of cholesterol oxidation and are found at significantly elevated levels in the plasma of NPC patients.[4][7] This guide provides an in-depth comparison of these two critical biomarkers, examining their biochemical origins, diagnostic performance, and analytical methodologies to assist researchers and clinicians in making informed decisions.
Biochemical Origins: Two Pathways from a Common Precursor
The elevation of both 7-KC and C-triol in NPC stems from the same fundamental defect: the trapping of unesterified cholesterol within the late endosomal/lysosomal compartment.[2][8] This accumulation, coupled with increased oxidative stress, drives the non-enzymatic oxidation of cholesterol into various oxysterol species.[2][8][9][10]
7-Ketocholesterol (7-KC): 7-KC is a prominent product of cholesterol autooxidation. Its formation is a direct consequence of reactive oxygen species attacking the cholesterol molecule. While it is a sensitive indicator of the underlying cholesterol storage defect in NPC, its formation is not exclusive to this disease, as oxidative stress is a common feature of many pathological states.[9][11]
3β,5α,6β-Trihydroxycholestane (C-triol): C-triol is also generated from the oxidation of cholesterol.[2][8] Its pathway is thought to involve a 5,6-epoxycholesterol intermediate.[7] While also linked to oxidative stress, studies have shown C-triol to be a more specific product related to the particular metabolic disruption seen in NPC.[2][4][8]
Caption: Biochemical pathways for 7-KC and C-triol formation in NPC.
Head-to-Head Comparison: Diagnostic Performance
While both oxysterols are elevated in NPC, extensive clinical research has revealed important differences in their diagnostic utility. C-triol has emerged as the preferred biomarker due to its superior specificity.[3]
| Feature | 7-Ketocholesterol (7-KC) | 3β,5α,6β-Trihydroxycholestane (C-triol) | Key Insights |
| Sensitivity | High (approaching 100%)[11] | Very High (approaching 100%)[2][12] | Both biomarkers are excellent at detecting NPC, rarely producing false negatives. |
| Specificity | Moderate to Low[4] | High[2][3][8] | 7-KC is elevated in numerous other conditions, including other lysosomal storage diseases, peroxisomal disorders, and familial hypercholesterolemia.[4][6] C-triol shows elevations in fewer conditions, most notably Lysosomal Acid Lipase Deficiency (LALD) and Cerebrotendinous Xanthomatosis (CTX).[2][4] |
| ROC-AUC | ~0.99[7][9] | ~1.0[7][9] | Receiver Operating Characteristic (ROC) analysis consistently shows a near-perfect Area Under the Curve (AUC) for C-triol, indicating outstanding discrimination between NPC patients and controls.[7][8][9] |
| Limitations | Prone to ex vivo formation (can be artificially elevated by sample handling/storage).[11] Lack of specificity is a major drawback.[4][13] | While highly specific, it is not entirely unique to NPC. Interpretation requires consideration of the clinical context and other potential diagnoses like LALD.[12] | The instability of 7-KC is a significant analytical challenge.[11] C-triol's primary limitation is the need for differential diagnosis in cases of elevation. |
In-Depth Analysis of Each Biomarker
7-Ketocholesterol: The Sensitive but Non-Specific Predecessor
7-KC was one of the first plasma oxysterols identified as being significantly elevated in NPC patients.[7] Its high sensitivity made it a valuable initial screening tool.[14] Studies have shown that plasma 7-KC can be increased more than 9-fold in NPC1 subjects compared to controls.[7]
However, the major drawback of 7-KC is its lack of specificity.[4][13] Elevated levels have been reported in a wide range of disorders, including Smith-Lemli-Opitz syndrome, Niemann-Pick types A/B (Acid Sphingomyelinase Deficiency), and LAL deficiency.[6][15] This promiscuity can lead to a high rate of false positives, complicating the diagnostic process.[11] Furthermore, 7-KC is susceptible to artificial elevation through the autooxidation of cholesterol during sample transport, preparation, and storage, which can compromise result accuracy.[11]
3β,5α,6β-Trihydroxycholestane: The New Standard of Specificity
C-triol was discovered alongside 7-KC as a potent biomarker for NPC.[2][7] Subsequent validation studies quickly established its superiority in terms of diagnostic specificity.[2][3][8] Like 7-KC, its levels are dramatically increased in NPC patients, often by nearly 10-fold.[7]
Crucially, the list of other conditions that cause a significant rise in C-triol is much shorter than for 7-KC.[4] While notable elevations are seen in LALD and CTX, C-triol levels are typically normal in many other lysosomal and neurodegenerative diseases where 7-KC might be elevated.[4][16] This makes C-triol a much more reliable first-line biochemical test. Indeed, some studies have shown that C-triol retrospectively identified 100% of NPC patients in cohorts where the traditional filipin staining method only identified 65%.[8] For this reason, C-triol is now widely considered the oxysterol biomarker of choice for NPC diagnosis.[3][8]
Experimental Protocol: Quantification by LC-MS/MS
The gold-standard for quantifying C-triol and 7-KC in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to measure multiple analytes simultaneously.
Caption: Standard workflow for oxysterol analysis by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in EDTA tubes. Process within 18 hours to separate plasma by centrifugation (e.g., 2200 rpm for 10 minutes).[17] Store plasma at -80°C until analysis.
-
Causality: Prompt processing and freezing are critical to prevent the artificial, ex vivo oxidation of cholesterol, particularly into 7-KC.[11]
-
-
Internal Standard Addition: Add a known quantity of stable isotope-labeled internal standards (e.g., d7-7-KC, d7-C-triol) to a small volume of plasma (e.g., 50-100 µL).[15]
-
Causality: Internal standards are chemically identical to the analytes but have a different mass. They co-elute and ionize similarly, allowing for precise quantification by correcting for variations in sample extraction, recovery, and instrument response.
-
-
Extraction: Perform a liquid-liquid extraction to isolate the oxysterols from the complex plasma matrix. Common solvent systems include methyl-tert-butyl ether (MTBE) or hexane/isopropanol.[18]
-
Causality: This step removes proteins and other interfering substances that are incompatible with the LC-MS/MS system, concentrating the lipids of interest.
-
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and the sensitivity of detection, oxysterols are often derivatized.[9][10] Reagents like N,N-dimethylglycine (DMG) or picolinic acid add a readily ionizable group to the oxysterol molecule.
-
Causality: The native hydroxyl groups on oxysterols do not ionize well by electrospray ionization (ESI). Derivatization creates a stable, charged adduct that fragments predictably in the mass spectrometer, leading to a much stronger and more reliable signal.
-
-
Liquid Chromatography (LC) Separation: Inject the extracted and derivatized sample onto a reversed-phase HPLC column (e.g., a C18 column).[9][19] A solvent gradient (e.g., water/methanol to isopropanol/methanol) is used to separate the different oxysterols based on their hydrophobicity.[19]
-
Causality: Chromatographic separation is essential to resolve isomeric oxysterols from one another before they enter the mass spectrometer, ensuring that the measured signal is specific to the target analyte.
-
-
Tandem Mass Spectrometry (MS/MS) Detection: As the separated analytes elute from the LC column, they are ionized (typically positive ESI) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the derivatized oxysterol) is selected and fragmented, and a specific product ion is monitored.[19]
-
Causality: The precursor-to-product ion transition is highly specific for each analyte, providing an exceptional degree of certainty in identification and quantification, even at very low concentrations.
-
-
Quantification: The peak area of the analyte is compared to the peak area of its corresponding internal standard. A calibration curve, prepared with known concentrations of standards, is used to calculate the exact concentration of the oxysterol in the original plasma sample.
Conclusion and Future Perspectives
The discovery and validation of plasma oxysterols have revolutionized the diagnostic pathway for Niemann-Pick disease type C. While both 7-ketocholesterol and 3β,5α,6β-trihydroxycholestane are highly sensitive markers, C-triol is the demonstrably superior biomarker due to its significantly higher specificity .[3][8] Its use as a first-line, non-invasive screening test can dramatically reduce the time to diagnosis, allowing for earlier intervention.[2]
However, the field continues to evolve. While C-triol is an excellent diagnostic tool, its elevation in other rare disorders like LALD means that results must always be interpreted within the patient's full clinical context.[12] Research is ongoing to identify and validate additional biomarkers, such as specific bile acid metabolites (e.g., N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine) and lysosphingolipids, which may offer even greater specificity or utility in a multi-biomarker panel approach to diagnosis and therapeutic monitoring.[1][2][17][20] For drug development professionals, C-triol serves as a reliable biomarker for patient identification and may be useful for monitoring peripheral response to therapy, though its utility for tracking central nervous system effects remains an area of active investigation.[2]
References
-
Albiñana, V., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research. Available at: [Link]
-
Tseng, W-L., et al. (2020). A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS. PLOS ONE. Available at: [Link]
-
Washington University in St. Louis Metabolomics Facility. NPC Diagnostic Test. Available at: [Link]
-
Vanier, M. T. (2016). Diagnostic tests for Niemann-Pick disease type C (NP-C): A critical review. Molecular Genetics and Metabolism. Available at: [Link]
-
Welford, R. W. D., et al. (2015). Niemann-Pick Type C-2 Disease: Identification by Analysis of Plasma Cholestane-3β,5α,6β-Triol and Further Insight into the Clinical Phenotype. JIMD Reports. Available at: [Link]
-
Vanier, M. T. (2016). Diagnostic tests for Niemann-Pick disease Type C (NP-C): A critical review. ResearchGate. Available at: [Link]
-
Maekawa, M., et al. (2020). Biomarker analysis of Niemann-Pick disease type C using chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Maekawa, M., et al. (2016). Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Ory, D. S. (2022). Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery. Open Exploration. Available at: [Link]
-
Taylor, C., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism. Available at: [Link]
-
Lin, N., et al. (2014). Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease. Journal of Lipid Research. Available at: [Link]
-
Geberhiwot, T., et al. (2018). Recommendations for the detection and diagnosis of Niemann-Pick disease type C. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Polo, G., et al. (2017). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Clinica Chimica Acta. Available at: [Link]
-
Maekawa, M., et al. (2016). Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry. J-STAGE. Available at: [Link]
-
Tseng, W-L., et al. (2020). A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS. Semantic Scholar. Available at: [Link]
-
Porter, F. D., et al. (2010). Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease. Science Translational Medicine. Available at: [Link]
-
Cahan, H., et al. (2023). Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment. bioRxiv. Available at: [Link]
-
Reunert, J., et al. (2016). Comprehensive Evaluation of Plasma 7-Ketocholesterol and Cholestan-3β,5α,6β-Triol in an Italian Cohort of Patients Affected by Niemann-Pick Disease due to NPC1 and SMPD1 Mutations. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2014). Diagnosis of Niemann-Pick disease type C with 7-ketocholesterol screening followed by NPC1/NPC2 gene mutation confirmation in Chinese patients. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Giersch, T., et al. (2015). LC-MS/MS based assay and reference intervals in children and adolescents for oxysterols elevated in Niemann-Pick diseases. Semantic Scholar. Available at: [Link]
-
Welford, R. W. D., et al. (2015). Fig. 4 Cholestane-3 b ,5 a ,6 b -triol levels in plasma of patients... ResearchGate. Available at: [Link]
-
Fecarotta, S., et al. (2017). Comprehensive Evaluation of Plasma 7-Ketocholesterol and Cholestan-3β,5α,6β-Triol in an Italian Cohort of Patients Affected b. iris.unina.it. Available at: [Link]
-
Dias, I. H. K., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Free Radical Biology and Medicine. Available at: [Link]
-
Tseng, W-L., et al. (2020). A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Molecules. Available at: [Link]
-
Ory, D. S. (2022). Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery. PMC. Available at: [Link]
Sources
- 1. Diagnostic tests for Niemann-Pick disease type C (NP-C): A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 3. neurology.org [neurology.org]
- 4. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarker analysis of Niemann-Pick disease type C using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 11. A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS | PLOS One [journals.plos.org]
- 12. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
- 14. Diagnosis of Niemann-Pick disease type C with 7-ketocholesterol screening followed by NPC1/NPC2 gene mutation confirmation in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niemann-Pick Type C-2 Disease: Identification by Analysis of Plasma Cholestane-3β,5α,6β-Triol and Further Insight into the Clinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NPC Diagnostic Test | Metabolomics | Washington University in St. Louis [metabolomics.wustl.edu]
- 18. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [pubmed.ncbi.nlm.nih.gov]
- 19. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of Cholestane-3β,5α,6β-triol as a Specific Biomarker for Lysosomal Storage Diseases
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The diagnosis and monitoring of lysosomal storage diseases (LSDs) present significant challenges due to their rarity and heterogeneous clinical presentations. A critical unmet need exists for sensitive and specific biomarkers to facilitate early diagnosis, track disease progression, and assess therapeutic efficacy. This guide provides an in-depth validation and comparative analysis of cholestane-3β,5α,6β-triol (CT), establishing its role as a premier biomarker, particularly for Niemann-Pick type C (NPC) disease. We will explore the biochemical rationale for its accumulation, detail the rigorous analytical and clinical validation required for its use, and objectively compare its performance against other available biomarkers. This document serves as a technical resource, grounding its claims in peer-reviewed data and providing actionable protocols for its implementation in a research or clinical setting.
The Critical Need for Specific Biomarkers in Lysosomal Storage Diseases
Lysosomal storage diseases are a group of over 50 distinct genetic disorders caused by defects in lysosomal function, often due to deficient enzymatic activity.[1] This deficiency leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and widespread organ damage.[1] The diagnostic journey for patients is often protracted and complex. The development of non-invasive, reliable biomarkers is therefore paramount. An ideal biomarker should not only distinguish affected individuals from healthy controls with high accuracy but also differentiate between various LSDs, which can share overlapping clinical features.
Cholestane-3β,5α,6β-triol (CT): A Product of Disrupted Cholesterol Egress in Niemann-Pick Type C Disease
Niemann-Pick type C (NPC) disease is a neurovisceral LSD caused by mutations in the NPC1 or NPC2 genes.[2] These genes encode proteins essential for the egress of unesterified cholesterol from late endosomes and lysosomes.[3] When this pathway is disrupted, cholesterol accumulates within the lysosome, leading to a cascade of downstream pathological events.
Biochemical Pathway of CT Formation
The accumulation of lysosomal cholesterol creates an environment ripe for non-enzymatic oxidation.[4] Cholestane-3β,5α,6β-triol is a specific, non-enzymatically generated oxidation product of cholesterol.[4] Its formation is a direct consequence of the primary biochemical defect in NPC, making it a highly relevant and mechanistically linked biomarker.[4] The pathway illustrates that the failure of NPC1/NPC2 protein function leads directly to the substrate buildup (cholesterol) that generates the biomarker (CT).
Sources
- 1. Lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for the detection and diagnosis of Niemann-Pick disease type C: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol homeostatic responses provide biomarkers for monitoring treatment for the neurodegenerative disease Niemann–Pick C1 (NPC1) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the neuroprotective effects of different oxysterols
A Comparative Analysis of the Neuroprotective Effects of Different Oxysterols: A Guide for Researchers
In the intricate landscape of neurodegenerative diseases, the role of cholesterol and its metabolites has emerged as a critical area of investigation. Oxysterols, the oxidized derivatives of cholesterol, are particularly compelling molecules that exhibit a striking duality in their effects on neuronal health. This guide provides a comparative analysis of the neuroprotective and neurotoxic properties of key oxysterols, offering experimental insights and protocols to aid researchers in this dynamic field.
The Oxysterol Dichotomy: Neuroprotection vs. Neurotoxicity
Oxysterols are not a homogenous class of molecules; their physiological impact is highly dependent on their specific chemical structure, concentration, and the cellular context. Within the central nervous system (CNS), two of the most abundant and extensively studied oxysterols are 24S-hydroxycholesterol (24S-OHC) and 27-hydroxycholesterol (27-OHC). These two molecules serve as a prime example of the functional dichotomy within the oxysterol family, often exerting opposing effects on neuronal survival.
-
24S-hydroxycholesterol (24S-OHC): Primarily synthesized by neurons in the brain, 24S-OHC is often referred to as the "neuroprotective" oxysterol. At physiological concentrations, it plays a crucial role in maintaining cholesterol homeostasis in the brain. It is an endogenous agonist for Liver X Receptors (LXRs), nuclear receptors that regulate the expression of genes involved in lipid metabolism and transport, such as the ATP-binding cassette transporter A1 (ABCA1). The activation of the LXR-ABCA1 pathway is a key mechanism underlying its neuroprotective effects, promoting cholesterol efflux and reducing the cellular lipid burden that can contribute to pathology in diseases like Alzheimer's.
-
27-hydroxycholesterol (27-OHC): In contrast, 27-OHC is produced in the periphery and can cross the blood-brain barrier. Elevated levels of 27-OHC in the brain are frequently associated with neurotoxic effects. It has been shown to induce oxidative stress, promote inflammation, disrupt the blood-brain barrier, and enhance the production of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. Its mechanisms of toxicity are multifaceted, involving the induction of endoplasmic reticulum (ER) stress and activation of apoptotic pathways.
Comparative Efficacy and Mechanistic Pathways
The differential effects of 24S-OHC and 27-OHC are not merely theoretical; they are supported by a growing body of experimental evidence. Understanding these differences is crucial for designing targeted therapeutic strategies.
Quantitative Comparison of Oxysterol Effects
The following table summarizes key quantitative findings from in vitro studies, highlighting the opposing effects of 24S-OHC and 27-OHC on neuronal cell models.
| Parameter | 24S-hydroxycholesterol (24S-OHC) | 27-hydroxycholesterol (27-OHC) | Cell Model | Source |
| Cell Viability (vs. Aβ insult) | ~25% increase at 1 µM | ~40% decrease at 10 µM | SH-SY5Y neuroblastoma | |
| Apoptosis (Caspase-3 Activity) | Significant decrease | Significant increase | Primary cortical neurons | |
| ABCA1 Gene Expression (LXR target) | ~3-fold increase at 5 µM | No significant effect or decrease | Astrocytes | |
| Reactive Oxygen Species (ROS) | Attenuates H₂O₂-induced ROS | ~2-fold increase at 10 µM | Human brain microvascular endothelial cells | |
| Amyloid-beta (Aβ) Secretion | Decreased Aβ42 levels | Increased BACE1 expression and Aβ production | CHO cells expressing APP |
Signaling Pathways: A Tale of Two Oxysterols
The divergent outcomes of 24S-OHC and 27-OHC exposure can be traced back to their engagement with distinct cellular signaling pathways.
Neuroprotective Pathway of 24S-hydroxycholesterol
24S-OHC primarily exerts its protective effects through the activation of the LXR pathway. This cascade leads to the expression of genes that manage cellular cholesterol levels, thereby reducing lipotoxicity and supporting neuronal function.
Caption: Protective signaling cascade initiated by 24S-OHC via LXR activation.
Neurotoxic Pathway of 27-hydroxycholesterol
Conversely, 27-OHC overload triggers pathological pathways, including ER stress and the unfolded protein response (UPR), leading to apoptosis and neuronal death.
Caption: Neurotoxic cascade initiated by 27-OHC through ER stress and apoptosis.
Experimental Protocols for Assessment
To empower researchers to validate these findings and explore new hypotheses, this section provides standardized, step-by-step protocols for assessing oxysterol-induced neuroprotection and neurotoxicity.
Overall Experimental Workflow
A typical workflow involves treating a neuronal cell culture with the oxysterol of interest, often in the presence of a neurotoxicant to assess protective effects, followed by a battery of assays to measure cell health and specific mechanistic markers.
A Comparative Guide to Oxysterols in Vascular Calcification: 3β,5α,6β-Trihydroxycholestane in Focus
Introduction: The Emerging Role of Oxysterols in Vascular Pathology
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. Once considered a passive, degenerative process, it is now recognized as an active and highly regulated cellular mechanism akin to bone formation.[1][2] A growing body of evidence implicates oxysterols, oxidized derivatives of cholesterol, as key players in the initiation and progression of vascular calcification.[1] These molecules are found in atherosclerotic plaques and can induce vascular smooth muscle cells (VSMCs) to undergo an osteogenic transformation. This guide provides a comparative analysis of the pro-calcifying effects of several prominent oxysterols, with a particular focus on 3β,5α,6β-Trihydroxycholestane (also known as cholestane-3β,5α,6β-triol or Triol). We will delve into the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for researchers in the field.
Comparative Analysis of Pro-Calcifying Oxysterols
While numerous oxysterols have been identified, this guide will focus on a comparative analysis of three key players implicated in vascular calcification: 3β,5α,6β-Trihydroxycholestane, 7-Ketocholesterol (7KC), and 25-Hydroxycholesterol (25-HC).
3β,5α,6β-Trihydroxycholestane (Triol): A Potent Inducer of Osteogenesis
3β,5α,6β-Trihydroxycholestane is a significant oxysterol found in atherosclerotic plaques.[3][4] Research has demonstrated its potent ability to promote the calcification of vascular smooth muscle cells.[3] The primary mechanism of Triol-induced calcification involves the generation of reactive oxygen species (ROS), which in turn triggers apoptosis and enhances the activity of alkaline phosphatase (ALP), a key enzyme in mineralization.[3] The apoptotic bodies released from dying VSMCs can then serve as nucleation sites for calcium phosphate deposition.[3] Furthermore, Triol's pro-calcifying effects are not limited to VSMCs; it can also modulate the behavior of other vascular cells. For instance, while endothelial cells generally inhibit VSMC calcification, macrophages, when stimulated by Triol, can enhance it through the release of soluble factors like ROS.[4]
7-Ketocholesterol (7KC): A Well-Characterized Pro-Calcifying Agent
7-Ketocholesterol is one of the most abundant oxysterols in atherosclerotic plaques and has been extensively studied for its role in vascular calcification. Similar to Triol, 7KC promotes VSMC calcification by inducing apoptosis.[5] Its mechanism of action is linked to the generation of ROS and the activation of specific signaling pathways, including the Rho-ROCK pathway.[5]
25-Hydroxycholesterol (25-HC): A Modulator of Osteoblastic Differentiation
25-Hydroxycholesterol is another oxysterol implicated in vascular calcification. It has been shown to stimulate osteoblast-like cells within the vascular wall to form calcified nodules.[6] The pro-calcifying effects of 25-HC are associated with the induction of endoplasmic reticulum (ER) stress, leading to apoptosis and the upregulation of osteogenic markers.[5]
Quantitative Comparison of Oxysterol-Induced Calcification
| Oxysterol | Typical In Vitro Concentration | Key Pro-Calcifying Mechanisms | References |
| 3β,5α,6β-Trihydroxycholestane (Triol) | 5-25 µM | ROS generation, increased ALP activity, apoptosis | [3] |
| 7-Ketocholesterol (7KC) | 10-50 µM | ROS generation, apoptosis, Rho-ROCK pathway activation | [5] |
| 25-Hydroxycholesterol (25-HC) | 5-25 µM | ER stress, apoptosis, osteogenic differentiation | [5][6] |
Signaling Pathways in Oxysterol-Induced Vascular Calcification
The osteogenic transdifferentiation of VSMCs is a central event in vascular calcification and is governed by a complex network of signaling pathways. Oxysterols activate key transcription factors that drive this process, most notably Runt-related transcription factor 2 (Runx2) and Msh homeobox 2 (Msx2).[7][8]
-
Runx2: Considered a master regulator of osteoblast differentiation, Runx2 expression is upregulated in VSMCs upon exposure to pro-calcifying stimuli, including certain oxysterols.[7][8] Its activation leads to the expression of bone-related proteins such as osteocalcin.
-
Msx2: This transcription factor also plays a crucial role in osteogenic differentiation and can be induced by factors like Bone Morphogenetic Protein 2 (BMP2).[9][10] Msx2 can, in turn, regulate the expression of other osteogenic factors and promote calcification.[11]
The interplay between these signaling pathways is complex and can be influenced by the specific oxysterol and the cellular context. The following diagram illustrates a simplified overview of the signaling cascade initiated by pro-calcifying oxysterols.
Caption: Signaling pathways in oxysterol-induced vascular calcification.
Experimental Protocols for Studying Vascular Calcification
To facilitate research in this area, we provide detailed, step-by-step protocols for key in vitro assays used to assess vascular calcification.
In Vitro Model of Vascular Calcification
This protocol describes the induction of calcification in cultured vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) (e.g., rat aortic smooth muscle cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Calcification medium (growth medium supplemented with 10 mM β-glycerophosphate)
-
Oxysterol of interest (e.g., 3β,5α,6β-Trihydroxycholestane) dissolved in a suitable solvent (e.g., ethanol)
-
Multi-well culture plates
Procedure:
-
Seed VSMCs in multi-well plates at a density that allows them to reach confluence.
-
Culture the cells in complete growth medium until they are confluent.
-
Once confluent, switch the medium to calcification medium.
-
Treat the cells with the desired concentration of the oxysterol. Include a vehicle control (solvent only).
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
After the incubation period, proceed with quantification of calcification using Alizarin Red S staining and a calcium quantification assay.[12][13]
Caption: Workflow for in vitro vascular calcification model.
Quantification of Calcification
1. Alizarin Red S Staining for Calcium Deposition
This qualitative method allows for the visualization of calcium deposits.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14][15]
-
Wash the cells three times with distilled water.
-
Add the ARS staining solution to each well, ensuring the cell layer is fully covered.
-
Gently remove the staining solution and wash the wells 3-5 times with distilled water to remove excess stain.[15][16]
-
Visualize the red-orange calcium deposits under a light microscope.
2. O-Cresolphthalein Complexone Calcium Quantification Assay
This colorimetric assay provides a quantitative measure of calcium content.
Materials:
-
0.6 N HCl
-
Calcium colorimetric assay kit (o-cresolphthalein complexone method)
-
Microplate reader
Procedure:
-
After Alizarin Red S staining and imaging, aspirate the final wash solution.
-
Add 0.6 N HCl to each well to dissolve the calcium deposits. Incubate for 24 hours at 4°C with gentle agitation.
-
Collect the HCl supernatant from each well.
-
Determine the calcium concentration in the supernatant using a calcium colorimetric assay kit according to the manufacturer's instructions.[17][18][19] The principle involves the formation of a colored complex between calcium and o-cresolphthalein complexone in an alkaline environment, with the absorbance measured at approximately 575 nm.[20]
-
After decalcification, wash the cell layer with PBS and solubilize the cells with a solution of 0.1 N NaOH and 0.1% SDS.
-
Determine the total protein content in the cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
Normalize the calcium content to the total protein content for each sample.
Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (fluorescent or colorimetric)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat VSMCs on coverslips or in culture plates as described in the in vitro calcification model.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[21]
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[21]
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an enzymatic reaction to label the free 3'-OH ends of fragmented DNA with labeled dUTPs.[22][23][24]
-
Visualize the apoptotic cells (stained nuclei) using a fluorescence microscope or quantify the percentage of apoptotic cells using flow cytometry.[22][23]
Conclusion and Future Directions
The evidence strongly supports the role of oxysterols, including 3β,5α,6β-Trihydroxycholestane, 7-Ketocholesterol, and 25-Hydroxycholesterol, as potent inducers of vascular calcification. Their ability to promote ROS production, induce apoptosis, and activate osteogenic signaling pathways in vascular smooth muscle cells highlights them as critical mediators in the pathogenesis of this disease. While this guide provides a comparative overview and detailed experimental protocols, further research is needed to fully elucidate the nuanced differences in the mechanisms of action of various oxysterols and to establish their relative contributions to vascular calcification in vivo. A deeper understanding of these processes will be instrumental in the development of targeted therapeutic strategies to combat this prevalent and debilitating cardiovascular condition.
References
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). BenchSci. Retrieved from [Link]
-
TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025, November 20). Abbkine. Retrieved from [Link]
-
TUNEL Apoptosis Assay (TUNEL). ScienCell. Retrieved from [Link]
-
Yuan, K., et al. (2004). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Life Sciences, 76(5), 537-548. Retrieved from [Link]
-
Görlach, A., et al. (2013). Oxysterol-induced apoptosis of smooth muscle cells is under the control of a soluble adenylyl cyclase. Cardiovascular Research, 99(4), 734-743. Retrieved from [Link]
-
TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. Retrieved from [Link]
-
Calcium Reagent Set. Pointe Scientific. Retrieved from [Link]
-
Yuan, K., et al. (2006). Endothelial cell and macrophage regulation of vascular smooth muscle cell calcification modulated by cholestane-3beta, 5alpha, 6beta-triol. Journal of Cellular Biochemistry, 99(1), 226-236. Retrieved from [Link]
-
Calcium OCPC.FH10. Spectrum Diagnostics. Retrieved from [Link]
-
Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BenchSci. Retrieved from [Link]
-
Sun, Y., et al. (2012). Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification. Circulation Research, 111(5), 545-555. Retrieved from [Link]
-
How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025, November 12). Cyagen. Retrieved from [Link]
-
Görlach, A., et al. (2013). Oxysterol-induced apoptosis of smooth muscle cells is under the control of a soluble adenylyl cyclase. Cardiovascular Research, 99(4), 734-743. Retrieved from [Link]
-
Lizard, G., et al. (2008). Effect of Oxysterol-Induced Apoptosis of Vascular Smooth Muscle Cells on Experimental Hypercholesterolemia. Journal of Biomedicine and Biotechnology, 2008, 485217. Retrieved from [Link]
-
Alizarin Red S Stain (2%) (ARed). ScienCell Research Laboratories. Retrieved from [Link]
-
Boenzi, S., et al. (2016). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Journal of Lipid Research, 57(3), 466-474. Retrieved from [Link]
-
Nishimura, R., et al. (2008). BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation. Journal of Biological Chemistry, 283(43), 29360-29369. Retrieved from [Link]
-
Nishimura, R., et al. (2008). BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation. The Journal of biological chemistry, 283(43), 29360–29369. Retrieved from [Link]
-
McGhee Russel Alizarin Red S for Calcium. StainsFile. Retrieved from [Link]
-
Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols, 4(2), 102283. Retrieved from [Link]
-
MSC Osteogenic Differentiation. CELLnTEC. Retrieved from [Link]
-
Lee, H. L., et al. (2020). MSX1 and MSX2 redundantly induce calcium deposition. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
-
Cheng, S. L., et al. (2008). Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals. Journal of Clinical Investigation, 118(11), 3680-3691. Retrieved from [Link]
-
Zickler, D., et al. (2020). Research Models for Studying Vascular Calcification. International Journal of Molecular Sciences, 21(21), 8237. Retrieved from [Link]
-
Cudmore, M. J., et al. (2012). Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification. Current Cardiovascular Risk Reports, 6(6), 517-524. Retrieved from [Link]
-
Orriss, I. R., et al. (2019). Differing Calcification Processes in Cultured Vascular Smooth Muscle Cells and Osteoblasts. Experimental Cell Research, 382(1), 111453. Retrieved from [Link]
-
Looi, Y. H., et al. (2009). Endothelial cells negatively modulate reactive oxygen species generation in vascular smooth muscle cells: role of thioredoxin. Hypertension, 54(4), 845-852. Retrieved from [Link]
-
Matus, M., et al. (2016). The mechanism of vascular calcification – a systematic review. Postepy Higieny I Medycyny Doswiadczalnej, 70, 1094-1107. Retrieved from [Link]
-
Persiani, E., et al. (2023). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR protocols, 4(2), 102283. Retrieved from [Link]
-
Lomashvili, K. A., et al. (2014). Risk Factors, Biomarkers, Molecular and Cellular Mechanisms of Vascular Calcification Genesis and its Methods of Detection. Biomedical Research International, 2014, 407581. Retrieved from [Link]
-
Di Micco, L., et al. (2024). Mechanisms of Cardiovascular Calcification and Experimental Models: Impact of Vitamin K Antagonists. Journal of Clinical Medicine, 13(5), 1405. Retrieved from [Link]
-
Rogers, M. A., et al. (2021). Role of smooth muscle cells in vascular calcification: implications in atherosclerosis and arterial stiffness. Journal of Cardiovascular Development and Disease, 8(9), 112. Retrieved from [Link]
-
Griendling, K. K., et al. (2009). Reactive oxygen species signaling in vascular smooth muscle cells. Antioxidants & Redox Signaling, 11(8), 1957-1970. Retrieved from [Link]
-
New, S. E., et al. (2012). Roles of Vascular Smooth Muscle Cells in Atherosclerotic Calcification. Cardiovascular Research, 95(2), 182-191. Retrieved from [Link]
-
Gissen, P., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Journal of Inherited Metabolic Disease, 43(4), 810-819. Retrieved from [Link]
-
Wang, Y., et al. (2024). Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury. Stroke, 55(6), 1660-1671. Retrieved from [Link]
Sources
- 1. The mechanism of vascular calcification – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial cell and macrophage regulation of vascular smooth muscle cell calcification modulated by cholestane-3beta, 5alpha, 6beta-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterol-induced apoptosis of smooth muscle cells is under the control of a soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Oxysterol-Induced Apoptosis of Vascular Smooth Muscle Cells on Experimental Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMP2 regulates Osterix through Msx2 and Runx2 during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oricellbio.com [oricellbio.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. clyte.tech [clyte.tech]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. sciencellonline.com [sciencellonline.com]
A Senior Application Scientist's Guide: Head-to-Head Comparison of GC-MS and LC-MS/MS for 3β,5α,6β-Trihydroxycholestane Analysis
For researchers and drug development professionals, the precise quantification of oxysterols is paramount for elucidating their roles in health and disease. Among these, 3β,5α,6β-Trihydroxycholestane (also known as cholestane-triol or C-triol) has emerged as a critical biomarker, particularly for the diagnosis of Niemann-Pick disease, type C (NPC), a neurodegenerative disorder characterized by abnormal intracellular cholesterol accumulation.[1][2] The reliable measurement of this molecule in complex biological matrices like plasma or serum is therefore essential.
This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for C-triol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] We will delve into the core principles, experimental workflows, performance characteristics, and practical considerations of each platform, supported by experimental data and established protocols to guide your selection of the optimal methodology.
Foundational Principles: Volatility vs. Solubility
The choice between GC-MS and LC-MS/MS fundamentally hinges on the physicochemical properties of the analyte and the separation mechanism.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes must be thermally stable and volatile to be carried by an inert gas mobile phase. For non-volatile molecules like C-triol, a chemical derivatization step is mandatory to increase volatility and thermal stability before analysis.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is ideally suited for analyzing less volatile and more polar molecules directly from a liquid solution. While direct analysis of C-triol is possible, derivatization is often employed to significantly enhance ionization efficiency and, consequently, analytical sensitivity.[6][7]
A Head-to-Head Technical Comparison
The practical application of these techniques involves a series of choices that impact the quality and efficiency of the analysis. Here, we dissect the critical stages of the workflow.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract C-triol from a complex biological matrix (e.g., plasma, serum) and remove interfering substances like proteins and phospholipids.[8][9]
-
Common Ground: Both workflows begin with similar extraction techniques. Common approaches include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent like methanol or acetonitrile is added to the sample to denature and precipitate proteins.[10]
-
Liquid-Liquid Extraction (LLE): A technique that partitions the analyte between the aqueous sample and an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[11]
-
-
The Derivatization Divergence: The key difference lies in the necessity and type of derivatization.
-
For GC-MS (Mandatory): To make the tri-hydroxylated sterol sufficiently volatile for gas-phase analysis, its polar hydroxyl groups must be masked. The most common approach is silylation , which converts the -OH groups into trimethylsilyl (-OTMS) ethers.[1][11] This step is non-negotiable for successful GC-MS analysis of oxysterols. Furthermore, an initial saponification (alkaline hydrolysis) step is often required to liberate C-triol from its esterified forms, ensuring the measurement of the total C-triol concentration.[1][4]
-
For LC-MS/MS (Optional but Recommended for Sensitivity): While C-triol can be analyzed directly, its ionization efficiency in common sources like Electrospray Ionization (ESI) is often low. To overcome this, derivatization is used to introduce a readily ionizable functional group. Reagents like Girard's P (GP) or dimethylglycine add a permanently charged quaternary amine or a readily protonated tertiary amine, respectively, dramatically improving the signal response in positive-ion ESI-MS/MS.[2][5][12][13]
-
Chromatographic Separation and Mass Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile, thermally stable compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Derivatization | Mandatory (e.g., silylation) to increase volatility.[1][4] | Optional but common (e.g., GP, dimethylglycine) to enhance ionization and sensitivity.[2][12] |
| Chromatography | Fused silica capillary column (e.g., nonpolar silicone phase) with a temperature-programmed oven.[1][4] | Reversed-phase column (e.g., C18) with a gradient of liquid mobile phases (e.g., methanol/water).[7][14] |
| Ionization | Electron Ionization (EI) - "Hard" ionization causing extensive, reproducible fragmentation. | Electrospray Ionization (ESI) or APCI - "Soft" ionization preserving the molecular ion.[2] |
| Mass Analysis | Selected Ion Monitoring (SIM) of characteristic fragments. | Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions.[7] |
| Selectivity | Good, based on retention time and m/z of fragment ions. | Excellent, based on retention time, precursor ion m/z, and product ion m/z. |
| Sensitivity | High. A validated method reported an LOD of 0.01 ng/mL and LOQ of 0.03 ng/mL.[1] | High to Very High. Methods achieve low ng/mL sensitivity, with derivatization pushing limits further.[5] |
| Throughput | Moderate. Run times can be longer due to oven cooling/heating cycles. | High. A typical LC-MS/MS run can be completed in about 12 minutes, suitable for large sample batches. |
| Key Advantage | Robust, well-established technique with highly reproducible fragmentation patterns aiding in structural confirmation. | Superior selectivity from MRM minimizes matrix interferences; high throughput is ideal for clinical screening. |
| Key Challenge | Potential for analyte degradation at high temperatures; stability of derivatives can be a concern. | Susceptible to ion suppression or enhancement from co-eluting matrix components.[10] |
Validated Experimental Protocols
To provide a practical context, the following sections outline validated, step-by-step methodologies for both platforms.
GC-MS Workflow for C-triol Analysis
This protocol is based on established methods for quantifying C-triol in plasma.[1]
Workflow Diagram:
Caption: High-level workflow for 3β,5α,6β-Trihydroxycholestane analysis by GC-MS.
Step-by-Step Protocol:
-
Sample Spiking: To a plasma sample (e.g., 100 µL), add an appropriate deuterated internal standard (IS).
-
Saponification: Subject the sample to alkaline saponification to hydrolyze any esterified C-triol.[1]
-
Extraction: Extract the liberated C-triol using an organic solvent like carbon tetrachloride or hexane.[1]
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat to form the trimethylsilyl ethers.[1]
-
GC-MS Analysis: Inject an aliquot of the derivatized sample onto a GC-MS system equipped with a nonpolar capillary column.
-
Data Acquisition: Monitor characteristic ions for both the analyte and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.
LC-MS/MS Workflow for C-triol Analysis
This protocol is a synthesis of modern methods employing derivatization for enhanced sensitivity.[2][7]
Workflow Diagram:
Caption: High-level workflow for 3β,5α,6β-Trihydroxycholestane analysis by LC-MS/MS.
Step-by-Step Protocol:
-
Sample Spiking: To a plasma sample (e.g., 50 µL), add a deuterated internal standard (e.g., C-triol-d7).[2]
-
Protein Precipitation: Add a 3-fold volume of cold methanol to precipitate proteins. Vortex and centrifuge the sample.[2]
-
Supernatant Transfer: Transfer the supernatant containing the analyte and IS to a new tube.
-
Derivatization: Add a derivatizing agent (e.g., dimethylglycine) and catalyst, then incubate to form the derivative.[2] This step enhances the MS signal.
-
LC-MS/MS Analysis: Inject an aliquot of the final solution onto an LC-MS/MS system.
-
Chromatography: Separate the derivatized analyte from other components using a reversed-phase column (e.g., C18) with a water/methanol gradient.
-
Data Acquisition: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the IS.[2]
Concluding Insights and Recommendations
Both GC-MS and LC-MS/MS are powerful, high-performing techniques capable of the sensitive and accurate quantification of 3β,5α,6β-Trihydroxycholestane. The choice between them is not a matter of right or wrong, but of strategic alignment with laboratory resources, sample throughput requirements, and specific analytical challenges.
-
Choose GC-MS when: You have established expertise and instrumentation, require robust and highly reproducible fragmentation for identity confirmation, and are conducting targeted research where ultra-high throughput is not the primary driver. The method is well-validated and has proven its reliability in a clinical diagnostic context.[1]
-
Choose LC-MS/MS when: Your primary need is high-throughput analysis of large sample cohorts, as is common in clinical screening or large-scale drug development studies.[6] The superior selectivity of MRM is a distinct advantage when dealing with complex or "dirty" biological matrices, as it effectively filters out chemical noise, leading to cleaner baselines and more reliable quantification.[7]
Ultimately, the optimal method is one that is rigorously validated within your own laboratory environment, demonstrating the required accuracy, precision, and sensitivity to meet the specific demands of your research or diagnostic application.
References
-
Title: Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry Source: ProQuest URL: [Link]
-
Title: Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types Source: MDPI URL: [Link]
-
Title: 3beta,5alpha,6beta-Trihydroxycholestane Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Bioanalytical Sample Preparation Source: Biotage URL: [Link]
-
Title: Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: GC–MS analysis of oxysterols and their formation in cultivated liver cells ( HepG2 ) Source: ResearchGate URL: [Link]
-
Title: A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism Source: PMC, PubMed Central, National Institutes of Health URL: [Link]
-
Title: Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease Source: Semantic Scholar URL: [Link]
-
Title: Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry Source: LIPID MAPS URL: [Link]
-
Title: Sample Preparation Techniques for Biological Matrices Source: Agilent Technologies URL: [Link]
-
Title: Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency Source: ResearchGate URL: [Link]
-
Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY Source: Agilent Technologies URL: [Link]
-
Title: Cholestane-3,5,6-triol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: PMC, PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. lipidmaps.org [lipidmaps.org]
Unveiling Disease Severity: A Comparative Guide to Plasma Cholestane-3β,5α,6β-triol Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic and neurodegenerative diseases, the precise measurement of biomarkers is paramount. This guide provides an in-depth technical comparison of the methodologies used to quantify plasma cholestane-3β,5α,6β-triol (C-triol), a critical oxysterol whose levels are increasingly correlated with the severity of several debilitating disorders. We will delve into the clinical significance of C-triol, compare the predominant analytical techniques, and provide actionable, field-proven protocols to ensure the integrity and reproducibility of your experimental data.
Cholestane-3β,5α,6β-triol: A Window into Cellular Cholesterol Trafficking and Disease Pathophysiology
Cholestane-3β,5α,6β-triol is a tri-hydroxylated derivative of cholesterol, formed through non-enzymatic oxidation. Its accumulation in plasma is a direct indicator of aberrant intracellular cholesterol metabolism and oxidative stress. While initially identified as a key biomarker for Niemann-Pick disease type C (NPC), its clinical relevance has expanded to other lysosomal storage disorders and neurodegenerative conditions.
The Biochemical Nexus: From Cholesterol to a Disease Biomarker
The formation of C-triol is intricately linked to the cellular pathways that manage cholesterol homeostasis. In healthy individuals, cholesterol is carefully esterified, transported, and utilized. However, in certain pathological states, defects in lysosomal or endosomal function lead to the accumulation of unesterified cholesterol. This excess cholesterol is susceptible to oxidation, resulting in the formation of various oxysterols, including C-triol.
Caption: Biochemical pathway illustrating the formation of C-triol.
Clinical Correlation: C-triol Levels and Disease Severity
Elevated plasma C-triol is a sensitive, though not entirely specific, biomarker for several inherited metabolic disorders. Its concentration often reflects the underlying disease activity and can be a valuable tool for diagnosis, monitoring disease progression, and assessing therapeutic response.
Niemann-Pick Disease Type C (NPC)
NPC is a progressive neurodegenerative disease characterized by the lysosomal accumulation of unesterified cholesterol.[1][2] Studies have demonstrated a strong correlation between plasma C-triol levels and the severity of NPC.[1] Higher levels are often associated with an earlier age of onset and more severe neurological symptoms.[1] While highly sensitive for NPC, it is important to note that elevated C-triol is not exclusive to this condition.[1][2]
Other Lysosomal Storage Disorders
-
Lysosomal Acid Lipase (LAL) Deficiency: This disorder also leads to the accumulation of cholesteryl esters and triglycerides in lysosomes. Consequently, patients with LAL deficiency, particularly the severe infantile-onset form (Wolman disease), can exhibit markedly elevated plasma C-triol levels.[2][3]
-
Cerebrotendinous Xanthomatosis (CTX): A rare lipid storage disease caused by mutations in the CYP27A1 gene, CTX also presents with increased C-triol levels.[1][2]
Neuroprotection and Other Conditions
Interestingly, beyond its role as a biomarker for lipid storage diseases, C-triol has been investigated for its potential neuroprotective effects. Some studies suggest it may offer protection against neuronal injury by modulating NMDA receptor activity.[4][5] Its role in other conditions, such as certain cancers, is also an emerging area of research.[6]
A Comparative Analysis of Quantification Methodologies
The accurate quantification of C-triol in plasma is critical for its clinical utility. Two primary analytical techniques have emerged as the methods of choice: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation based on volatility, followed by mass-to-charge ratio detection. |
| Sample Preparation | Saponification, liquid-liquid extraction, and often derivatization. | Saponification, extraction, and mandatory derivatization (e.g., silylation). |
| Sensitivity | High (ng/mL to pg/mL range). | High (ng/mL range).[7] |
| Specificity | High, due to tandem MS. | High, with appropriate ion selection. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times. |
| Artifact Formation | Lower risk of on-column degradation. | Potential for thermal degradation of analytes. |
| Cost & Complexity | Higher initial instrument cost and complexity. | Lower initial instrument cost, but can be more labor-intensive. |
| Key Advantage | Amenable to a wider range of oxysterols without derivatization. | Robust and well-established for sterol analysis. |
Causality Behind Experimental Choices
The choice between HPLC-MS/MS and GC-MS often depends on the specific research question, available instrumentation, and desired throughput.
-
For high-throughput clinical screening , the faster analysis times of modern HPLC-MS/MS methods are often favored.
-
For targeted, hypothesis-driven research , either technique can provide excellent results, with the choice often dictated by laboratory expertise and established protocols.
-
Derivatization is a critical step in both methods for C-triol. For HPLC-MS/MS, derivatization with reagents like dimethylglycine can improve ionization efficiency and sensitivity.[1] For GC-MS, derivatization to form trimethylsilyl ethers is necessary to increase the volatility of the C-triol molecule.[7]
Validated Experimental Protocols
The following protocols are provided as a comprehensive guide. It is essential to perform in-house validation to ensure the accuracy and precision of the assay in your laboratory.
Protocol 1: Quantification of Plasma C-triol by HPLC-MS/MS
This protocol is based on methodologies that have been successfully applied in clinical research settings.[1]
1. Sample Preparation (Saponification and Extraction): a. To 100 µL of plasma, add an internal standard (e.g., deuterated C-triol). b. Add 1 mL of 1 M ethanolic potassium hydroxide. c. Vortex and incubate at 60°C for 1 hour to saponify cholesteryl esters. d. Cool the sample to room temperature. e. Perform liquid-liquid extraction by adding 1 mL of n-hexane and 0.5 mL of water. f. Vortex vigorously and centrifuge at 3000 x g for 10 minutes. g. Transfer the upper hexane layer to a new tube. h. Repeat the extraction (steps e-g) twice more. i. Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
2. Derivatization (Mono-dimethylglycine): a. Reconstitute the dried extract in 100 µL of dichloromethane. b. Add 20 µL of N,N-dimethylglycine and 20 µL of a coupling reagent (e.g., EDC/DMAP in pyridine). c. Incubate at room temperature for 30 minutes. d. Evaporate the solvent to dryness. e. Reconstitute in 100 µL of the initial mobile phase for injection.
3. HPLC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[1] b. Mobile Phase A: 1 mM ammonium formate in water, adjusted to pH 3 with formic acid.[1] c. Mobile Phase B: 1 mM ammonium formate in acetonitrile:water (95:5), adjusted to pH 3 with formic acid.[1] d. Gradient: A suitable gradient to separate C-triol from other oxysterols. e. Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for C-triol and the internal standard.
Caption: Workflow for C-triol quantification by HPLC-MS/MS.
Protocol 2: Quantification of Plasma C-triol by GC-MS
This protocol is adapted from established methods for sterol analysis.[7]
1. Sample Preparation (Saponification and Extraction): a. Follow steps 1a-1i from the HPLC-MS/MS protocol.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS). b. Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers. c. Evaporate the reagent under a gentle stream of nitrogen. d. Reconstitute the derivatized sample in 100 µL of n-hexane for injection.
3. GC-MS Analysis: a. Column: A nonpolar fused silica capillary column (e.g., HP-5MS).[7] b. Carrier Gas: Helium. c. Injection Mode: Splitless. d. Temperature Program: A temperature gradient to ensure separation of C-triol-TMS from other sterols. e. Mass Spectrometry: Operate in electron ionization (EI) mode. Monitor characteristic ions for C-triol-TMS and the internal standard.
Self-Validating Systems: Ensuring Data Integrity
For every protocol, a robust validation is non-negotiable. This should include:
-
Linearity: A calibration curve with a minimum of five standards should be prepared in a matrix similar to the samples (e.g., charcoal-stripped plasma). The correlation coefficient (r²) should be ≥ 0.99.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Intra- and inter-day precision should be <15% CV, and accuracy should be within 85-115%.[1][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (S/N ratio ≥ 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N ratio ≥ 10).[1][7]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[8]
-
Recovery: The efficiency of the extraction process should be evaluated by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. A recovery of >90% is desirable.[1]
Conclusion and Future Perspectives
The quantification of plasma cholestane-3β,5α,6β-triol is a powerful tool in the arsenal of researchers and clinicians investigating a range of metabolic and neurodegenerative diseases. While both HPLC-MS/MS and GC-MS offer sensitive and specific detection, the choice of methodology should be guided by the specific application, available resources, and the need for sample throughput. As our understanding of the pathophysiological roles of oxysterols continues to grow, the development of even more streamlined and sensitive analytical methods will be crucial for advancing diagnostics and therapeutic development in these challenging disease areas. The increasing interest in circulating biomarkers for liver diseases may also broaden the clinical utility of C-triol and other oxysterols in the future.[9][10][11]
References
-
Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926–1935. [Link]
-
Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. PubMed, 26239048. [Link]
-
Taylor, M. J., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 130(1), 77–86. [Link]
-
Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate. [Link]
-
Hu, H., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. The Journal of Neuroscience, 34(34), 11417–11427. [Link]
-
Jiang, X., et al. (2011). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Journal of Lipid Research, 52(8), 1443–1450. [Link]
-
Kannenberg, F., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 162, 121–127. [Link]
-
Kannenberg, F., et al. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Semantic Scholar. [Link]
-
Chen, Y., et al. (2024). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 15, 1369321. [Link]
-
Ma, L., et al. (2017). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research, 58(4), 804–812. [Link]
-
Hu, H., et al. (2014). The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant. PubMed, 25143622. [Link]
-
Jiang, X., et al. (2011). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. PubMed, 21652618. [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399–1409. [Link]
-
Aithal, G. P. (2011). Biomarkers in Liver Disease: Emerging Methods and Potential Applications. ResearchGate. [Link]
-
Aithal, G. P. (2011). Biomarkers in Liver Disease: Emerging Methods and Potential Applications. International Journal of Hepatology, 2011, 859182. [Link]
-
Singh, A., et al. (2023). Biomarkers of liver diseases. Molecular Biology Reports, 50(9), 7737–7753. [Link]
-
National Center for Biotechnology Information (n.d.). 3beta,5alpha,6beta-Trihydroxycholestane. PubChem Compound Database. Retrieved from [Link]
-
TGen (2024). New Research Identifies Key Biomarkers of Hepatic Steatosis and Liver Disease Progression. TGen News. [Link]
Sources
- 1. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The major cholesterol metabolite cholestane-3β,5α,6β-triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]
- 7. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomarkers in Liver Disease: Emerging Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tgen.org [tgen.org]
Assessing the specificity of 3beta,5alpha,6beta-Trihydroxycholestane elevation in different patient cohorts
In the landscape of clinical biomarker discovery, the pursuit of specificity is paramount. An ideal biomarker should act as a clear, unambiguous signal, pointing towards a specific pathological state with minimal confounding influences. This guide provides an in-depth assessment of 3β,5α,6β-Trihydroxycholestane—a cholesterol oxidation product—and its utility and specificity as a diagnostic marker across different patient cohorts. We will delve into the biochemical rationale for its elevation, present comparative data from key patient populations, and provide a validated protocol for its quantification, offering researchers a comprehensive resource for their own investigations.
Introduction: The Rise of an Oxysterol Biomarker
3β,5α,6β-Trihydroxycholestane, often abbreviated as cholestane-triol or C-triol, is an oxysterol—a 27-carbon derivative of cholesterol formed through oxidation. While present at very low levels in healthy individuals, its accumulation in certain metabolic disorders has positioned it as a significant biomarker. Initially identified as a promising candidate for the diagnosis of Niemann-Pick disease type C (NPC), subsequent research has revealed its elevation in other conditions, necessitating a careful evaluation of its diagnostic specificity.[1][2][3] This guide aims to dissect the nuances of C-triol elevation, providing the clarity needed for its effective application in research and drug development.
Biochemical Pathways: Understanding the "Why" Behind C-triol Elevation
The concentration of C-triol in circulation is a direct reflection of upstream metabolic dysregulation. Its formation is not a primary, regulated enzymatic process but rather a consequence of substrate accumulation and cellular stress. Two principal scenarios lead to its significant elevation.
The Lysosomal Accumulation & Oxidative Stress Pathway
In diseases like Niemann-Pick type C (NPC) and Lysosomal Acid Lipase (LAL) deficiency, the primary defect lies in the inability to properly traffic or hydrolyze cholesterol within the lysosome.[3]
-
Niemann-Pick Disease Type C (NPC): Caused by mutations in the NPC1 or NPC2 genes, this disorder leads to the sequestration of unesterified cholesterol in late endosomes and lysosomes.[2]
-
Lysosomal Acid Lipase (LAL) Deficiency: Here, the absence of the LAL enzyme prevents the breakdown of cholesteryl esters and triglycerides, also leading to their lysosomal accumulation.
This massive build-up of cholesterol within the lysosome creates a pro-oxidative environment. The trapped cholesterol becomes a ready substrate for non-enzymatic oxidation by reactive oxygen species (ROS), leading to the formation of various oxysterols, including C-triol. The pathway is thought to proceed via a cholesterol-5,6-epoxide intermediate which is then hydrated to form the triol.
The Bile Acid Synthesis Diversion Pathway
In Cerebrotendinous Xanthomatosis (CTX), the pathophysiology is different. CTX is an autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase.[4][5] This enzyme is critical for the "acidic" pathway of bile acid synthesis.
Its deficiency leads to two key consequences:
-
A block in the normal bile acid synthesis pathway.
-
A subsequent upregulation of the "neutral" pathway, starting with cholesterol 7α-hydroxylase (CYP7A1), to compensate.[5]
This upregulation leads to a massive accumulation of bile acid precursors, notably 7α-hydroxy-4-cholesten-3-one. These precursors are shunted into alternative metabolic routes, one of which leads to the formation of cholestanol, the hallmark of CTX.[6] It is the subsequent oxidation of this elevated cholestanol and other cholesterol precursors that is believed to contribute to the observed increase in C-triol levels.
Comparative Analysis: C-triol Levels Across Patient Cohorts
The diagnostic utility of a biomarker is defined by its ability to differentiate between distinct populations. While C-triol is a sensitive marker for NPC, it is not entirely specific, as significant elevations are observed in other conditions.[1][2] The following table summarizes quantitative plasma C-triol data from a study comparing multiple patient cohorts.
| Patient Cohort | N | C-triol (ng/mL) Median | C-triol (ng/mL) Range | Key Pathophysiology |
| Healthy Controls | 107 | 2.9 | 0.5 - 10.7 | Normal Cholesterol Homeostasis |
| Niemann-Pick Type C (NPC) | 16 | 106.3 | 25.1 - 251.5 | Lysosomal Cholesterol Accumulation |
| Cerebrotendinous Xanthomatosis (CTX) | 11 | 38.8 | 14.0 - 100.2 | Defective Bile Acid Synthesis |
| Lysosomal Acid Lipase (LAL) Deficiency | 3 | 36.6 | 28.5 - 58.7 | Lysosomal Cholesteryl Ester Accumulation |
| Other Lysosomal Diseases | 8 | 3.6 | 1.8 - 6.5 | Various (non-cholesterol primary storage) |
| Unspecific Hepatic Diseases | 19 | 4.0 | 1.0 - 10.5 | General Liver Dysfunction |
| Familial Hypercholesterolemia | 13 | 3.3 | 1.1 - 7.6 | Defective LDL Clearance |
Data synthesized from Pajares, S. et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research.[1]
Key Insights from the Data:
-
High Sensitivity for NPC: NPC patients show the most profound elevation of C-triol, with median levels dramatically exceeding those of all other groups. There is a clear separation from healthy controls and other unrelated diseases.
-
Lack of Absolute Specificity: Both CTX and LAL deficiency patients exhibit C-triol levels that are significantly elevated above controls and overlap with the lower end of the NPC range.[1][2] This demonstrates that while C-triol is a strong indicator of these three conditions, it cannot, in isolation, definitively distinguish between them.
-
Discrimination from Other Conditions: Importantly, patients with other lysosomal disorders, familial hypercholesterolemia, and general hepatic diseases do not show a significant increase in C-triol. This underscores its value in distinguishing the specific cluster of NPC, CTX, and LAL-D from a broader differential diagnosis.
Experimental Protocol: Quantification of C-triol by LC-MS/MS
Accurate and reproducible quantification is the bedrock of biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this measurement due to its high sensitivity and specificity. The following protocol is based on established methodologies.[2]
Rationale for Experimental Choices
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard (e.g., C-triol-d7) is critical. It is added at the very beginning of sample preparation and co-purifies with the endogenous analyte. By measuring the ratio of the analyte to the internal standard, we can correct for any analyte loss during extraction and for variations in ionization efficiency (matrix effects), ensuring high accuracy and precision.
-
Protein Precipitation & Extraction: Methanol is used to precipitate plasma proteins, which would otherwise interfere with the analysis, and to simultaneously extract the lipophilic C-triol from the plasma matrix.
-
Derivatization: Oxysterols like C-triol have poor ionization efficiency in their native form. Derivatization with a reagent like N,N-dimethylglycine introduces a readily ionizable group (a tertiary amine) onto the molecule. This dramatically enhances the signal intensity in the mass spectrometer, allowing for quantification at the low ng/mL levels present in biological samples.
Step-by-Step Methodology
A. Sample Preparation & Extraction
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the deuterated internal standard (e.g., cholestane-3β,5α,6β-triol-d7 at 100 ng/mL).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at ~16,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for derivatization.
B. Derivatization
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution containing the derivatization reagent (e.g., N,N-dimethylglycine), a coupling agent (e.g., a carbodiimide), and a catalyst (e.g., 4-dimethylaminopyridine) in an appropriate solvent like dichloromethane/acetonitrile.
-
Incubate the reaction at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours to allow the reaction to complete.
-
Evaporate the reaction mixture to dryness and reconstitute in the LC mobile phase for injection.
C. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 1 mM ammonium formate in water, pH adjusted to ~3 with formic acid.
-
Mobile Phase B: 1 mM ammonium formate in 95:5 acetonitrile:water, pH adjusted to ~3.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the derivatized C-triol.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native C-triol derivative and its deuterated internal standard must be determined and optimized on the specific instrument used. For the mono-dimethylglycine derivative, the precursor ion would correspond to [M+H]+.
-
Conclusion and Future Directions
3β,5α,6β-Trihydroxycholestane has been validated as a highly sensitive biomarker for a specific cluster of lipid storage and metabolism disorders.[3][7] Its profound elevation in Niemann-Pick Type C makes it an invaluable first-line screening tool. However, researchers and clinicians must be cognizant of its elevated levels in Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency.[1][2] Therefore, C-triol should not be used as a standalone diagnostic but rather as a key indicator that directs further, more specific testing, such as lysosomal enzyme activity assays or genetic sequencing.
The analytical methods for its quantification are robust, with LC-MS/MS providing the necessary sensitivity and accuracy for clinical research. As our understanding of the intricate pathways of cholesterol metabolism and bile acid synthesis continues to grow, the role of C-triol and other oxysterols will be further refined, paving the way for improved diagnostic algorithms and the monitoring of therapeutic interventions for these devastating diseases.
References
-
Björkhem, I., & Hansson, M. (2015). On the mechanism of cerebral accumulation of cholestanol in patients with cerebrotendinous xanthomatosis. Journal of Lipid Research, 56(7), 1438–1443. Available at: [Link]
-
Pajares, S., Arias, Á., García-Villoria, J., Macías-Vidal, J., Ros, E., de Las Heras, J., ... & Ribes, A. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926–1935. Available at: [Link]
-
Pajares, S., Arias, Á., García-Villoria, J., Macías-Vidal, J., Ros, E., de Las Heras, J., ... & Ribes, A. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-35. Available at: [Link]
-
Pajares, S., et al. (2015). (PDF) Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. ResearchGate. Available at: [Link]
-
Kannenberg, F., Nofer, J. R., Fobker, M., Nikolay, T., & Marquardt, T. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of steroid biochemistry and molecular biology, 162, 121–127. Available at: [Link]
-
Salen, G., & Shefer, S. (1972). Biosynthesis of 5α-Cholestan-3β-ol in Cerebrotendinous Xanthomatosis. The Journal of clinical investigation, 51(1), 134–140. Available at: [Link]
-
Mignarri, A., et al. (2021). Cerebrotendinous Xanthomatosis: A practice review of pathophysiology, diagnosis, and treatment. Journal of Central Nervous System Disease, 13. Available at: [Link]
-
Marques, A. R. A., & Saftig, P. (2016). Biomarkers in Lysosomal Storage Diseases. Biomolecules, 6(4), 46. Available at: [Link]
-
Montero, R., et al. (2019). Gene supplementation of CYP27A1 in the liver restores bile acid metabolism in a mouse model of cerebrotendinous xanthomatosis. Molecular Therapy - Methods & Clinical Development, 14, 1-11. Available at: [Link]
-
Theofilopoulos, S., et al. (2014). Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum. The Journal of biological chemistry, 289(25), 17764–17774. Available at: [Link]
-
Björkhem, I., & Hansson, M. (2010). On the mechanism of cerebral accumulation of cholestanol in patients with cerebrotendinous xanthomatosis. Journal of Lipid Research, 51(8), 2331–2336. Available at: [Link]
-
Höflinger, P., et al. (2021). Metabolic profiling in serum, cerebrospinal fluid, and brain of patients with cerebrotendinous xanthomatosis. Journal of Lipid Research, 62, 100067. Available at: [Link]
-
Björkhem, I., Skrede, S., Buchmann, M. S., & Hopen, G. (1987). Studies of the mechanism of the increased biosynthesis of cholestanol in cerebrotendinous xanthomatosis. The activity of delta 5-3 beta-hydroxysteroid dehydrogenase. Journal of lipid research, 28(9), 1034–1039. Available at: [Link]
-
Crick, P. J., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 130(1), 77-86. Available at: [Link]
-
Taylor, M. J., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 130(1), 77-86. Available at: [Link]
Sources
- 1. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 27A1 Deficiency and Regional Differences in Brain Sterol Metabolism Cause Preferential Cholestanol Accumulation in the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene supplementation of CYP27A1 in the liver restores bile acid metabolism in a mouse model of cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of cerebral accumulation of cholestanol in patients with cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3β,5α,6β-Trihydroxycholestane: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of 3β,5α,6β-Trihydroxycholestane, a cholesterol derivative utilized in various research applications. While not formally classified as a hazardous substance under the Globally Harmonized System (GHS), emerging scientific evidence regarding its potential toxicity necessitates a cautious and informed approach to its disposal.
This document moves beyond a simple checklist, offering a decision-making framework grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) laboratory standards. Our objective is to empower you, the researcher, to manage this specific chemical waste stream with confidence and precision.
The Challenge of Classification: Understanding the Data
An initial review of safety data for 3β,5α,6β-Trihydroxycholestane reveals a nuanced hazard profile. The European Chemicals Agency (ECHA) has not classified this compound, a status reflected in resources like PubChem.[1] However, it is crucial to look beyond formal classifications and consider the body of scientific literature. Studies have indicated that this oxysterol can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and exhibiting genotoxic effects.[2][3]
This apparent contradiction—an unclassified substance with documented cellular toxicity—underscores a critical principle of chemical waste management: the generator of the waste is responsible for its proper characterization and disposal. In the absence of a definitive classification, a conservative approach that prioritizes safety is paramount.
Step-by-Step Disposal Protocol
The following protocol is designed to guide you through a compliant and safe disposal process for 3β,5α,6β-Trihydroxycholestane.
Step 1: Waste Characterization
Given the evidence of its toxicity, it is prudent to manage 3β,5α,6β-Trihydroxycholestane as a hazardous waste. This approach aligns with the "cradle-to-grave" responsibility for hazardous materials as mandated by the EPA.[4] The key is to determine if the waste exhibits any of the four characteristics of hazardous waste as defined by RCRA: ignitability, corrosivity, reactivity, or toxicity.[5] Based on available data, toxicity is the primary concern for this compound.
Step 2: Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety.
-
Designated Waste Container: Collect all waste containing 3β,5α,6β-Trihydroxycholestane in a dedicated, properly labeled hazardous waste container.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compounds, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing 3β,5α,6β-Trihydroxycholestane should be collected in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3β,5α,6β-Trihydroxycholestane," and the approximate concentration and quantity.
Step 3: Personal Protective Equipment (PPE)
When handling 3β,5α,6β-Trihydroxycholestane and its waste, appropriate PPE is mandatory.
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Step 4: Storage
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition or incompatible chemicals.
Step 5: Disposal Request
Once the waste container is full or you are ready for a pickup, follow your institution's established procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste vendor.
Summary of Disposal Procedures
| Procedure | Guideline | Rationale |
| Waste Characterization | Treat as hazardous waste due to evidence of toxicity. | Ensures compliance with RCRA and prioritizes safety in the absence of a definitive GHS classification. |
| Segregation | Collect in separate, dedicated, and clearly labeled solid and liquid hazardous waste containers. | Prevents accidental mixing with incompatible chemicals and ensures proper handling by waste management personnel. |
| Personal Protective Equipment | Wear nitrile gloves, safety glasses/goggles, and a lab coat. | Minimizes the risk of personal exposure to a potentially toxic substance. |
| Storage | Store in a designated Satellite Accumulation Area (SAA). | Complies with regulations for the temporary storage of hazardous waste at the point of generation. |
| Disposal | Arrange for pickup through your institution's EHS department for disposal by a licensed vendor. | Ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3β,5α,6β-Trihydroxycholestane.
Caption: Decision workflow for the disposal of 3β,5α,6β-Trihydroxycholestane.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 3β,5α,6β-Trihydroxycholestane, while formal hazard classifications may be absent, the available toxicological data compels a cautious and compliant approach. By treating this compound as a hazardous waste, researchers not only ensure regulatory compliance but also uphold their commitment to a safe and sustainable laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for the most accurate and up-to-date procedures.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Chen, W., Sun, Y. M., & Zhang, H. (2009). Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria. Chemico-biological interactions, 179(2-3), 239–246.
- O'Callaghan, Y. C., Woods, J. A., O'Brien, N. M., & Kerry, J. P. (1997). Modulation of cholestane-3 beta,5 alpha,6 beta-triol toxicity by butylated hydroxytoluene, alpha-tocopherol and beta-carotene in newborn rat kidney cells in vitro. The British journal of nutrition, 78(3), 479–492.
- Hui, C. W., Yih, L. H., & Lee, W. S. (2005). Cholesterol-3-beta, 5-alpha, 6-beta-triol induced genotoxicity through reactive oxygen species formation. Food and chemical toxicology, 43(4), 617–622.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91498, 3beta,5alpha,6beta-Trihydroxycholestane. Retrieved from [Link]
- Boissonneault, G. A., Heiniger, H. J., & Miller, K. W. (1987). Cholestan-3 beta,5 alpha,6 beta-triol decreases barrier function of cultured endothelial cell monolayers.
- Chen, W. J., Bai, Y. J., & Zhang, H. (2008). Cholestane-3beta, 5alpha, 6beta-triol promotes vascular smooth muscle cells calcification. Yao xue xue bao = Acta pharmaceutica Sinica, 43(11), 1146–1151.
- Mui, M. M., Elliott, W. H., & Doisy, E. A. (1971). Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. Journal of lipid research, 12(1), 17–23.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholestane-3beta,5alpha,6beta-triol-induced reactive oxygen species production promotes mitochondrial dysfunction in isolated mice liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol-3-beta, 5-alpha, 6-beta-triol induced genotoxicity through reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling 3beta,5alpha,6beta-Trihydroxycholestane
Comprehensive Safety and Handling Guide for 3β,5α,6β-Trihydroxycholestane
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds is paramount. This guide provides essential safety and logistical information for 3β,5α,6β-Trihydroxycholestane, a cholesterol derivative with potential biological activity. While a comprehensive GHS classification for this specific molecule is not universally established, its structural similarity to other oxysterols and steroids, some of which exhibit cytotoxic properties, necessitates a cautious and well-documented approach to its handling and disposal.[1] This guide is structured to provide a clear, step-by-step framework for laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
3β,5α,6β-Trihydroxycholestane is an oxysterol, a class of molecules derived from the oxidation of cholesterol. While specific toxicity data is limited, related compounds have been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage. Therefore, it is prudent to treat this compound as potentially hazardous.
A thorough risk assessment should be conducted before any handling of 3β,5α,6β-Trihydroxycholestane.[2][3][4][5] This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation. All personnel must be trained on the potential hazards and the procedures outlined in this guide.
Key Potential Hazards:
-
Skin and Eye Irritation: Assumed risk based on the handling of similar chemical compounds.
-
Respiratory Tract Irritation: Possible if the compound is aerosolized as a dust.
-
Cytotoxicity: Given the biological activities of similar oxysterols, a cytotoxic potential should be assumed.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling 3β,5α,6β-Trihydroxycholestane to minimize exposure.[6]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially cytotoxic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable gown or a dedicated lab coat made of a low-permeability fabric | Prevents contamination of personal clothing. A disposable gown is preferred for easy disposal after handling. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures minimal exposure and a safe working environment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid 3β,5α,6β-Trihydroxycholestane should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control for potential dust inhalation.
-
Surface Protection: Before starting, cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[7]
-
Weighing: Use a tared weigh boat or paper. Handle the compound gently to avoid generating dust.
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the weighed solid. Cap the vessel before agitating.
3.2. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure.
-
Labeling: All containers with 3β,5α,6β-Trihydroxycholestane must be clearly labeled with the compound name, concentration, and a "Cytotoxic" hazard symbol.[7]
-
Transport: When moving the compound within the laboratory, use a secondary, shatter-resistant container.[7]
Workflow for Handling 3β,5α,6β-Trihydroxycholestane
Caption: Workflow for the safe handling of 3β,5α,6β-Trihydroxycholestane.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[8][9] A cytotoxic spill kit should be readily accessible in all areas where the compound is handled.[8][10]
4.1. Small Spills (less than 5 ml of solution or 5 g of powder):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If a powder, gently cover with damp absorbent material to avoid raising dust.[9] If a liquid, absorb with appropriate absorbent pads from the spill kit.
-
Cleanup: Wearing full PPE, carefully collect the contaminated materials and place them in a designated cytotoxic waste bag.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.[9]
4.2. Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Cordon off the affected area and post warning signs.
-
Contact Safety Officer: Notify the designated laboratory safety officer or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of 3β,5α,6β-Trihydroxycholestane and all contaminated materials is a critical final step.[11]
5.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, weigh boats) must be placed in a clearly labeled, sealed cytotoxic waste container.[7]
-
Liquid Waste: Unused solutions containing 3β,5α,6β-Trihydroxycholestane should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.
5.2. Decontamination of Reusable Equipment:
-
Glassware and Equipment: Reusable items should be decontaminated. This can be achieved by soaking in a deactivating solution (if a known effective one is available) or by thorough washing with a suitable laboratory detergent, followed by triple rinsing with a solvent in which the compound is soluble, and then a final rinse with water. The rinsate should be collected as hazardous liquid waste.
5.3. Final Disposal:
-
All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[11] This typically involves incineration at a licensed facility.[12][13]
By adhering to these guidelines, researchers can confidently work with 3β,5α,6β-Trihydroxycholestane while minimizing personal and environmental risks.
References
-
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. NHS England. Available at: [Link]
-
Cytotoxic Spill Cleanup Procedure. Safety & Risk Services. Available at: [Link]
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central (PMC). Available at: [Link]
-
Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. Available at: [Link]
-
Special handling requirements for oral cytotoxics and immunosuppressant medicines. Great Ormond Street Hospital. Available at: [Link]
-
Laboratory Work Risk Assessment. University of Wollongong Australia. Available at: [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager Magazine. Available at: [Link]
-
Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. Available at: [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health and Safety. Available at: [Link]
-
Cytotoxic drugs. Kirklees Council. Available at: [Link]
-
Laboratory Risk Assessment. Environmental Health and Safety. Available at: [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available at: [Link]
-
Risk assessment - Chemical safety. Simon Fraser University. Available at: [Link]
-
Metabolism of cholestane-3 beta,5 alpha,6 beta-triol. II. Identification of two major neutral metabolites in the rat. PubMed. Available at: [Link]
-
Metabolism of cholestane-3β,5α,6β-triol—I: The fate of cholestanetriol in the rat. Semantic Scholar. Available at: [Link]
-
Synthesis of a Cholesterol Derivative and Its Application in Gel Emulsion Preparation. MDPI. Available at: [Link]
-
Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PubMed Central (PMC). Available at: [Link]
-
Physical Stability of Cholesterol Derivatives Combined With Liposomes and Their in Vitro Behavior. PubMed. Available at: [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]
-
Oxysterols as Reliable Markers of Quality and Safety in Cholesterol Containing Food Ingredients and Products. National Institutes of Health (NIH). Available at: [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. Available at: [Link]
-
Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. ResearchGate. Available at: [Link]
-
Reagents 2. - 1. Labtest. Available at: [Link]
-
3beta,5alpha,6beta-Trihydroxycholestane. PubChem. Available at: [Link]
-
Oxysterols in stored powders as potential health hazards. ResearchGate. Available at: [Link]
-
Polyacrylate–Cholesterol Amphiphilic Derivative: Formulation Development and Scale-up for Health Care Applications. MDPI. Available at: [Link]
-
Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) in bovine adrenal cortex. PubMed. Available at: [Link]
Sources
- 1. 3beta,5alpha,6beta-Trihydroxycholestane | C27H48O3 | CID 91498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. Medication guidance - Cytotoxic drugs | Kirklees Council [kirklees.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. england.nhs.uk [england.nhs.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. safety.caltech.edu [safety.caltech.edu]
- 13. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
